molecular formula C10H10N2O2 B1586707 1-Benzylimidazolidine-2,4-dione CAS No. 6777-05-5

1-Benzylimidazolidine-2,4-dione

Cat. No.: B1586707
CAS No.: 6777-05-5
M. Wt: 190.2 g/mol
InChI Key: VJUNTPRQTFDQMF-UHFFFAOYSA-N
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Description

1-Benzylimidazolidine-2,4-dione is a synthetic heterocyclic compound based on the imidazolidine-2,4-dione scaffold, which is a core structure of interest in medicinal chemistry research. While specific biological data for this exact compound is limited in the literature, closely related analogues have been extensively studied for their potential research applications. Compounds within the imidazolidinedione and thiazolidinedione family are frequently investigated for their antimicrobial properties. Specifically, research on similar 3-benzyl-substituted imidazolidine derivatives has shown potential activity against various microbial strains, including Staphylococcus aureus , Micrococcus flavus , Bacillus cereus , Proteus vulgaris , Salmonella enteritidis , and Escherichia coli . The 2,4-dione heterocyclic scaffold is a versatile building block in drug discovery, with derivatives reported to possess a wide range of biological activities such as anticonvulsant, anti-inflammatory, and antitumor properties, highlighting the research utility of this chemical class . Researchers value this scaffold for its potential as a precursor for synthesizing more complex molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own safety and efficacy evaluations for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O2/c13-9-7-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUNTPRQTFDQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10875882
Record name N-benzyl-2,4-Imidazolidione
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Molecular Weight

190.20 g/mol
Source PubChem
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CAS No.

6777-05-5
Record name 1-(Phenylmethyl)-2,4-imidazolidinedione
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Record name 1-Benzylimidazolidine-2,4-dione
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Record name N-benzyl-2,4-Imidazolidione
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Record name 1-benzylimidazolidine-2,4-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylimidazolidine-2,4-dione, also known as 1-benzylhydantoin, is a heterocyclic organic compound belonging to the hydantoin class.[1] Hydantoins are a significant scaffold in medicinal chemistry, forming the core structure of various pharmaceuticals with diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[2][3] The N-1 substitution of a benzyl group on the imidazolidine-2,4-dione core imparts specific physicochemical characteristics that are critical for its behavior in biological systems and its development as a potential therapeutic agent.[4]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals. The subsequent sections will delve into the experimental and predicted properties of this compound, along with the methodologies for their determination, underscoring the causality behind experimental choices.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure.

Molecular Formula: C₁₀H₁₀N₂O₂[1]

Molecular Weight: 190.20 g/mol

Chemical Structure:

Caption: Molecular structure of this compound.

Key Identifiers:

  • CAS Number: 6777-05-5[1]

  • Synonyms: 1-Benzylhydantoin, N-Benzylhydantoin[1]

  • InChIKey: VJUNTPRQTFDQMF-UHFFFAOYSA-N[1]

  • SMILES: O=C1CN(CC2=CC=CC=C2)C(=O)N1[1]

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

This compound is typically a white to almost white powder or crystalline solid.[5]

Melting Point

The melting point is a critical indicator of purity and can reveal the existence of different crystalline forms (polymorphs). There is a notable discrepancy in the reported melting points for this compound, which strongly suggests the possibility of polymorphism.[6][7]

Reported Melting Point (°C)SourceNotes
136-144Chem-Impex[4]Wide range may indicate impurities or a mixture of polymorphs.
252-254ChemicalBook[5][8]A distinct, higher melting point.
275 (decomposes)Chemsrc[9]Suggests thermal instability at the melting point.

Expertise & Experience: The significant variation in melting points is a red flag for potential polymorphic forms, which can have different solubilities and bioavailabilities. It is crucial for researchers to characterize the specific crystalline form they are working with using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and thermal microscopy.[7][10]

Experimental Protocol: Melting Point Determination (Capillary Method)

A standard and widely accepted method for determining the melting point is the capillary method.[11][12]

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly for approximate melting point meas1->meas2 meas3 Cool and repeat with slow heating (1-2 °C/min) meas2->meas3 meas4 Record temperature range from first liquid to complete melt meas3->meas4 analysis1 Repeat for consistency (at least two more times) meas4->analysis1 analysis2 Report the melting range analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a drug's bioavailability. This compound is reported to be soluble in methanol.[5] However, comprehensive quantitative solubility data in various aqueous and organic solvents is essential for formulation development.

Experimental Protocol: Qualitative Solubility Determination

A systematic approach to determining the solubility of an organic compound involves testing its solubility in a series of solvents of varying polarity and pH.[8][13][14][15]

solubility_workflow start Start with a small amount of compound (e.g., 25 mg) water Add 0.75 mL Water start->water water_sol Soluble? water->water_sol ether Add 0.75 mL Diethyl Ether water_sol->ether Yes naoh Add 0.75 mL 5% NaOH water_sol->naoh No ether_sol Soluble? ether->ether_sol end_s Water-Soluble ether_sol->end_s Yes ether_sol->end_s No (Salt/Polyfunctional) naoh_sol Soluble? naoh->naoh_sol nahco3 Add 0.75 mL 5% NaHCO3 naoh_sol->nahco3 Yes hcl Add 0.75 mL 5% HCl naoh_sol->hcl No nahco3_sol Soluble? nahco3->nahco3_sol end_a_strong Strong Acid nahco3_sol->end_a_strong Yes end_a_weak Weak Acid nahco3_sol->end_a_weak No hcl_sol Soluble? hcl->hcl_sol h2so4 Add 0.6 mL conc. H2SO4 hcl_sol->h2so4 No end_b Base hcl_sol->end_b Yes h2so4_sol Soluble? h2so4->h2so4_sol end_n Neutral h2so4_sol->end_n Yes end_i Inert h2so4_sol->end_i No

Caption: Flowchart for Qualitative Solubility Testing.

Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For hydantoins, the N-H proton is weakly acidic. A predicted pKa of 8.88 ± 0.10 has been reported for this compound.[5]

Expertise & Experience: The pKa is crucial for predicting the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for the experimental determination of pKa.[2][6][16][17][18]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system, which may include a co-solvent like methanol for sparingly soluble compounds.[6][16] Maintain a constant ionic strength with a background electrolyte like KCl.[6]

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments of the titrant.[6][18]

  • Data Acquisition: Record the pH after each addition of the titrant, ensuring the reading is stable.[6]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative.[18]

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key parameter in predicting a drug's membrane permeability and overall pharmacokinetic profile. A predicted LogP value of 0.41 has been reported for this compound.[9]

Expertise & Experience: For ionizable compounds like hydantoins, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant than the partition coefficient (LogP), which applies only to the neutral form.[11][19] The shake-flask method is the gold standard for experimental determination of LogP and LogD.[1][5][9][20][21]

Experimental Protocol: LogD Determination by Shake-Flask Method

  • Solvent Saturation: Pre-saturate n-octanol with a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) and vice versa.[9]

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase.[9]

  • Equilibration: Shake the mixture vigorously until equilibrium is reached.[1]

  • Phase Separation: Separate the two phases carefully.[20]

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogD using the formula: LogD = log([Concentration in n-octanol] / [Concentration in buffer]).[21]

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃):

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm.

  • Benzyl CH₂: A singlet around δ 4.5-4.8 ppm.

  • Imidazolidine CH₂: A singlet around δ 3.9-4.2 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent.

Expected ¹³C NMR (in CDCl₃):

  • Carbonyl Carbons (C=O): Two signals in the range of δ 155-175 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

  • Benzyl CH₂: A signal around δ 40-50 ppm.

  • Imidazolidine CH₂: A signal around δ 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions (KBr pellet):

  • N-H Stretch: A broad band around 3300 cm⁻¹.[6]

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O Stretch (amide): Two strong absorptions around 1700-1780 cm⁻¹.[6]

  • C-N Stretch: Bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 190.

  • Key Fragments: A prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the benzylic C-N bond.[4][6][31][32][33][34] Other fragments would arise from the breakdown of the hydantoin ring.

Stability Profile

Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[3][19][35][36][37]

Tautomeric Stability: Theoretical studies on the parent hydantoin ring system show that the diketo tautomer is significantly more stable than its enol forms.[20][21]

Thermal Stability: As indicated by a reported melting point with decomposition, this compound may be susceptible to thermal degradation.[9] The primary thermal decomposition pathway for benzyl hydantoins is often initiated by the cleavage of the benzylic carbon-nitrogen bond.[6]

Forced Degradation Studies: To fully characterize the stability profile, forced degradation studies should be conducted under various stress conditions, including:

  • Acidic and Basic Hydrolysis: To assess stability at different pH values.

  • Oxidative Degradation: Using reagents like hydrogen peroxide to evaluate susceptibility to oxidation.

  • Photodegradation: Exposure to UV and visible light to determine photosensitivity.

  • Thermal Degradation: Heating at elevated temperatures to assess thermal stability.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and outlined the standard methodologies for their experimental determination. The discrepancies in reported melting points highlight the potential for polymorphism, a critical consideration in drug development. While some properties have been predicted, this guide emphasizes the necessity of rigorous experimental verification to build a comprehensive and reliable profile of this promising scaffold. The provided experimental frameworks serve as a robust starting point for researchers and drug development professionals in their investigation of this compound and its derivatives.

References

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Sources

An In-depth Technical Guide to 1-benzylimidazolidine-2,4-dione: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-benzylimidazolidine-2,4-dione (CAS No. 6777-05-5), a key heterocyclic compound. We will delve into its chemical properties, synthesis, and its pivotal role as a versatile intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science, offering expert insights into the practical applications and scientific significance of this compound.

Introduction: The Significance of the Hydantoin Scaffold

This compound, also known as 1-benzylhydantoin, belongs to the imidazolidine-2,4-dione (hydantoin) class of compounds. The hydantoin ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse and potent biological activities.[1][2] The introduction of a benzyl group at the N-1 position of the hydantoin core provides a lipophilic handle and a site for further chemical modification, making this compound a highly valuable starting material for the synthesis of a wide array of functional molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 6777-05-5[3]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.202 g/mol [3]
IUPAC Name This compound[3]
Synonyms N-Benzyl-2,4-Imidazolidione, 1-Benzylhydantoin[3]
Appearance White to almost white powder or crystals[4][5]
Purity Typically >98.0%[5]

The structural representation of this compound is provided below, illustrating the fusion of the benzyl group with the hydantoin core.

Caption: Chemical structure of this compound.

Synthesis and Derivatization: A Versatile Chemical Hub

The synthesis of this compound and its subsequent derivatization are central to its utility. While specific, detailed industrial synthesis protocols are proprietary, a general and robust laboratory-scale synthesis can be conceptualized from established methods for creating substituted hydantoins.[6]

A common approach involves the reaction of an N-benzylamino acid derivative with a carbonyl source, followed by cyclization. The benzyl group provides steric and electronic influences that guide these reactions, often leading to high yields of the desired product.

The true power of this compound lies in its potential for derivatization. The methylene bridge of the benzyl group and the reactive sites on the hydantoin ring itself serve as points for further chemical modification, allowing for the creation of extensive libraries of novel compounds.

workflow cluster_synthesis Generalized Synthesis cluster_derivatization Derivatization Pathways start N-Benzyl Amino Acid Derivative reaction Condensation & Cyclization start->reaction carbonyl Carbonyl Source (e.g., Phosgene, CDI) carbonyl->reaction product This compound reaction->product start_deriv This compound mod_ring Ring Modification start_deriv->mod_ring mod_benzyl Benzyl Group Functionalization start_deriv->mod_benzyl bioconjugation Bioconjugation start_deriv->bioconjugation end_deriv Diverse Library of Bioactive Molecules mod_ring->end_deriv mod_benzyl->end_deriv bioconjugation->end_deriv

Caption: Generalized synthetic and derivatization workflow for this compound.

Applications in Research and Drug Development

This compound is a critical intermediate in the synthesis of a variety of commercially and academically important molecules.[7] Its applications span multiple industries, underscoring its versatility.

Pharmaceutical Development

The primary application of this compound is in pharmaceutical development, where it serves as a foundational building block for compounds targeting a range of diseases.

  • Neurological Disorders: This compound is a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders.[7] The structural motif is found in several anticonvulsant and anxiolytic agents.[8]

  • Anticancer Agents: Derivatives of the imidazolidine-2,4-dione core have demonstrated significant antiproliferative activity against various cancer cell lines.[1][9] The benzyl group can be functionalized to enhance binding to specific biological targets, such as the anti-apoptotic Bcl-2 proteins.[9]

  • Antidiabetic Agents: The hydantoin scaffold is bioisosteric to the thiazolidinedione ring found in some antidiabetic drugs.[2] Research has focused on synthesizing imidazolidine-2,4-dione derivatives as potential new treatments for type 2 diabetes.[2]

  • Enzyme Inhibitors: The rigid, planar structure of the hydantoin ring makes it an ideal scaffold for designing enzyme inhibitors. Derivatives have been developed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases.[10]

Polymer Chemistry

In materials science, this compound is used in the production of specialty polymers. Its incorporation into polymer chains can enhance their thermal stability and mechanical properties, which is beneficial for applications in the automotive and aerospace industries.[7]

Cosmetic Formulations

The compound's antioxidant properties and ability to stabilize formulations have led to its use in skincare products.[7] It can help to reduce oxidative stress in biological systems and improve the function of the skin barrier.[7]

applications cluster_pharma Pharmaceuticals cluster_materials Materials & Cosmetics core This compound neuro Neurological Disorders core->neuro cancer Anticancer Agents core->cancer diabetes Antidiabetic Drugs core->diabetes enzyme Enzyme Inhibitors core->enzyme polymers Specialty Polymers core->polymers cosmetics Skincare Formulations core->cosmetics

Caption: Major application areas of this compound.

Biological Activity of the Imidazolidine-2,4-dione Core

The broad utility of this compound is rooted in the inherent biological activity of the core hydantoin structure. This scaffold is capable of engaging in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. The diverse biological activities reported for hydantoin derivatives include:

  • Antimicrobial Effects [8]

  • Anticancer Activity [1][9][11]

  • Antidiabetic Properties [2]

  • Enzyme Inhibition [10]

The N-benzyl group of the title compound not only provides a synthetic handle but also modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is typically supplied as a white powder and should be stored in a dry, cool, and well-ventilated place.[4] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its value extends far beyond its basic chemical identity, positioning it as a cornerstone in the synthesis of a new generation of pharmaceuticals, advanced polymers, and high-performance cosmetic ingredients. The continued exploration of this versatile molecule and its derivatives promises to unlock new opportunities in medicine and materials science. For researchers and developers, a deep understanding of its properties and reactivity is key to harnessing its full potential.

References

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  • UvA-DARE (Digital Academic Repository). (n.d.). Discovery, design, and synthesis of anti-metastatic lead phenylmethylene hydantoins inspired by marine natural products.
  • PubChem. (n.d.). 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione;oxaldehyde.
  • PubMed. (2007). (S)-5-Benzylimidazolidine-2,4-dione monohydrate.
  • PubMed. (2024). Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors.
  • ScienceDirect. (n.d.). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies.
  • National Institutes of Health. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
  • PubChem. (n.d.). 5,5-Dimethyl-1-propanoylimidazolidine-2,4-dione.
  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents.

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synthesis of 1-benzylimidazolidine-2,4-dione and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzylimidazolidine-2,4-dione and Its Derivatives

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anticonvulsant, antidiabetic, and antimicrobial properties.[1][2][3] The introduction of a benzyl group at the N-1 position often modulates this activity and influences the pharmacokinetic profile of the resulting compounds. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core and its key derivatives. It is intended for researchers, medicinal chemists, and drug development professionals. The guide details established protocols, explains the underlying chemical principles and mechanistic pathways, and offers field-proven insights into experimental choices, thereby ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the 1-Benzylhydantoin Scaffold

Hydantoins are five-membered heterocyclic compounds that are central to the development of a wide array of therapeutic agents.[4] The well-known antiepileptic drug Phenytoin is a classic example of the scaffold's importance.[3] The versatility of the hydantoin ring lies in its multiple points for substitution—primarily at the N-1, N-3, and C-5 positions—which allows for extensive structure-activity relationship (SAR) studies.

The N-1 benzyl group is a particularly significant substituent. Its introduction can enhance lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the benzyl moiety can engage in specific binding interactions, such as π-π stacking, with biological targets. This guide focuses on the robust and scalable synthesis of the this compound nucleus and the subsequent derivatization at the C-5 and N-3 positions, providing a roadmap for the creation of compound libraries for drug discovery programs.

Core Synthesis of the Imidazolidine-2,4-dione Ring

The foundational step in synthesizing 1-benzylhydantoin derivatives is the construction of the core hydantoin ring itself. The Bucherer-Bergs reaction is the most common and versatile method for this purpose.[5]

The Bucherer-Bergs Reaction

First reported independently by Bucherer and Bergs, this multicomponent reaction provides an efficient pathway to 5-substituted and 5,5-disubstituted hydantoins from simple carbonyl compounds.[6][7]

Mechanism and Rationale: The reaction condenses a ketone or aldehyde with potassium cyanide (or sodium cyanide) and ammonium carbonate.[5] The process is believed to proceed through several key steps:

  • Cyanohydrin Formation: The carbonyl compound reacts with cyanide to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.

  • Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) through a carbamic acid intermediate, which then closes to form an imino-oxazolidinone.

  • Rearrangement: This intermediate rearranges, often via an isocyanate, to yield the final, more stable hydantoin product.[6][7]

The use of ammonium carbonate is critical as it serves as a source for both ammonia and carbon dioxide, the essential components for building the heterocyclic ring around the aminonitrile intermediate.[5]

Bucherer_Bergs_Mechanism Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻ KCN KCN / (NH₄)₂CO₃ KCN->Ketone KCN->Cyanohydrin Aminonitrile α-Aminonitrile KCN->Aminonitrile Carbamic_Acid Cyano-Carbamic Acid KCN->Carbamic_Acid Cyanohydrin->Aminonitrile + NH₃, - H₂O Aminonitrile->Carbamic_Acid + CO₂ Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Hydantoin 5,5-Disubstituted Hydantoin Imino_Oxazolidinone->Hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs Reaction.

Experimental Protocol: Synthesis of 5-Methyl-5-benzylhydantoin This protocol is adapted from a modified Bucherer-Bergs synthesis, which demonstrates a practical application of the reaction.[8]

  • Reaction Setup: In a reaction vessel, dissolve phenylacetone (0.1 mol, 13.4 g) in a mixture of ethanol (60 mL) and water (60 mL).

  • Reagent Addition: To the solution, add sodium cyanide (0.15 mol, 7.4 g) and ammonium carbonate (0.15 mol, 13.2 g).

    • Causality Note: Using a slight excess of cyanide and carbonate ensures the reaction proceeds to completion. The ethanol/water solvent system is effective for dissolving both the organic starting material and the inorganic salts.[5]

  • Reaction Conditions: Heat the mixture to 60°C and stir for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture. In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of 6.0-6.5.

    • Safety Critical: Acidification must be done in a fume hood as it will generate toxic HCN gas from any excess cyanide.

  • Isolation and Purification: Cool the acidified mixture to room temperature. The product will precipitate as a crystalline solid. Filter the crystals, recrystallize from 50% ethanol, and dry to yield the final product. A typical yield for this procedure is approximately 70%.[8]

Synthesis of this compound

Once the hydantoin core is synthesized (or if starting with commercially available hydantoin), the next crucial step is the selective introduction of the benzyl group at the N-1 position.

Direct N1-Selective Benzylation

The Challenge of Selectivity: The hydantoin ring possesses two nitrogen atoms (N-1 and N-3) that can be alkylated. The proton on the N-3 imide nitrogen is significantly more acidic than the one on the N-1 amide nitrogen. Consequently, standard alkylation conditions using common bases like NaH or K₂CO₃ overwhelmingly favor alkylation at the N-3 position.[9] Achieving N-1 selectivity requires a carefully chosen reaction system.

A Field-Proven Protocol for N1-Selectivity: Recent studies have shown that using potassium bases in specific solvents can override the inherent acidity difference and achieve high N-1 selectivity.[9]

Mechanism Rationale: The use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF) is key. It is proposed that the potassium cation coordinates with the oxygen atoms of the hydantoin ring, sterically hindering the N-3 position and directing the incoming electrophile (benzyl bromide) to the more accessible N-1 position.

N1_Benzylation_Workflow cluster_0 Reaction Pathways for Hydantoin Alkylation cluster_1 Standard Conditions cluster_2 Selective Conditions Hydantoin 5,5-Disubstituted Hydantoin Base_NaH Base (e.g., NaH, K₂CO₃) Hydantoin->Base_NaH Base_KOtBu Potassium Base (e.g., tBuOK) in THF Hydantoin->Base_KOtBu N3_Product N3-Alkylated Product (Major) Base_NaH->N3_Product N1N3_Product N1,N3-Dialkylated Product Base_NaH->N1N3_Product N1_Product N1-Alkylated Product (Major) Base_KOtBu->N1_Product

Caption: N1-Selective vs. N3-Favored Alkylation Pathways.

Experimental Protocol: N1-Benzylation of 5,5-Diphenylhydantoin (Phenytoin) This protocol is based on the selective method developed for phenytoin and is applicable to other 5,5-disubstituted hydantoins.[9]

  • Reaction Setup: To a solution of 5,5-diphenylhydantoin (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon), add potassium tert-butoxide (tBuOK) (1.2 mmol).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, add benzyl bromide (1.2 mmol) and continue stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically completes within a few hours.

  • Work-up: Quench the reaction by adding 1 M HCl (2 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., hexane-ethyl acetate) to yield the pure 1-benzyl-5,5-diphenylimidazolidine-2,4-dione. This method can achieve yields of over 70%.[9]

Synthesis of this compound Derivatives

With the 1-benzylhydantoin core in hand, further derivatization is commonly performed at the C-5 position to explore SAR.

C5-Substitution via Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an active methylene compound (like 1-benzylhydantoin) with an aldehyde or ketone.[10]

Mechanism and Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or glycine.[2][11] The base deprotonates the C-5 position of the hydantoin ring, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type adduct which subsequently dehydrates to form the C-5 benzylidene product. The choice of catalyst can influence reaction times and yields.

Knoevenagel_Workflow Start 1-Benzylhydantoin Product (Z)-5-Benzylidene- 1-benzylhydantoin Start->Product Reflux Aldehyde Substituted Benzaldehyde (R-CHO) Aldehyde->Product Reflux Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product Reflux

Sources

The Enigmatic Mechanism of 1-Benzylimidazolidine-2,4-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Within this esteemed class, 1-benzylimidazolidine-2,4-dione emerges as a compound of significant interest, though its precise mechanism of action remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of this compound's bioactivity, drawing upon extensive research into its structural analogs and the broader hydantoin class. We will delve into its probable primary mechanism as an anticonvulsant, explore other potential therapeutic avenues such as anticancer and antimicrobial activities, and provide detailed experimental protocols for researchers seeking to further elucidate its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing our knowledge of this intriguing molecule.

Introduction: The Imidazolidine-2,4-dione Scaffold and the Benzyl Moiety

The imidazolidine-2,4-dione ring system is a privileged structure in drug discovery, most notably embodied by the archetypal antiepileptic drug, phenytoin. The versatility of this scaffold allows for substitutions at various positions, leading to a wide spectrum of pharmacological effects. The introduction of a benzyl group, a common pharmacophore, can significantly influence the biological activity of the parent molecule. In the case of this compound, the benzyl group is attached to the N-1 position of the hydantoin ring, a structural feature that suggests a nuanced mechanism of action compared to its C-5 substituted isomers.

Primary Mechanism of Action: An Anticonvulsant Profile

While direct and extensive studies on this compound are limited, a compelling body of evidence from structurally related 5-benzylhydantoins strongly suggests a primary role as an anticonvulsant.[1] The mechanism is likely to mirror that of other hydantoin-based antiepileptic drugs.

Modulation of Voltage-Gated Sodium Channels

The predominant mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neuronal cell membranes.[2][3] These channels are fundamental to the initiation and propagation of action potentials. In epileptic states, neurons exhibit abnormal, high-frequency firing. Hydantoins, including presumably this compound, are thought to stabilize the inactive state of these sodium channels.[3] This action prolongs the refractory period of the neuron, thereby reducing its ability to fire at high frequencies and dampening the excessive electrical activity that culminates in seizures.[3]

Signaling Pathway: Hydantoin-Mediated Sodium Channel Inhibition

cluster_neuron Presynaptic Neuron High_Frequency_Firing High-Frequency Neuronal Firing Na_Channel_Active Voltage-Gated Na+ Channel (Active State) High_Frequency_Firing->Na_Channel_Active Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Influx of Na+ Action_Potential Action Potential Propagation Na_Channel_Active->Action_Potential Na_Channel_Inactive->Na_Channel_Active Repolarization (fast) Stabilization Stabilization of Inactive State Hydantoin This compound Hydantoin->Na_Channel_Inactive Binds to and stabilizes

Caption: Proposed mechanism of this compound on voltage-gated sodium channels.

Other Potential Biological Activities

Beyond its inferred anticonvulsant properties, the imidazolidine-2,4-dione scaffold has been implicated in other therapeutic areas. These secondary activities may also be relevant to the pharmacological profile of this compound.

Anticancer Activity

Numerous derivatives of imidazolidine-2,4-dione have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5][6] The proposed mechanisms are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key cellular signaling pathways.[7] The presence of aromatic substituents is often crucial for this activity.

Antimicrobial Activity

The hydantoin nucleus is also a feature in compounds with antimicrobial properties.[8][9] Studies have shown that certain imidazolidine-2,4-dione derivatives exhibit activity against a range of bacterial and fungal pathogens.[10] The mechanism of antimicrobial action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[7]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound, a series of well-established preclinical assays are essential. The following protocols are standard in the field for evaluating anticonvulsant, and by extension, other neurological and cytotoxic activities.

Anticonvulsant Activity Assessment

This test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[11][12]

  • Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle to a group of rodents (typically mice or rats).

    • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[2]

This model is used to identify compounds that can raise the threshold for seizure induction, often indicative of efficacy against absence seizures.[13][14]

  • Objective: To assess the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • At the time of peak effect, inject a convulsive dose of pentylenetetrazole subcutaneously (e.g., 85 mg/kg in mice).

    • Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for a specific duration (e.g., 5 seconds).

  • Data Analysis: The ED50 is determined as the dose that prevents seizures in 50% of the animals.

Neurotoxicity Assessment

This test is crucial for evaluating motor coordination and potential neurological deficits induced by a test compound.[15]

  • Objective: To measure the effect of a compound on motor coordination and balance.

  • Procedure:

    • Train the animals to walk on a rotating rod (rotarod) at a constant or accelerating speed.

    • Administer the test compound or vehicle.

    • At various time points after administration, place the animals back on the rotarod and measure the latency to fall.

  • Data Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates potential neurotoxicity. The median toxic dose (TD50), the dose causing motor impairment in 50% of animals, can be calculated.

Experimental Workflow: Anticonvulsant Screening

Start Compound Synthesis (this compound) Dose_Prep Dose Preparation & Administration Start->Dose_Prep MES_Test Maximal Electroshock (MES) Test Dose_Prep->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Dose_Prep->scPTZ_Test Rotarod_Test Rotarod Test Dose_Prep->Rotarod_Test ED50_Calc Calculate ED50 MES_Test->ED50_Calc scPTZ_Test->ED50_Calc TD50_Calc Calculate TD50 Rotarod_Test->TD50_Calc PI_Calc Calculate Protective Index (PI = TD50/ED50) ED50_Calc->PI_Calc TD50_Calc->PI_Calc End Efficacy & Safety Profile PI_Calc->End

Caption: A typical workflow for the preclinical evaluation of anticonvulsant candidates.

Quantitative Data Summary

Table 1: Anticonvulsant Activity of Benzylhydantoin Derivatives

CompoundAnimal ModelTestED50 (mg/kg)Reference
5-(3-Trifluoromethyl)benzylhydantoinRatMESPotent[1]
Phenylmethylenehydantoin derivative 14MouseMES28 ± 2[5]
Phenylmethylenehydantoin derivative 12MouseMES39 ± 4[5]
PhenytoinMouseMES30 ± 2[5]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19)MouseMES26.3[14]

Table 2: In Vitro Anticancer Activity of Imidazolidine-2,4-dione Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-thioxoimidazolidin-4-one derivativeHepG20.017 - 8.9[4]
Imidazolidine-2,4-dione derivativeCaco-241.30 ± 0.07[5][6]
Imidazolidine-2,4-dione derivativeMCF-7>1000 in some cases

Table 3: Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Fused bicyclic hydantoinP. aeruginosa62.5[9]
Fused bicyclic hydantoinB. animalis subsp. lactis62.5[9]
Imidazolidine derivativeS. aureusNot specified
Imidazolidine derivativeE. coliNot specified

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely functions as an anticonvulsant through the modulation of voltage-gated sodium channels, a mechanism shared with other hydantoin derivatives. However, the potential for anticancer and antimicrobial activities should not be disregarded and warrants further investigation.

Future research should focus on direct experimental validation of these proposed mechanisms for this compound. This includes in vitro electrophysiological studies to confirm its effects on sodium channels, comprehensive screening against a panel of cancer cell lines, and broad-spectrum antimicrobial assays. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising compound and paving the way for its potential development as a novel therapeutic agent.

References

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com.
  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry.
  • Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Deriv
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science.
  • (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
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  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.
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  • CNS- anticonvulsants or Antiepileptics. Slideshare.
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  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Deriv
  • Phenytoin: mechanisms of its anticonvulsant action. PubMed.
  • Hydantoins. Encyclopedia.com.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents.
  • SYNTHESIS AND ANTIMICROBIAL SCREENING OF SOME IMIDAZOLIDINE DERIVATIVES OF ISONICOTINAMIDE. Journal of Drug Delivery and Therapeutics.
  • Microbiological Evaluation of 4-substituted-imidazolidine Derivatives.
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  • Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. PubMed.
  • Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry.
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, 1-benzylimidazolidine-2,4-dione. While direct research on this molecule is emerging, extensive data from structurally related compounds, particularly N-substituted and C5-substituted imidazolidine-2,4-diones and their bioisosteres, the thiazolidine-2,4-diones, allows for the confident identification of high-potential therapeutic avenues. This document synthesizes current knowledge to guide research and development efforts, focusing on four primary target classes: oncogenic kinases and apoptosis pathways, Protein Tyrosine Phosphatase 1B (PTP1B), Peroxisome Proliferator-Activated Receptor γ (PPARγ), and Inducible Nitric Oxide Synthase (iNOS). For each potential target, we will discuss the mechanistic rationale, present relevant data from analogous compounds, and provide detailed, field-proven experimental protocols for validation.

Introduction: The Imidazolidine-2,4-dione Core and the Significance of the 1-Benzyl Substitution

The imidazolidine-2,4-dione ring, also known as hydantoin, is a five-membered heterocyclic motif that has garnered significant attention in drug discovery due to its favorable physicochemical properties and versatile synthetic accessibility. The introduction of a benzyl group at the N1 position of this scaffold, creating this compound, is a critical modification that can significantly influence its biological activity. The benzyl moiety can engage in various non-covalent interactions with biological macromolecules, including hydrophobic, pi-pi stacking, and cation-pi interactions, thereby modulating the compound's affinity and selectivity for specific targets. This guide will dissect the therapeutic potential conferred by this specific structural arrangement.

Anticancer Potential: Targeting Oncogenic Kinases and Apoptosis Pathways

The imidazolidine-2,4-dione scaffold is a recurring motif in compounds with demonstrated anticancer activity. Research on related molecules suggests that this compound may exert its antiproliferative effects through the modulation of key oncogenic signaling pathways and the induction of programmed cell death.

Mechanistic Rationale

Derivatives of 5,5-diphenylimidazolidine-2,4-dione have exhibited potent anticancer activity, with proposed mechanisms including the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinases.[1] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Furthermore, the structurally similar 5-benzylidene thiazolidine-2,4-diones have been shown to induce apoptosis in cancer cells through the activation of caspase cascades and the release of cytochrome c from mitochondria.[2] The benzyl group at the N1 position of our lead compound could potentially orient the molecule within the ATP-binding pocket of various kinases or interact with proteins involved in the apoptotic machinery.

Supporting Data from Analogous Compounds

The following table summarizes the anticancer activity of representative imidazolidine-2,4-dione derivatives against various cancer cell lines, providing a strong impetus for investigating this compound in this context.

Compound ClassSpecific AnalogTarget Cell Line(s)IC50 / GI50 (µM)Reference
5,5-diphenylimidazolidine-2,4-dione derivativeCompound with isatin moietyHeLa, A549, MDA-MB-23159 - 113[1]
(Z)-5-arylidene imidazolidine-2,4-dioneL1aMCF-71.23[3]
5-benzylidene thiazolidine-2,4-dione derivative-Murine leukemia (L1210), Human cervix carcinoma (HeLa)0.19 - 3.2[4]
5-benzylidenethiazolidine-2,4-dione derivativeCompound 22HepG2, MCF-71.21 - 2.04[5]
Experimental Protocols for Target Validation

This protocol outlines a luminescent kinase assay to determine the direct inhibitory effect of this compound on EGFR and VEGFR2.

Materials:

  • Recombinant human EGFR and VEGFR2 kinase domains

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compound in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

This protocol describes a cell-based assay to assess the effect of the compound on cancer cell viability and to determine if cell death occurs via apoptosis.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of viable cells and determine the GI50 value.

Procedure (Annexin V/PI Staining):

  • Treat cells with the test compound at its GI50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Key Pathways and Workflows

anticancer_workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation kinase_assay Kinase Inhibition Assay (EGFR/VEGFR2) ic50 Determine IC50 kinase_assay->ic50 Direct Inhibition cell_viability MTT/Cell Viability Assay (A549, MCF-7) gi50 Determine GI50 cell_viability->gi50 Antiproliferative Effect apoptosis_assay Annexin V/PI Staining & Flow Cytometry apoptosis_confirmation Confirm Apoptotic Mechanism apoptosis_assay->apoptosis_confirmation gi50->apoptosis_assay Treat at GI50 start 1-benzylimidazolidine- 2,4-dione start->kinase_assay start->cell_viability

Figure 1: Workflow for validating anticancer activity.

Antidiabetic Potential: Targeting PTP1B and PPARγ

The structural analogy of imidazolidine-2,4-diones to the well-established thiazolidinedione class of antidiabetic drugs strongly suggests a role in metabolic regulation. Two key targets in this area are Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Mechanistic Rationale

PTP1B: PTP1B is a non-receptor tyrosine phosphatase that negatively regulates insulin and leptin signaling pathways by dephosphorylating the insulin receptor and its substrates.[6][7] Inhibition of PTP1B is a validated therapeutic strategy to enhance insulin sensitivity.[7] Imidazolidine-2,4-dione derivatives have been successfully designed as potent and selective PTP1B inhibitors.[8]

PPARγ: PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis and is the molecular target of the thiazolidinedione (TZD) class of insulin sensitizers.[9] Upon activation by agonists, PPARγ modulates the expression of genes involved in glucose and lipid metabolism.[9][10] The imidazolidine-2,4-dione core is a bioisostere of the TZD ring, making it a prime candidate for PPARγ modulation. Importantly, partial agonists of PPARγ are sought after to retain antidiabetic efficacy while minimizing side effects like weight gain.[11]

Supporting Data from Analogous Compounds
Compound ClassSpecific AnalogTargetActivityReference
Imidazolidine-2,4-dione derivativeComp#10PTP1BIC50 = 2.07 µM[8]
Thiazolidine-2,4-dione derivativeCompound 1PTP1BIC50 = 9.6 µM[12]
Benzylidene-2,4-thiazolidinedione5d, 5ePPARγPromising antidiabetic activity in vivo[11]
Chromone-thiazolidinedione conjugate5ePPARγ48.72% transactivation vs. pioglitazone[13]
Experimental Protocols for Target Validation

This protocol details a colorimetric assay to measure the direct inhibition of PTP1B by the test compound.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl Phosphate (pNPP) as a substrate

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compound dissolved in DMSO

  • Clear, flat-bottom 96-well plate

Procedure:

  • Add PTP1B enzyme and varying concentrations of the test compound to the wells of the 96-well plate.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding pNPP.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Calculate the percent inhibition and determine the IC50 value.

This cell-based reporter gene assay measures the ability of the test compound to activate PPARγ.

Materials:

  • HEK293T or a similar cell line

  • Expression plasmids for full-length human PPARγ and its heterodimeric partner, RXRα

  • A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase)

  • A transfection reagent

  • Luciferase assay system

  • Rosiglitazone or pioglitazone as a positive control

Procedure:

  • Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids.

  • After 24 hours, treat the transfected cells with the test compound at various concentrations.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content.

  • Determine the EC50 and the maximal activation compared to the positive control.

Visualization of Antidiabetic Signaling Pathways

antidiabetic_pathways cluster_ptp1b PTP1B Inhibition Pathway cluster_pparg PPARγ Activation Pathway insulin Insulin ir Insulin Receptor (IR) insulin->ir ir_p p-IR ir->ir_p Autophosphorylation irs IRS ir_p->irs Phosphorylation irs_p p-IRS irs->irs_p Phosphorylation pi3k PI3K/Akt Pathway irs_p->pi3k glut4 GLUT4 Translocation pi3k->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake ptp1b PTP1B ptp1b->ir_p Dephosphorylation compound1 1-benzylimidazolidine- 2,4-dione compound1->ptp1b Inhibition compound2 1-benzylimidazolidine- 2,4-dione pparg PPARγ compound2->pparg Agonism pparg_rxr PPARγ-RXR Heterodimer pparg->pparg_rxr rxr RXR rxr->pparg_rxr ppre PPRE (in DNA) pparg_rxr->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription Activates metabolic_effects Improved Insulin Sensitivity gene_transcription->metabolic_effects

Figure 2: Simplified signaling pathways for PTP1B and PPARγ.

Anti-inflammatory Potential: Targeting Inducible Nitric Oxide Synthase (iNOS)

Chronic inflammation is a key driver of numerous diseases. The overexpression of inducible nitric oxide synthase (iNOS) leads to excessive production of nitric oxide (NO), a pro-inflammatory mediator. Therefore, selective inhibition of iNOS is a promising therapeutic strategy.

Mechanistic Rationale

Derivatives of the closely related 5-benzylidenethiazolidine-2,4-dione scaffold have been reported as potent inhibitors of iNOS activity and NO production in lipopolysaccharide (LPS)-stimulated macrophages.[14] These compounds were also effective in animal models of inflammation.[14] The structural features of this compound make it a plausible candidate for iNOS inhibition, potentially by competing with the substrate L-arginine or an essential cofactor at the enzyme's active site.

Supporting Data from Analogous Compounds
Compound ClassSpecific AnalogTargetActivityReference
5-benzylidenethiazolidine-2,4-dione derivative3IiNOS activityIC50 = 8.66 µM[14]
5-benzylidenethiazolidine-2,4-dione derivative3INO production (LPS-induced cells)IC50 = 4.16 µM[14]
Benzimidazole derivativeCompound 12iNOS inhibitionPotent in vitro[15]
Experimental Protocol for Target Validation

This cell-based assay quantifies NO production by measuring its stable metabolite, nitrite, in the culture medium of stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • Griess Reagent System

  • Test compound dissolved in DMSO

  • Aminoguanidine as a positive control iNOS inhibitor

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add the Griess reagents to the supernatant according to the manufacturer's protocol, which will form a colored azo dye in the presence of nitrite.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the IC50 of the test compound.

Visualization of iNOS Inhibition Workflow

inos_workflow cluster_cellbased_inos Cell-Based Validation raw_cells RAW 264.7 Macrophages pretreatment Pre-treat with This compound raw_cells->pretreatment stimulation Stimulate with LPS/IFN-γ pretreatment->stimulation incubation Incubate 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay supernatant->griess_assay ic50_inos Determine IC50 for NO Inhibition griess_assay->ic50_inos start Hypothesis: Compound inhibits iNOS start->raw_cells

Figure 3: Workflow for evaluating iNOS inhibition.

Conclusion and Future Directions

This technical guide has delineated four highly promising therapeutic avenues for the novel compound this compound, based on a comprehensive analysis of its structural motifs and the activities of closely related analogs. The potential for this molecule to act as an anticancer agent by targeting oncogenic kinases, an antidiabetic agent through the inhibition of PTP1B or modulation of PPARγ, and an anti-inflammatory agent via iNOS inhibition is strongly supported by existing literature. The detailed experimental protocols provided herein offer a clear and robust framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on the synthesis of a focused library of N1-substituted imidazolidine-2,4-diones to establish structure-activity relationships (SAR) for each target class. Furthermore, positive hits from the in vitro and cell-based assays outlined in this guide should be advanced to in vivo models of cancer, diabetes, and inflammation to ascertain their therapeutic efficacy and pharmacokinetic profiles. The insights and methodologies presented in this guide are intended to accelerate the translation of this compound and its derivatives from promising chemical matter into next-generation therapeutic agents.

References

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  • Zare, M., Bigham, A., Zare, M., & Doudi, M. (2023). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. RSC Advances, 13(47), 32909-32924.
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  • Al-Warhi, T., Sabt, A., El-Serafi, I., Al-Mahmoudy, A. M. M., & El-Damasy, D. A. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic chemistry, 141, 106883.
  • Husain, A., Ahmad, A., Khan, S. A., Asif, M., Bhutani, R., & Al-Abbasi, F. A. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Saudi Pharmaceutical Journal, 23(5), 554-562.
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In Silico Modeling of 1-Benzylimidazolidine-2,4-dione Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzylimidazolidine-2,4-dione scaffold, a core structure in the hydantoin family of compounds, represents a privileged motif in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, neuroprotective, anti-diabetic, and anti-cancer effects. The rational design and optimization of novel therapeutics based on this scaffold are increasingly reliant on in silico modeling techniques. This guide provides an in-depth technical overview of the computational methodologies employed to elucidate the molecular interactions of this compound and its analogs with their biological targets. We will explore the synergistic application of quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations to predict binding affinities, understand interaction mechanisms, and guide the development

spectroscopic analysis of 1-benzylimidazolidine-2,4-dione (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Benzylimidazolidine-2,4-dione

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize this compound (also known as 1-benzylhydantoin). For researchers and professionals in drug development, a thorough understanding of a molecule's structural identity is paramount. Spectroscopic analysis provides the foundational data for structure elucidation, purity assessment, and quality control. Here, we synthesize the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of this hydantoin derivative.

Molecular Structure and Analytical Foundation

This compound is a heterocyclic compound featuring a core hydantoin ring substituted with a benzyl group at the N-1 position. The hydantoin scaffold is a privileged structure in medicinal chemistry, appearing in various pharmacologically active agents, including anticonvulsants.[1][2] The structural integrity of any synthesized derivative must be unequivocally confirmed, a task for which spectroscopy is the principal tool.

The analytical workflow hinges on probing different aspects of the molecule's physics: nuclear spin states (NMR), molecular vibrations (IR), and mass-to-charge ratio (MS). By integrating the data from these orthogonal techniques, we can construct a self-validating and unambiguous structural assignment.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Mapping the Protons

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and hydantoin ring protons.

Expected ¹H NMR Signals (400 MHz, CDCl₃):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
Phenyl (C₂'H, C₃'H, C₄'H, C₅'H, C₆'H) 7.25 - 7.45 Multiplet (m) 5H The five protons on the benzyl group's phenyl ring resonate in the characteristic aromatic region.[3]
Benzyl (N₁-CH₂ ) ~4.65 Singlet (s) 2H These protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. The signal is a singlet as there are no adjacent protons for coupling.
Hydantoin (C₅-H₂ ) ~3.98 Singlet (s) 2H These protons are part of the hydantoin ring, alpha to a carbonyl group and a nitrogen atom, resulting in a downfield shift. No adjacent protons lead to a singlet.

| Amide (N₃-H ) | 5.5 - 8.5 | Broad Singlet (br s) | 1H | The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides a map of the carbon backbone. The key signals to identify are the two distinct carbonyl carbons of the hydantoin ring and the carbons of the benzyl substituent.

Expected ¹³C NMR Signals (100 MHz, CDCl₃):

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale & Notes
C=O (C₄) ~170 Carbonyl carbons are highly deshielded and appear far downfield. This carbonyl is adjacent to two nitrogen atoms.[4]
C=O (C₂) ~157 This carbonyl is also significantly deshielded. The exact positions of C2 and C4 can be confirmed with 2D NMR techniques.[4]
Phenyl (C₁') ~135 The quaternary aromatic carbon attached to the benzylic CH₂.
Phenyl (C₂', C₃', C₄', C₅', C₆') 127 - 129 Characteristic signals for the carbons of the monosubstituted benzene ring.[5]
Hydantoin (C₅) ~49 Aliphatic carbon positioned between a nitrogen and a carbonyl group.

| Benzyl (N₁-C H₂) | ~44 | Aliphatic carbon attached to a nitrogen atom and the phenyl ring. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like N-H.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds to allow for full magnetization recovery.[6]

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of strong, characteristic absorptions for the carbonyl (C=O) and amine (N-H) groups are key identifiers for this compound.

Characteristic IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale & Notes
N-H Stretch 3200 - 3400 Medium, Broad The N-H bond in the hydantoin ring. Broadness is due to hydrogen bonding.[2]
C-H Stretch (Aromatic) 3000 - 3100 Medium Characteristic C-H stretching of the benzene ring.
C-H Stretch (Aliphatic) 2850 - 3000 Medium C-H stretching from the benzylic and hydantoin CH₂ groups.
C=O Stretch (Amide/Urea) 1700 - 1780 Strong, Sharp This is a key diagnostic region. Two distinct C=O groups in the hydantoin ring may result in two separate peaks or one broad, strong absorption.[2][7]

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Skeletal vibrations of the benzene ring. |

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press. This method minimizes scattering effects.[6]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is a faster method requiring minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass is 190.0742 g/mol .[8]

Expected Mass Spectrum Data (Electron Ionization - EI):

m/z Proposed Fragment Formula Notes
190 [M]⁺˙ [C₁₀H₁₀N₂O₂]⁺˙ Molecular Ion Peak . The parent molecule with one electron removed.
99 [M - C₇H₇]⁺ [C₃H₃N₂O₂]⁺ Loss of the benzyl radical, a common fragmentation pathway for benzyl-substituted compounds.

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium Ion . A very stable and often abundant fragment in the mass spectra of compounds containing a benzyl group. This is a strong indicator of the benzyl moiety. |

M Molecular Ion (M⁺˙) m/z = 190 F1 Fragment m/z = 99 M->F1 - C₇H₇• F2 Tropylium Ion m/z = 91 M->F2 Benzyl Cleavage

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is common for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique often used to confirm the molecular weight ([M+H]⁺ or [M+Na]⁺).

  • Parameters (EI-MS):

    • Ionization Energy: Typically 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-300 m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure. The presence of a strong peak at m/z 91 is a key piece of evidence for the benzyl group.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together they offer a system of checks and balances that leads to an irrefutable structural assignment.

cluster_0 Data Acquisition cluster_1 Information Derived cluster_2 Conclusion MS Mass Spectrometry MS_info Molecular Weight (190) Key Fragments (m/z 91) MS->MS_info IR IR Spectroscopy IR_info Functional Groups (C=O, N-H) IR->IR_info NMR NMR (¹H & ¹³C) NMR_info C-H Framework Atom Connectivity NMR->NMR_info Conclusion Structure Confirmed: This compound MS_info->Conclusion IR_info->Conclusion NMR_info->Conclusion

Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

Conclusion

The spectroscopic profile of this compound is distinct and readily characterizable. ¹H and ¹³C NMR define the precise arrangement of its carbon-hydrogen skeleton, IR spectroscopy confirms the presence of its critical hydantoin functional groups (C=O and N-H), and mass spectrometry verifies its molecular weight while corroborating the presence of the benzyl substituent through its characteristic fragmentation. This multi-faceted approach ensures a high degree of confidence in the compound's identity and purity, a non-negotiable requirement in research and drug development.

References

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Sources

The Hydantoin Halo: A Technical Guide to the Discovery and Enduring Legacy of Imidazolidine-2,4-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the imidazolidine-2,4-dione heterocyclic system, a cornerstone in medicinal chemistry. From its initial discovery in the 19th century to its embodiment in a diverse array of modern therapeutics, this document offers researchers, scientists, and drug development professionals a comprehensive technical overview of the history, synthesis, and profound impact of these remarkable compounds.

The Dawn of the Hydantoins: An Unexpected Discovery

The story of imidazolidine-2,4-dione, commonly known as hydantoin, begins not in a quest for new medicines, but in the fundamental exploration of organic chemistry. In 1861, the eminent German chemist Adolf von Baeyer first isolated this heterocyclic compound during his research on uric acid. He synthesized hydantoin through the hydrogenation of allantoin, a product of uric acid oxidation.[1]

Just over a decade later, in 1873, Friedrich Urech further expanded the understanding of this new class of compounds by developing what is now known as the Urech hydantoin synthesis. He successfully synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate, demonstrating a viable pathway from amino acids to the hydantoin core.[2][3] The cyclic structure of these compounds was later definitively confirmed by Dorothy Hahn in 1913.[1]

These early discoveries laid the chemical groundwork for what would become a pharmacologically significant scaffold, though its therapeutic potential remained untapped for several decades.

Foundational Syntheses: Building the Core

The versatility of the imidazolidine-2,4-dione core in drug development is intrinsically linked to the robust and adaptable synthetic methodologies established early in its history. Two primary named reactions have become the bedrock of hydantoin chemistry: the Bucherer-Bergs reaction and the Biltz synthesis.

The Bucherer-Bergs Reaction: A Multicomponent Marvel

First reported by Hans Theodor Bucherer and later improved upon by Hermann Bergs in the early 20th century, the Bucherer-Bergs reaction is a powerful one-pot synthesis of 5,5-disubstituted hydantoins.[4][5][6] This multicomponent reaction brings together a ketone or aldehyde, an alkali metal cyanide (such as potassium cyanide), and ammonium carbonate.[5][7]

The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (generated in situ from the ammonium carbonate) to yield an aminonitrile. This intermediate undergoes intramolecular cyclization to form the stable hydantoin ring.[7] The elegance of the Bucherer-Bergs reaction lies in its operational simplicity and the diversity of substituents that can be introduced at the 5-position by varying the starting carbonyl compound.

Experimental Protocol: The Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

  • Step 1: Reaction Setup. In a well-ventilated fume hood, a mixture of acetone (1 mole), potassium cyanide (2 moles), and ammonium carbonate (2 moles) is prepared in a suitable solvent, typically aqueous ethanol.[4][7]

  • Step 2: Reflux. The reaction mixture is heated to reflux (approximately 60-70°C) for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography.

  • Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted with hydrochloric acid to precipitate the hydantoin product.[7] The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as ethanol or water, to yield pure 5,5-dimethylhydantoin.

Caption: The Bucherer-Bergs reaction pathway.

The Biltz Synthesis: A Pathway to Phenytoin

The Biltz synthesis, first described by Heinrich Biltz in 1908, is another cornerstone in hydantoin chemistry, most notably for its application in the synthesis of the anticonvulsant drug phenytoin.[8][9] This method involves the condensation of benzil (a diketone) with urea in the presence of a base, such as potassium hydroxide.[10][11] The reaction proceeds through a base-catalyzed addition of urea to one of the carbonyl groups of benzil, followed by an intramolecular cyclization and rearrangement to form the 5,5-diphenylhydantoin (phenytoin) ring system.[8]

Experimental Protocol: The Biltz Synthesis of Phenytoin

  • Step 1: Reactant Preparation. Benzil (1 mole) and urea (1-1.2 moles) are dissolved in a suitable solvent, typically ethanol.[10]

  • Step 2: Base Addition and Reflux. An aqueous solution of potassium hydroxide (approximately 30%) is added to the mixture. The reaction is then heated to reflux for a designated period, often several hours.[11]

  • Step 3: Product Precipitation. After reflux, the reaction mixture is cooled and poured into water. The solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude phenytoin.

  • Step 4: Purification. The precipitated product is collected by filtration, washed with water, and then recrystallized from a solvent like ethanol to obtain purified phenytoin.

Caption: The Biltz synthesis pathway for phenytoin.

From Obscurity to Blockbuster: The Phenytoin Story

For a quarter of a century after its initial synthesis by Biltz, 5,5-diphenylhydantoin remained an obscure laboratory chemical. Its journey to becoming a cornerstone of epilepsy treatment is a testament to the importance of systematic pharmacological screening. In the 1930s, H. Houston Merritt and Tracy J. Putnam at Harvard University were searching for anticonvulsant drugs with fewer sedative side effects than the commonly used phenobarbital. Their novel animal model for seizures led them to test Biltz's long-forgotten compound. The results were remarkable: phenytoin exhibited potent anticonvulsant activity without the pronounced sedative effects of existing therapies. This discovery, published in 1938, revolutionized the management of epilepsy.

Mechanism of Action: Taming the Neuronal Storm

Phenytoin exerts its anticonvulsant effects primarily by modulating the voltage-gated sodium channels in neurons.[1][12][13] It selectively binds to the sodium channels in their inactive state, a conformation they enter after an action potential.[12] This binding stabilizes the inactive state, prolonging the refractory period of the neuron and thereby preventing the rapid, repetitive firing that characterizes a seizure.[13][14] This use-dependent action is crucial to its clinical efficacy, as it preferentially targets hyperactive neurons involved in seizure activity while having a minimal effect on normal neuronal firing.

Phenytoin_MoA Phenytoin's Mechanism of Action cluster_neuron Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Inactive_Na_channel Inactive State Na_channel->Inactive_Na_channel After Action Potential Inactive_Na_channel->Na_channel Recovery (Slowed by Phenytoin) Reduced_Firing Reduced Neuronal Excitability Inactive_Na_channel->Reduced_Firing Phenytoin Phenytoin Phenytoin->Inactive_Na_channel Binds and Stabilizes High_Frequency_Firing High-Frequency Neuronal Firing (Seizure) High_Frequency_Firing->Na_channel

Caption: Phenytoin stabilizes the inactive state of sodium channels.

Expanding the Armamentarium: A Portfolio of Hydantoin-Based Drugs

The success of phenytoin spurred further investigation into the therapeutic potential of the imidazolidine-2,4-dione scaffold, leading to the development of a range of drugs with diverse clinical applications.

Drug NameYear of Discovery/IntroductionPrimary Therapeutic UseKey Mechanistic Feature
Phenytoin 1908 (Synthesized), 1938 (Discovered as anticonvulsant)Anticonvulsant (Epilepsy)Voltage-gated sodium channel blocker[12][13]
Ethotoin 1957 (FDA Approved)Anticonvulsant (Epilepsy)Similar to phenytoin, sodium channel modulation[15][16][17]
Nitrofurantoin 1953 (Introduced)Antibacterial (Urinary Tract Infections)Bacterial reductase activation to reactive intermediates that damage DNA, ribosomes, and other macromolecules[18][19][20]
Dantrolene 1967 (Described)Skeletal Muscle Relaxant (Malignant Hyperthermia, Spasticity)Ryanodine receptor antagonist, inhibits calcium release from sarcoplasmic reticulum[21][22][23]
Nilutamide 1977 (Discovered)Antiandrogen (Prostate Cancer)Androgen receptor antagonist[24][25][26]
Enzalutamide 2006 (Described)Antiandrogen (Prostate Cancer)Second-generation androgen receptor antagonist[27][28]
Nilutamide and Enzalutamide: Targeting Hormone-Driven Cancers

In the realm of oncology, imidazolidine-2,4-dione derivatives have emerged as crucial agents in the fight against prostate cancer. Nilutamide, a first-generation nonsteroidal antiandrogen, functions as a competitive antagonist of the androgen receptor.[24][26] By blocking the binding of testosterone and dihydrotestosterone, it inhibits the hormonal signaling that drives the growth of many prostate cancers.[24]

Building on this principle, enzalutamide represents a second-generation, more potent androgen receptor inhibitor.[27] It not only blocks androgen binding but also prevents nuclear translocation of the receptor and its interaction with DNA. This multi-faceted inhibition provides a more profound blockade of androgen signaling, offering a significant therapeutic advantage in the treatment of castration-resistant prostate cancer.[27][28]

Antiandrogen_MoA Mechanism of Nilutamide and Enzalutamide cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Nucleus Nucleus AR->Nucleus Translocates Androgen Androgen (T, DHT) Androgen->AR Binds Nilutamide Nilutamide/ Enzalutamide Nilutamide->AR Blocks Binding Gene_Transcription Gene Transcription (Cell Growth) Nucleus->Gene_Transcription Activates

Caption: Antiandrogen action of imidazolidine-2,4-dione derivatives.

Nitrofurantoin: A Unique Antibacterial Agent

Nitrofurantoin stands as a testament to the chemical diversity achievable with the hydantoin core. This unique antibacterial agent is primarily used for the treatment of urinary tract infections.[19] Its mechanism of action is distinct from most other antibiotics. Nitrofurantoin is a prodrug that is activated within bacterial cells by nitroreductases.[18][20] This process generates highly reactive electrophilic intermediates that indiscriminately damage a multitude of bacterial components, including DNA, ribosomal proteins, and enzymes of the citric acid cycle.[19][20] This multi-targeted assault is believed to be a key reason for the persistently low rates of acquired bacterial resistance to nitrofurantoin.

Dantrolene: A Lifesaving Muscle Relaxant

Dantrolene, another hydantoin derivative, has a critical role in anesthesiology and the management of spasticity. It is the primary treatment for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[22][29] Dantrolene functions as a skeletal muscle relaxant by acting as an antagonist at the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum of muscle cells.[23][30] This action inhibits the release of calcium ions, thereby uncoupling muscle excitation and contraction and preventing the hypermetabolic state characteristic of malignant hyperthermia.[21]

The Future of the Hydantoin Scaffold

The imidazolidine-2,4-dione ring system, from its humble beginnings in 19th-century academic research, has proven to be a remarkably privileged scaffold in medicinal chemistry. The historical journey from phenytoin's serendipitous discovery to the rational design of modern anti-cancer agents like enzalutamide highlights a continuous evolution in our understanding and application of this versatile heterocycle.

Current research continues to explore new derivatives for a wide range of therapeutic targets, including novel anticonvulsants, antidiabetic agents, and inhibitors of various enzymes.[31][32][33][34][35] The synthetic tractability of the hydantoin core, coupled with its proven ability to interact with diverse biological targets, ensures that the legacy of this unassuming five-membered ring will continue to expand, contributing to the development of new medicines for generations to come.

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Sources

The Evolving Landscape of Neuromodulators and Apoptosis Inducers: A Technical Guide to 1-Benzylimidazolidine-2,4-dione Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, famously represented by the anticonvulsant drug phenytoin. The introduction of a benzyl group at the N-1 position of this heterocyclic core has unlocked a new dimension of pharmacological potential, leading to a class of compounds with diverse and significant biological activities. This technical guide provides an in-depth exploration of 1-benzylimidazolidine-2,4-dione and its structural analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, key therapeutic applications with a focus on anticonvulsant and anticancer activities, and the critical structure-activity relationships that govern their efficacy. This guide is designed to not only inform but also to provide a practical framework for the continued development of this promising class of molecules.

Introduction: The Significance of the 1-Benzylhydantoin Scaffold

The hydantoin ring is a privileged structure in drug discovery, possessing a rich history of therapeutic success.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, antibacterial, and anticancer properties.[1][3] The strategic placement of a benzyl group at the N-1 position of the imidazolidine-2,4-dione ring system significantly influences the molecule's lipophilicity and steric profile, enhancing its ability to cross the blood-brain barrier and interact with various biological targets.[1] This modification has been a key strategy in the development of potent central nervous system (CNS) active agents and has also shown promise in the realm of oncology. This guide will dissect the structural nuances and their profound impact on the biological significance of these compounds.

Therapeutic Landscape of this compound Analogs

The therapeutic applications of 1-benzylhydantoin analogs are diverse, with two areas standing out for their significant potential: neurology and oncology.

Anticonvulsant Activity: Modulating Neuronal Excitability

A primary and well-established therapeutic application of hydantoin derivatives is in the management of epilepsy.[3][4] Analogs of this compound have demonstrated considerable efficacy as anticonvulsants, primarily by modulating the activity of voltage-gated sodium channels.[1][2]

Hydantoin anticonvulsants exert their effects by binding to and stabilizing the inactive state of voltage-gated sodium channels in neuronal membranes.[1][2] This action reduces the repetitive firing of neurons, a hallmark of seizure activity, thereby preventing the spread of abnormal electrical discharges in the brain.[1][5] The benzyl group at the N-1 position can enhance the binding affinity and selectivity of the molecule for the sodium channel, leading to improved potency and a more favorable side-effect profile compared to older generation hydantoins.[6]

Synthesis of this compound Analogs: A Step-by-Step Protocol

The synthesis of this compound analogs can be achieved through various synthetic routes. A common and effective method involves the reaction of an appropriate α-amino acid with an isocyanate, followed by cyclization. Below is a detailed protocol for the synthesis of a representative analog, 1-benzyl-5-phenylimidazolidine-2,4-dione.

Experimental Protocol: Synthesis of 1-Benzyl-5-phenylimidazolidine-2,4-dione

This protocol describes a two-step synthesis starting from N-benzyl-2-amino-2-phenylacetamide.

Step 1: Synthesis of 1-(N-Benzylcarbamoyl)-2-amino-2-phenylacetamide

  • To a solution of N-benzyl-2-amino-2-phenylacetamide (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, add triethylamine (12 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenyl isocyanate (11 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired ureido derivative.

Step 2: Cyclization to 1-Benzyl-5-phenylimidazolidine-2,4-dione

  • Dissolve the purified ureido derivative (8 mmol) in glacial acetic acid (40 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1-benzyl-5-phenylimidazolidine-2,4-dione as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Assessing Anticonvulsant Activity

The Maximal Electroshock (MES) test is a widely used and validated preclinical model for the screening of potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[7][8][9]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

1. Animals:

  • Use adult male Swiss albino mice weighing 20-25 g.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Allow the animals to acclimatize for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Prepare solutions or suspensions of the test compounds and the positive control (e.g., Phenytoin) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

  • Administer the test compounds and vehicle to different groups of mice via oral gavage or intraperitoneal injection.

  • The volume of administration should be consistent (e.g., 10 mL/kg).

3. Experimental Procedure:

  • Conduct the MES test at the time of peak effect of the test compound, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-administration).

  • Use a constant current electroshock device with corneal electrodes.

  • Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) to each mouse.

  • Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection against the seizure.

4. Data Analysis:

  • Record the number of protected animals in each group.

  • Calculate the percentage of protection for each dose of the test compound.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Structure-Activity Relationship (SAR) of Anticonvulsant 1-Benzylhydantoins

The anticonvulsant activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzyl and the hydantoin rings.

Table 1: Anticonvulsant Activity of Representative this compound Analogs in the MES Test
Compound IDR1 (at N-1)R2 (at C-5)R3 (at C-5)MES ED₅₀ (mg/kg, mice)Reference
1 BenzylHH>100[10]
2 BenzylPhenylH35.5[11]
3 Benzyl4-ChlorophenylH28.0[11]
4 Benzyl4-MethylphenylH39.0[11]
5 Benzyl4-MethoxyphenylH45.2[11]
6 Benzyl3-TrifluoromethylphenylH14.0[10]
7 BenzylPhenylPhenyl9.5[4]

Key SAR Insights:

  • Substitution at C-5: The presence of an aromatic ring at the C-5 position is crucial for potent anticonvulsant activity.[4] Unsubstituted (Compound 1) or alkyl-substituted analogs generally show weaker activity.

  • Aryl Substituents at C-5: Electron-withdrawing groups, such as a chloro (Compound 3) or trifluoromethyl (Compound 6) group on the C-5 phenyl ring, often enhance anticonvulsant potency.[10][11]

  • Disubstitution at C-5: Introducing a second substituent, particularly another phenyl group (Compound 7), at the C-5 position can significantly increase activity, as seen in the case of Phenytoin.[4]

  • The N-1 Benzyl Group: The benzyl group at the N-1 position is generally well-tolerated and can be further modified to fine-tune pharmacokinetic and pharmacodynamic properties.

Anticancer Potential: Targeting the Bcl-2 Family of Proteins

Beyond their neurological applications, certain this compound analogs have emerged as promising anticancer agents by targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[8]

Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[3][4] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent cell death by sequestering pro-apoptotic proteins such as Bax and Bak.[12] Overexpression of these anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis.[13] Certain this compound derivatives have been designed to act as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins.[8] This binding displaces pro-apoptotic proteins, leading to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and apoptosis.[14]

Visualizing the Science: Diagrams and Workflows

Visual representations are invaluable tools for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Figure 1: Simplified Bcl-2 Regulated Apoptotic Pathway

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspases Caspase Cascade DNA Damage DNA Damage BH3-only\n(Bim, Bad) BH3-only (Bim, Bad) DNA Damage->BH3-only\n(Bim, Bad) Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->BH3-only\n(Bim, Bad) Bcl-2 / Bcl-xL\n(Anti-apoptotic) Bcl-2 / Bcl-xL (Anti-apoptotic) BH3-only\n(Bim, Bad)->Bcl-2 / Bcl-xL\n(Anti-apoptotic) inhibit Bax / Bak\n(Pro-apoptotic) Bax / Bak (Pro-apoptotic) Bcl-2 / Bcl-xL\n(Anti-apoptotic)->Bax / Bak\n(Pro-apoptotic) inhibit MOMP Mitochondrial Outer Membrane Permeabilization Bax / Bak\n(Pro-apoptotic)->MOMP Cytochrome c\nRelease Cytochrome c Release MOMP->Cytochrome c\nRelease Caspase-9 Caspase-9 Cytochrome c\nRelease->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Hydantoin Analog\n(BH3 Mimetic) Hydantoin Analog (BH3 Mimetic) Hydantoin Analog\n(BH3 Mimetic)->Bcl-2 / Bcl-xL\n(Anti-apoptotic) inhibit

Caption: A diagram illustrating the role of Bcl-2 family proteins in apoptosis and the mechanism of action of hydantoin-based BH3 mimetics.

Figure 2: Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Workflow cluster_pre Pre-treatment cluster_treatment Treatment cluster_test Maximal Electroshock (MES) Test cluster_post Data Analysis Animal\nAcclimatization Animal Acclimatization Drug Preparation\n(Test Compound & Vehicle) Drug Preparation (Test Compound & Vehicle) Animal\nAcclimatization->Drug Preparation\n(Test Compound & Vehicle) Animal Grouping\n& Randomization Animal Grouping & Randomization Drug Preparation\n(Test Compound & Vehicle)->Animal Grouping\n& Randomization Drug Administration\n(p.o. or i.p.) Drug Administration (p.o. or i.p.) Animal Grouping\n& Randomization->Drug Administration\n(p.o. or i.p.) Waiting Period\n(Peak Effect) Waiting Period (Peak Effect) Drug Administration\n(p.o. or i.p.)->Waiting Period\n(Peak Effect) Application of\nElectrical Stimulus Application of Electrical Stimulus Waiting Period\n(Peak Effect)->Application of\nElectrical Stimulus Observation of\nSeizure Endpoint Observation of Seizure Endpoint Application of\nElectrical Stimulus->Observation of\nSeizure Endpoint Record Protected/\nUnprotected Animals Record Protected/ Unprotected Animals Observation of\nSeizure Endpoint->Record Protected/\nUnprotected Animals Calculate % Protection Calculate % Protection Record Protected/\nUnprotected Animals->Calculate % Protection Determine ED50 Determine ED50 Calculate % Protection->Determine ED50

Caption: A workflow diagram outlining the key steps in the preclinical screening of anticonvulsant compounds using the MES test.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. The structural versatility of this core allows for fine-tuning of its pharmacological properties, leading to potent and selective agents for a range of diseases. The well-established anticonvulsant activity, coupled with the emerging potential as anticancer agents, underscores the significance of this class of compounds.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms: While sodium channel modulation and Bcl-2 inhibition are key mechanisms, further investigation into other potential targets could reveal new therapeutic applications.

  • Development of Selective Analogs: Designing analogs with high selectivity for specific subtypes of sodium channels or particular members of the Bcl-2 family could lead to drugs with improved efficacy and reduced side effects.

  • Exploration of Other Therapeutic Areas: The diverse biological activities of hydantoins suggest that 1-benzyl substituted analogs may have potential in other areas, such as neurodegenerative diseases and inflammatory disorders.

By leveraging the knowledge outlined in this guide, researchers can continue to innovate and develop the next generation of this compound-based drugs, addressing unmet medical needs and improving patient outcomes.

References

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review of imidazolidine-2,4-dione derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazolidine-2,4-dione Derivatives in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The imidazolidine-2,4-dione core, commonly known as hydantoin, is a quintessential example of such a structure.[1][2] Its remarkable versatility, stemming from multiple sites for substitution and a rigid heterocyclic core capable of engaging in various non-covalent interactions, has cemented its status as a cornerstone in drug discovery.[2] From the pioneering anticonvulsant Phenytoin to the antiandrogen Nilutamide and the antibacterial Nitrofurantoin, hydantoin derivatives have demonstrated a profound and lasting impact on clinical medicine.[2][3][4][5]

This guide moves beyond a mere catalog of compounds. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causality behind the design, synthesis, and biological evaluation of this remarkable class of molecules. We will explore the key structure-activity relationships (SARs) that govern their therapeutic effects, provide validated, step-by-step protocols for their evaluation, and visualize the complex biological pathways they modulate.

Section 1: Synthesis of the Imidazolidine-2,4-dione Core

The synthetic accessibility of the hydantoin scaffold is a key reason for its widespread application.[2] Various established cyclization reactions allow for the efficient construction of the core and the introduction of diversity at several positions. The most classical and widely utilized method is the Bucherer-Bergs reaction, which provides a straightforward route to 5,5-disubstituted hydantoins.

The reaction proceeds via the formation of a cyanohydrin from a ketone or aldehyde, followed by reaction with ammonium carbonate or a source of ammonia and cyanide. This intermediate then undergoes an intramolecular cyclization and subsequent rearrangement to yield the stable hydantoin ring.

G cluster_reactants Reactants cluster_intermediates Intermediates Ketone Ketone/Aldehyde (R1, R2) Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + KCN Reagents KCN / (NH4)2CO3 Reagents->Cyanohydrin Aminonitrile Aminonitrile Reagents->Aminonitrile Cyanohydrin->Aminonitrile + NH3 Product 5,5-Disubstituted Hydantoin Aminonitrile->Product Intramolecular Cyclization

Caption: Generalized workflow of the Bucherer-Bergs synthesis.

Experimental Protocol: Synthesis of 5-(4-hydroxybenzylidene)hydantoin

This protocol describes a Knoevenagel condensation, another common method for generating C5-substituted hydantoins, which are valuable intermediates. The causality for using piperidine lies in its role as a basic catalyst, which deprotonates the hydantoin at the C5 position, facilitating the nucleophilic attack on the aldehyde carbonyl.

Materials:

  • p-hydroxybenzaldehyde (50 mmol, 6.11 g)

  • Hydantoin (55 mmol, 5.5 g)

  • Piperidine (10 mL)

  • Water

Procedure:

  • Create an intimate mixture of p-hydroxybenzaldehyde and hydantoin in a suitable reaction vessel.

  • Add dry piperidine to the mixture. Piperidine acts as a base to catalyze the condensation.

  • Slowly heat the reaction mixture to 130 °C. The reaction is held at this temperature for 30 minutes. Gentle boiling and foaming should be observed as the reaction proceeds and water is eliminated.

  • Cool the reaction mixture to room temperature.

  • Add 200 mL of water pre-heated to approximately 60 °C. Stir the mixture until a clear red solution is obtained. The heat helps in dissolving the product for purification.

  • Filter the hot solution to remove any traces of tarry byproducts.

  • Allow the filtrate to cool, during which the product will crystallize. Collect the resulting solid by filtration and wash with cold water.

  • The resulting product, 5-(p-hydroxybenzal)hydantoin, can be dried and used for subsequent steps without further purification.[6]

Section 2: Therapeutic Applications and Mechanistic Insights

The true value of the imidazolidine-2,4-dione scaffold is revealed through its diverse biological activities, which span a wide range of therapeutic areas.[7][8][9]

Anticonvulsant Activity: The Phenytoin Paradigm

Hydantoin derivatives are perhaps most famous for their use as anticonvulsants in the treatment of epilepsy.[3][8][10] Phenytoin (5,5-diphenylhydantoin) is the archetypal drug in this class, notable for being one of the first non-sedating antiepileptic drugs.[3]

Mechanism of Action: Phenytoin exerts its anticonvulsant effect by modulating the activity of voltage-gated sodium channels in neurons.[11] During the high-frequency neuronal firing characteristic of a seizure, these channels cycle between resting, open, and inactive states. Phenytoin selectively binds to the inactive state of the sodium channel.[12] This binding stabilizes the channel in its inactive conformation, prolonging the refractory period during which the neuron cannot fire another action potential.[13] Consequently, phenytoin acts as a use-dependent blocker; its effect is more pronounced in rapidly firing neurons, allowing it to suppress seizure activity while having minimal impact on normal neuronal transmission.[14]

G cluster_channel Voltage-Gated Na+ Channel Cycle Resting Resting State Channel Closed Open Open State Na+ Influx (Depolarization) Resting->Open Depolarization Inactive Inactive State Channel Blocked Open->Inactive Inactivation Inactive->Resting Repolarization Phenytoin Phenytoin Phenytoin->Inactive Binds & Stabilizes

Caption: Phenytoin's mechanism of stabilizing the inactive state of sodium channels.

Structure-Activity Relationship (SAR): For anticonvulsant activity, the substitution pattern at the C5 position is paramount.

  • Aromatic/Aliphatic Groups: The presence of at least one aryl group at C5 is often crucial for activity against tonic-clonic seizures. Phenytoin's two phenyl groups are a classic example.

  • Bulk and Lipophilicity: The overall size and lipophilicity of the C5 substituents influence the drug's ability to cross the blood-brain barrier and interact with the sodium channel.

  • N-Substitution: Substitution at the N1 or N3 positions can modulate metabolic stability and pharmacokinetic properties. For example, fosphenytoin is a phosphate ester prodrug of phenytoin designed to improve solubility and reduce injection site reactions.[10]

Anticancer Activity: Targeting Hormonal and Survival Pathways

The hydantoin scaffold has proven to be a fertile ground for the development of potent anticancer agents, targeting diverse mechanisms from hormone receptor signaling to apoptosis.[15][16]

2.2.1 Antiandrogen Therapy: The Case of Nilutamide

Nilutamide is a nonsteroidal antiandrogen used in the treatment of metastatic prostate cancer.[17][18] Prostate cancer cell growth is often dependent on androgens like testosterone and dihydrotestosterone (DHT).

Mechanism of Action: Nilutamide functions as a competitive antagonist of the androgen receptor (AR).[17][19][20] It binds to the AR within cancer cells, preventing the binding of endogenous androgens.[18][21] This blockade prevents the receptor's conformational change, nuclear translocation, and subsequent activation of androgen-responsive genes that drive cell proliferation and survival.[19] This effectively halts the hormonal signaling that fuels cancer growth.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (DNA) AR->ARE Translocates & Binds DNA Block X Nilutamide Nilutamide Nilutamide->AR Binds & Blocks Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Activates Block->ARE

Caption: Nilutamide competitively antagonizes the androgen receptor signaling pathway.

2.2.2 Broader Anticancer Applications & SAR

Beyond antiandrogen activity, hydantoin derivatives have been developed as inhibitors of other critical cancer targets, including the anti-apoptotic protein Bcl-2 and receptor tyrosine kinases like EGFR and HER2.[22][23]

SAR Insights:

  • N1 and N3 Positions: The N1 and N3 positions are often functionalized to introduce side chains that can interact with specific pockets in target proteins or improve pharmacokinetic properties.

  • C5 Position: For kinase inhibitors, the C5 position can be modified with benzylidene or other groups that mimic the hinge-binding motifs of known inhibitors.

  • Diphenyl Substitution: The 5,5-diphenyl moiety, as seen in phenytoin, has been repurposed and found to be a potent scaffold for inducing apoptosis and inhibiting cancer cell growth through various mechanisms.[23]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected imidazolidine-2,4-dione derivatives against various human cancer cell lines, demonstrating the scaffold's potential.

Compound ClassSpecific AnalogTarget Cell Line(s)IC50 / GI50 (µM)Reference
Schiff's Base Derivative Compound 24 (3,5-dinitrophenyl substituted)MCF-7 (Breast)4.92[23]
HePG-2 (Liver)9.07[23]
HCT-116 (Colon)12.83[23]
Schiff's Base Derivative Compound 21 (pyridin-3-yl substituted)MCF-7 (Breast)12.40[23]
HePG-2 (Liver)17.50[23]
HCT-116 (Colon)9.50[23]
Acetic Acid Amide 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamideLeukemia (CCRF-CEM)~0.29[24]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The causality lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[23][25]

Antimicrobial Activity: A Renewed Approach

While nitrofurantoin is a long-established hydantoin-based antibiotic, the rise of antimicrobial resistance has spurred new research into this scaffold.[26][27] Modern derivatives are being designed to combat multidrug-resistant pathogens like MRSA (methicillin-resistant Staphylococcus aureus).

Mechanism of Action: While older hydantoins like nitrofurantoin are believed to work by damaging bacterial DNA, newer derivatives have been engineered with a different mechanism in mind.[26] By incorporating cationic charged groups and hydrophobic tails, these compounds mimic natural host-defense peptides. They are designed to selectively target and disrupt the integrity of the bacterial cell membrane, leading to rapid cell death.[26][27][28] This physical disruption mechanism is less prone to the development of bacterial resistance compared to traditional enzyme-targeting antibiotics.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassSpecific AnalogTarget OrganismMIC (µg/mL)Reference
Membrane-Active Hydantoin Lead Compound (Cationic/Hydrophobic)MRSA< 1.56[26]
Hydantoin Dimer Compound 18 MRSA7.32 (Geometric Mean)[28]
Fused Bicyclic Hydantoin Phenylseleno derivativeS. aureus> 200[29]
Nitrofurantoin (Reference) N/AMRSA12.5[26]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. The causality is straightforward: to find the lowest concentration of a drug that visibly inhibits the growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile)

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. This creates a concentration gradient.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Include a positive control (bacteria, no drug) and a negative control (broth only, no bacteria) on each plate.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).[29]

Section 3: Conclusion and Future Perspectives

The imidazolidine-2,4-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and structural features have enabled the development of crucial drugs across multiple disease areas, from epilepsy to cancer and infectious diseases. The journey of this scaffold from the early discovery of phenytoin to the rational design of modern membrane-active antimicrobials illustrates the evolution of drug discovery itself.

The future for hydantoin derivatives remains bright. Key areas of ongoing research include:

  • Target Selectivity: Fine-tuning substitutions to create derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Combating Resistance: Continued development of derivatives with novel mechanisms of action, particularly in the antimicrobial and anticancer spaces, to overcome acquired drug resistance.

  • Advanced Drug Delivery: The use of prodrug strategies and novel formulations to improve the pharmacokinetic and safety profiles of potent hydantoin-based agents.

As our understanding of disease biology deepens, the imidazolidine-2,4-dione core will undoubtedly continue to serve as a reliable and adaptable foundation for the next generation of innovative therapeutics.

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The Antimicrobial Potential of Imidazolidine-2,4-dione Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial and antifungal activities. Imidazolidine-2,4-dione, also known as hydantoin, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antifungal and antibacterial properties of imidazolidine-2,4-dione compounds. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of their antimicrobial efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Imidazolidine-2,4-dione Core

Imidazolidine-2,4-dione is a five-membered heterocyclic ring system containing a urea moiety.[1] This scaffold is not only found in various clinically used drugs for a range of therapeutic areas, including epilepsy (phenytoin) and cancer (nilutamide), but has also garnered significant attention for its antimicrobial potential.[2] The versatility of the hydantoin ring allows for substitutions at multiple positions, enabling the generation of diverse chemical libraries with a wide range of biological activities. The inherent stability and synthetic accessibility of the imidazolidine-2,4-dione core make it an attractive starting point for the development of novel antimicrobial agents.

Caption: General chemical structure of the imidazolidine-2,4-dione (hydantoin) ring.

Antibacterial Properties of Imidazolidine-2,4-dione Derivatives

A significant body of research has demonstrated the efficacy of imidazolidine-2,4-dione derivatives against a range of Gram-positive and Gram-negative bacteria.[3][4] The antibacterial activity is highly dependent on the nature and position of the substituents on the hydantoin ring.

Structure-Activity Relationships (SAR)

Systematic modifications of the imidazolidine-2,4-dione scaffold have provided valuable insights into the structural requirements for antibacterial activity.

  • Substitution at C5: The C5 position is a critical determinant of antibacterial potency. The introduction of bulky and lipophilic groups at this position often enhances activity. For instance, 5,5-disubstituted hydantoins, including those with alkyl, alkenyl, or aryl groups, have shown moderate to significant antibacterial effects.[5][6]

  • Substitution at N1 and N3: Modifications at the N1 and N3 positions of the hydantoin ring also play a crucial role. Studies have shown that the presence of a hydrogen atom at the N1 position can be important for activity, as its methylation has been observed to decrease antibacterial efficacy.[4]

  • Fused Ring Systems: The development of fused bicyclic and tricyclic hydantoin derivatives has led to compounds with enhanced inhibitory activity, particularly against Gram-positive bacteria.[5][6]

Mechanisms of Antibacterial Action

The antibacterial mechanisms of imidazolidine-2,4-dione derivatives are multifaceted and can vary depending on the specific compound.

  • Inhibition of Virulence Factors: Some derivatives act as inhibitors of bacterial virulence factors. For example, certain imidazolidine-2,4-diones have been shown to inhibit the production of protease, hemolysin, and pyocyanin in Pseudomonas aeruginosa.[7] This mechanism, which targets bacterial pathogenicity rather than viability, may exert less selective pressure for the development of resistance. A proposed mechanism involves the inhibition of quorum sensing, a cell-to-cell communication system that regulates virulence gene expression.[7]

G Hydantoin_Derivative Imidazolidine-2,4-dione Derivative QS_Receptors Quorum Sensing Receptors (LasR, RhlR) Hydantoin_Derivative->QS_Receptors Inhibition Virulence_Gene_Expression Virulence Gene Expression QS_Receptors->Virulence_Gene_Expression Activation Virulence_Factors Protease, Hemolysin, Pyocyanin Production Virulence_Gene_Expression->Virulence_Factors Leads to Bacterial_Pathogenicity Decreased Bacterial Pathogenicity Virulence_Factors->Bacterial_Pathogenicity

Caption: Proposed mechanism of virulence factor inhibition by imidazolidine-2,4-dione derivatives.

  • Membrane Disruption: Certain hydantoin derivatives, particularly those containing both hydrophobic tails and cationic charged groups, can act on bacterial membranes.[8][9] This mechanism is analogous to that of natural host-defense peptides and can lead to rapid bacterial killing.[8][9]

Antifungal Properties of Imidazolidine-2,4-dione Derivatives

In addition to their antibacterial effects, imidazolidine-2,4-dione derivatives have demonstrated promising activity against various fungal pathogens, including species of Candida and Botrytis.[10][11]

Structure-Activity Relationships (SAR)

Similar to their antibacterial counterparts, the antifungal activity of hydantoin derivatives is closely linked to their chemical structure.

  • Cyclohexyl Sulfonamide Derivatives: Novel hydantoin cyclohexyl sulfonamide derivatives have exhibited potent inhibitory activity against plant pathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum.[10]

  • Fused Ring Systems: Fused bicyclic hydantoin derivatives have also shown inhibitory activity against certain yeasts, although generally weaker than their antibacterial effects.[5][6]

Mechanisms of Antifungal Action

The precise mechanisms of antifungal action for many imidazolidine-2,4-dione derivatives are still under investigation. However, some studies have pointed towards specific molecular targets.

  • Inhibition of Aspartic Proteases: Some sulfonyl-containing imidazolidine derivatives have been found to inhibit secreted aspartic proteases (Saps) in Candida albicans.[11] These enzymes are crucial virulence factors for this opportunistic fungal pathogen.[11]

Experimental Protocols for Antimicrobial Evaluation

The assessment of the antimicrobial activity of novel imidazolidine-2,4-dione compounds requires standardized and reproducible experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining the MIC.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

G cluster_protocol Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Lowest concentration with no growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Microbicidal Concentration (MMC)

The MMC is the lowest concentration of an antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the initial microbial inoculum.

Protocol: MMC Determination

  • Perform MIC Assay: Following the determination of the MIC, take an aliquot from the wells showing no visible growth.

  • Plating: Plate the aliquots onto an appropriate agar medium.

  • Incubation: Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.

  • Determination of MMC: The MMC is the lowest concentration of the compound that results in no microbial growth on the agar plates.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of selected imidazolidine-2,4-dione derivatives against various microorganisms.

Compound ClassTarget Microorganism(s)Activity (MIC/EC₅₀ in µg/mL)Reference
Hydantoin Cyclohexyl Sulfonamide DerivativesBotrytis cinerea4.80[10]
Sclerotinia sclerotiorum1.44[10]
Erwinia carotovora2.65 - 4.29[10]
5-DialkylaminomethylhydantoinsEscherichia coli0.048 - 0.113 (mM)[4]
Staphylococcus aureus0.226 (mM)[4]
Fused Bicyclic Hydantoin DerivativesVarious Bacteria and YeastsModerate antibacterial, weak antifungal[5][6]
Membrane-Active Hydantoin DerivativesGram-positive and Gram-negative bacteria>50-fold more potent than nitrofurantoin for some strains[8][9]

Conclusion and Future Directions

Imidazolidine-2,4-dione represents a versatile and promising scaffold for the development of novel antimicrobial agents. The extensive research into its derivatives has revealed a broad spectrum of antibacterial and antifungal activities, driven by diverse mechanisms of action. The ability to readily modify the hydantoin core allows for the fine-tuning of its pharmacological properties, offering a clear path for lead optimization.

Future research should focus on elucidating the precise molecular targets of these compounds to enable rational drug design. Furthermore, exploring synergistic combinations of imidazolidine-2,4-dione derivatives with existing antimicrobial drugs could provide a powerful strategy to combat drug-resistant infections. The continued investigation of this remarkable scaffold holds significant promise for replenishing the dwindling pipeline of effective antimicrobial therapies.

References

  • Tyrosine-derived novel antimicrobial hydantoin polymers: synthesis and evaluation of anti-bacterial activities. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (2021). PubMed. Retrieved January 7, 2026, from [Link]

  • Antibacterial activity of some 5-dialkylaminomethylhydantoins and related derivatives. (2013). Chemical and Pharmaceutical Bulletin, 61(10), 1090-1093. Retrieved January 7, 2026, from [Link]

  • Antibacterial Activity of Some 5-Dialkylaminomethylhydantoins and Related Derivatives. (2013). Chemical and Pharmaceutical Bulletin, 61(10), 1090-1093. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Kragujevac Journal of Science. Retrieved January 7, 2026, from [Link]

  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). Archiv der Pharmazie, 353(5), e1900352. Retrieved January 7, 2026, from [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). Journal of Medicinal Chemistry, 60(20), 8493-8504. Retrieved January 7, 2026, from [Link]

  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). Molecules, 28(14), 5483. Retrieved January 7, 2026, from [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). Digital Commons @ University of South Florida. Retrieved January 7, 2026, from [Link]

  • Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024). International Journal of Research in Engineering and Science, 12(1), 206-210. Retrieved January 7, 2026, from [Link]

  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). Molecules, 21(11), 1478. Retrieved January 7, 2026, from [Link]

  • Biologically active natural imidazolidin-2,4-dione. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Antimicrobial activity of various hydantoin derivatives. (n.d.). Sciforum. Retrieved January 7, 2026, from [Link]

  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. (2020). Molecules, 25(21), 5035. Retrieved January 7, 2026, from [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2017). Molecules, 22(10), 1690. Retrieved January 7, 2026, from [Link]

  • Novel 1,3,4-oxadiazole-nicotinamide hybrids as non-classical AHL mimics quorum sensing inhibitors of Pseudomonas aeruginosa: design, synthesis and biological evaluation. (2024). BMC Chemistry, 18(1), 101. Retrieved January 7, 2026, from [Link]

  • Imidazolidine-Based Aspartate Inhibitors for Candida Infections. (2025). Drug Development Research, 86(2), e70074. Retrieved January 7, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-benzylimidazolidine-2,4-dione, a valuable heterocyclic compound in medicinal chemistry and drug development. The primary method detailed is a robust and efficient synthesis commencing from N-benzylglycine, followed by cyclization with an alkali metal cyanate. An alternative strategy involving the direct N-alkylation of the parent imidazolidine-2,4-dione (hydantoin) is also discussed. This guide is designed to offer researchers the necessary details to replicate these syntheses, including reagent specifications, step-by-step instructions, safety precautions, and methods for purification and characterization.

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a pivotal class of five-membered heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The substitution at the N-1 position of the hydantoin ring, as in this compound, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The benzyl group can impart specific physicochemical properties and engage in crucial interactions with biological targets.

This document outlines a reliable and scalable laboratory synthesis of this compound. The primary protocol is based on the cyclization of N-benzylglycine, a method that offers a direct route to the desired N-1 substituted product.

Chemical Reaction Workflow

The synthesis of this compound from N-benzylglycine proceeds in two key stages: the formation of a ureidoacetic acid derivative followed by an acid-catalyzed intramolecular cyclization.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product N-benzylglycine N-benzylglycine Reaction_Step_1 Reaction with Cyanate N-benzylglycine->Reaction_Step_1 Alkali Metal Cyanate Alkali Metal Cyanate Alkali Metal Cyanate->Reaction_Step_1 Mineral Acid Mineral Acid Reaction_Step_2 Acid-catalyzed Cyclization Mineral Acid->Reaction_Step_2 Intermediate N-benzyl-N-carbamoyl-glycine (ureidoacetic acid derivative) Reaction_Step_1->Intermediate Intermediate->Reaction_Step_2 Product This compound Reaction_Step_2->Product

Caption: Synthesis workflow for this compound.

Primary Synthesis Protocol: From N-Benzylglycine

This protocol is adapted from a method described for the synthesis of N-benzylhydantoin and its derivatives[1]. It involves the reaction of N-benzylglycine with an alkali metal cyanate, followed by cyclization with a mineral acid.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
N-Benzylglycine17036-22-5C₉H₁₁NO₂165.19Purity >98%
Sodium Cyanate917-61-3NaCNO65.01Purity >96%
Hydrochloric Acid (35%)7647-01-0HCl36.46Concentrated
Deionized Water7732-18-5H₂O18.02
Ethanol64-17-5C₂H₅OH46.07For recrystallization
Equipment
  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • pH meter or pH indicator paper

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Procedure
  • Reaction with Sodium Cyanate:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve N-benzylglycine (e.g., 0.905 mol) in an appropriate amount of water.

    • Slowly add a solution of sodium cyanate (e.g., 0.995 mol) in water to the N-benzylglycine solution.

    • Heat the reaction mixture to 95°C and maintain this temperature for approximately 1 hour to complete the formation of the N-benzyl-N-carbamoyl-glycine intermediate.

  • Acid-Catalyzed Cyclization:

    • Cool the reaction mixture to room temperature.

    • Carefully add 35% hydrochloric acid dropwise to the reaction mixture until the pH is acidic (pH < 1). This will induce the cyclization to form this compound, which will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts and acid.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

    • Dry the purified product under vacuum to obtain this compound as a white powder.

Expected Yield

Based on similar syntheses, yields for this reaction are typically high, often exceeding 90%[1].

Alternative Synthesis Route: N-Alkylation of Hydantoin

An alternative approach to synthesize this compound is the direct alkylation of the parent hydantoin ring at the N-1 position. It is important to note that the N-3 proton of hydantoin is more acidic than the N-1 proton, and selective alkylation at N-1 can be challenging. Weaker bases tend to favor N-3 alkylation. However, the use of strong potassium bases in an aprotic solvent has been shown to favor N-1 alkylation[2][3].

Conceptual Workflow

N_Alkylation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Hydantoin Hydantoin Deprotonation N-1 Deprotonation Hydantoin->Deprotonation Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Alkylation SN2 Reaction Benzyl_Halide->Alkylation Strong_Base Strong Potassium Base (e.g., tBuOK, KHMDS) Strong_Base->Deprotonation Solvent Anhydrous Aprotic Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Alkylation Product This compound Alkylation->Product

Sources

Application Note: Quantitative Analysis of 1-Benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods and protocols for the accurate quantification of 1-benzylimidazolidine-2,4-dione, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust analytical procedures in drug discovery and quality control, this application note presents two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. The protocols herein are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the experimental choices. All proposed methods are grounded in established principles of analytical chemistry and are presented with a framework for validation in accordance with ICH guidelines.

Introduction

This compound, also known as 1-benzylhydantoin, belongs to the imidazolidine-2,4-dione (hydantoin) class of compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antidiabetic, and anticancer properties.[1][2][3][4] As novel derivatives of this compound are synthesized and evaluated for their therapeutic potential, the need for accurate and reliable quantitative methods becomes paramount.[5][6] Such methods are essential for pharmacokinetic studies, formulation development, stability testing, and quality control of active pharmaceutical ingredients (APIs) and drug products.

This application note addresses this need by providing detailed protocols for the quantification of this compound in various matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Physicochemical Properties of this compound:

PropertyValueSource
IUPAC Name This compound[7]
Synonyms 1-Benzylhydantoin, N-Benzylhydantoin[7]
CAS Number 6777-05-5[7]
Molecular Formula C₁₀H₁₀N₂O₂[7]
Molecular Weight 190.20 g/mol [7]

Method Selection and Rationale

The selection of an appropriate analytical method is a critical first step in the development of a robust quantitative assay. The two methods presented in this note were chosen to provide both a widely accessible and a highly specific option for the quantification of this compound.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in the pharmaceutical industry for its reliability, cost-effectiveness, and ease of use. Given that this compound possesses a chromophore (the benzyl group), UV detection is a suitable and straightforward approach for quantification. This method is ideal for the analysis of bulk drug substances, dissolution testing, and content uniformity assays where the concentration of the analyte is relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, urine) in pharmacokinetic studies or the detection of trace-level impurities, LC-MS/MS is the method of choice.[8] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, leading to improved accuracy and lower limits of quantification.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a reverse-phase HPLC method for the quantification of this compound. The principle of this method is the separation of the analyte from other components in a sample based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention for moderately nonpolar compounds like this compound.
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)A mixture of acetonitrile and water is a common mobile phase for reverse-phase HPLC, offering good separation efficiency. The exact ratio should be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThis volume can be adjusted based on the expected analyte concentration and the sensitivity of the system.
Detection Wavelength ~220 nm or ~254 nmThe benzyl group exhibits UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution.

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the desired mixture of HPLC-grade acetonitrile and ultrapure water. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

The sample preparation procedure will vary depending on the matrix. For a simple matrix like a drug formulation, a simple "dilute and shoot" approach may be sufficient.

  • Accurately weigh a portion of the sample expected to contain a known amount of this compound.

  • Dissolve the sample in a suitable solvent and dilute to a final concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Framework

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[10][11] The following parameters, based on ICH guidelines, should be evaluated:[12]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a placebo formulation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation

Table 1: Expected HPLC-UV Method Performance Characteristics

ParameterExpected Value
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ Matrix-dependent, typically in the low µg/mL range

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications and trace-level quantification, an LC-MS/MS method offers superior sensitivity and selectivity. This method involves the separation of the analyte by HPLC followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterRecommended ConditionRationale
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm)A smaller particle size column provides better resolution and faster analysis times, which is beneficial for high-throughput analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive for LC-MS as it aids in the ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient To be optimized, e.g., 5-95% B over 5 minutesA gradient elution is often necessary to effectively separate the analyte from matrix components.
Injection Volume 5 µL

MS/MS Conditions:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the imidazolidine-2,4-dione ring are likely to be protonated in the positive ion mode.
MRM Transitions Precursor Ion (Q1): [M+H]⁺ = 191.2 m/zThe precursor ion is the protonated molecule.
Product Ions (Q3): To be determined by infusionProduct ions are generated by collision-induced dissociation (CID) of the precursor ion. At least two transitions should be monitored for quantification and confirmation.
Collision Energy (CE) To be optimizedThe optimal collision energy will maximize the signal of the product ions.
Dwell Time 100 ms

Reagent and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV section.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.1 - 1000 ng/mL).

Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (a structurally similar compound not present in the sample).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation Framework

The validation of a bioanalytical method follows similar principles to the HPLC-UV method but with additional considerations for the biological matrix. Key parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • LOD and LOQ

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Presentation

Table 2: Expected LC-MS/MS Method Performance Characteristics

ParameterExpected Value
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) ≤ 15.0%
LOQ Matrix-dependent, typically in the low ng/mL to sub-ng/mL range

Visualization of Experimental Workflows

HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatography_Software Chromatography Software UV_Detector->Chromatography_Software Quantification Quantification (Peak Area vs. Concentration) Chromatography_Software->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_System LC System (UPLC) Reconstitution->LC_System Mass_Spectrometer Tandem Mass Spectrometer (ESI, QqQ) LC_System->Mass_Spectrometer MS_Software Mass Spectrometry Software Mass_Spectrometer->MS_Software Quantification Quantification (MRM) MS_Software->Quantification

Caption: Bioanalytical workflow for this compound quantification by LC-MS/MS.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements, including sensitivity, selectivity, and sample matrix. It is imperative that any method based on these protocols be fully validated in the end-user's laboratory to ensure its suitability for the intended application. These methods will support the ongoing research and development of this compound and its derivatives as potential therapeutic agents.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Shaikh, F., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research.
  • Trišović, N., et al. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 6777-05-5.
  • Li, Y., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
  • Wankhede, S. B., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. B's Universal Engineering and Science.
  • El-Gamal, M. I., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie.
  • Zhang, Y., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.
  • Wang, W., et al. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry.
  • LGC Group. (2013).
  • Agilent Technologies. (n.d.).

Sources

Application Note: A Multiparametric Protocol for Assessing the Antiproliferative Effects of 1-benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] This application note provides a comprehensive, field-proven protocol for evaluating the antiproliferative effects of a specific derivative, 1-benzylimidazolidine-2,4-dione. We present an integrated workflow, beginning with a primary assessment of metabolic activity and cell viability using the MTT assay, followed by detailed mechanistic studies to investigate the compound's impact on cell cycle progression and its ability to induce apoptosis. This guide is designed for researchers in oncology and drug development, offering step-by-step methodologies, data interpretation guidelines, and the scientific rationale behind each experimental choice to ensure robust and reproducible results.

Introduction: The Rationale for Investigation

Imidazolidine-2,4-dione derivatives have been explored for a range of pharmacological activities, including antitumor effects.[4][5] Some analogs have been shown to inhibit key cancer-related targets such as the anti-apoptotic protein Bcl-2 or receptor tyrosine kinases like EGFR and HER2.[1][4] Given this precedent, a systematic evaluation of novel derivatives like this compound is warranted.

A thorough assessment of an antiproliferative compound requires more than a simple cytotoxicity screen.[6] It demands a multi-faceted approach to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects and to elucidate the underlying molecular mechanisms. This protocol establishes a self-validating system, where the initial findings from the cell viability assay inform and are confirmed by subsequent, more detailed mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis start Select & Culture Cancer Cell Line(s) treat Treat with this compound (Dose-Response & Time-Course) start->treat mtt MTT Assay (Assess Metabolic Activity) treat->mtt ic50 Calculate IC50 Value (Determine Potency) mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) ic50->cell_cycle If IC50 is potent apoptosis Apoptosis Assessment (Western Blot for Cleaved Caspase-3/PARP) ic50->apoptosis If IC50 is potent conclusion Synthesize Data to Propose Mechanism of Action cell_cycle->conclusion apoptosis->conclusion

Figure 1: High-level experimental workflow for characterizing this compound.

Part 1: Primary Assessment of Antiproliferative Activity via MTT Assay

The MTT assay is a foundational colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

Materials and Reagents
  • Selected human cancer cell line (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (Thiazolyl Blue Tetrazolium Bromide) reagent: 5 mg/mL in sterile PBS.[10]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer and Trypan Blue.

    • Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of medium).[9]

    • Causality Note: Proper seeding density is critical. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, confounding the results.[9]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C.[9] During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of DMSO or another suitable solubilization solution to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[10]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[9] Use a reference wavelength of >650 nm if available.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • First, subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Percent Viability = [(OD of Treated Cells) / (OD of Vehicle Control Cells)] x 100

  • Determine IC₅₀ Value:

    • Plot Percent Viability against the log-concentration of this compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[11]

Table 1: Example Data Presentation for MTT Assay

Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Viability
Vehicle Control (0) 0.854 0.045 100%
1 0.798 0.039 93.4%
5 0.651 0.051 76.2%
10 0.432 0.033 50.6%
25 0.215 0.028 25.2%
50 0.098 0.019 11.5%

| 100 | 0.055 | 0.015 | 6.4% |

Part 2: Mechanistic Elucidation via Cell Cycle and Apoptosis Analysis

A reduction in viability observed in the MTT assay can result from cell cycle arrest, apoptosis, or both. The following protocols are designed to dissect these potential mechanisms.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[12] A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.[12]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells to ensure all populations are collected. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet (1x10⁶ cells) in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[13][14]

    • Causality Note: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can lead to inaccurate flow cytometry data.[14]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for weeks).[13]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS.

    • Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13][15]

    • Causality Note: RNase A is essential because PI can also bind to double-stranded RNA; this step ensures that the fluorescent signal is specific to DNA content.[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. The data can be modeled using software (e.g., FlowJo, ModFit) to determine the percentage of cells in each phase.[13]

Table 2: Example Data Presentation for Cell Cycle Analysis

Treatment % Sub-G1 (Apoptosis) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 2.1% 55.4% 28.3% 14.2%

| Compound (1x IC₅₀) | 15.8% | 10.2% | 18.5% | 55.5% |

Apoptosis Assessment by Western Blot

Western blotting is a powerful technique to detect specific proteins that are activated during apoptosis.[16] Key markers include the cleavage of executioner caspases (like caspase-3) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase-1 (PARP-1).[17] The appearance of cleaved fragments is a hallmark of apoptotic cell death.[18]

G cluster_effects Cellular Consequences Compound This compound EGFR EGFR/Tyrosine Kinases Compound->EGFR Inhibition? Bcl2 Bcl-2 Family Proteins (Anti-Apoptotic) Compound->Bcl2 Inhibition? CellCycle Cell Cycle Arrest (e.g., at G2/M) EGFR->CellCycle ProCasp3 Pro-Caspase-3 (Inactive) Bcl2->ProCasp3 Inhibits Apoptosis Apoptosis Induction CellCycle->Apoptosis Can lead to Apoptosis->ProCasp3 Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Cleavage PARP PARP-1 Casp3->PARP cPARP Cleaved PARP-1 PARP->cPARP Cleavage

Figure 2: Potential mechanisms of action for this compound based on its scaffold.

  • Protein Extraction:

    • Treat cells in 6-well plates as described for cell cycle analysis.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant, which contains the total protein lysate. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[16]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-Actin or anti-GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.[16]

    • Capture the signal using an imaging system. The appearance of bands corresponding to the cleaved forms of Caspase-3 (e.g., p17/19 kDa) and PARP (e.g., 89 kDa) in treated samples indicates the induction of apoptosis.

Conclusion

This application note details a robust, integrated workflow to characterize the antiproliferative activity of this compound. By combining a primary viability screen with mechanistic assays for cell cycle progression and apoptosis, researchers can gain a comprehensive understanding of the compound's cellular effects. This systematic approach is essential for the preclinical evaluation of potential anticancer agents and provides a solid foundation for further drug development efforts.

References

  • Roche. "MTT Assay Protocol for Cell Viability and Proliferation." Accessed January 7, 2026. [Link]

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." Accessed January 7, 2026. [Link]

  • MDPI. "Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities." Accessed January 7, 2026. [Link]

  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." Accessed January 7, 2026. [Link]

  • Science Alert. "Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line." Accessed January 7, 2026. [Link]

  • Semantic Scholar. "Bioassays for anticancer activities." Accessed January 7, 2026. [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility." Accessed January 7, 2026. [Link]

  • PubMed. "Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors." Accessed January 7, 2026. [Link]

  • NIH. "Assaying cell cycle status using flow cytometry - PMC." Accessed January 7, 2026. [Link]

  • MDPI. "Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization." Accessed January 7, 2026. [Link]

  • Noble Life Sciences. "In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification." Accessed January 7, 2026. [Link]

  • The Francis Crick Institute. "Cell Cycle Tutorial Contents." Accessed January 7, 2026. [Link]

  • ResearchGate. "(PDF) Guideline for anticancer assays in cells." Accessed January 7, 2026. [Link]

  • ACS Publications. "Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega." Accessed January 7, 2026. [Link]

  • PubMed. "Determination of Caspase Activation by Western Blot." Accessed January 7, 2026. [Link]

  • Bio-Rad Antibodies. "Analysis by Western Blotting - Apoptosis." Accessed January 7, 2026. [Link]

  • ResearchGate. "Imidazolidinone and imidazolidine‐2,4‐dione compounds." Accessed January 7, 2026. [Link]

  • PubMed. "Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives." Accessed January 7, 2026. [Link]

Sources

Application Notes and Protocols for 1-Benzylimidazolidine-2,4-dione in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazolidine-2,4-diones in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatment options, including anticonvulsants and antidepressants, often provide only partial relief and are associated with a range of side effects.[4][5] The imidazolidine-2,4-dione (hydantoin) scaffold has emerged as a promising area of research for novel analgesic agents. This chemical structure is shared by phenytoin, a well-established anticonvulsant that also exhibits efficacy in treating neuropathic pain.[6] The therapeutic action of such compounds is often attributed to the modulation of neuronal hyperexcitability, a key pathophysiological mechanism in neuropathic pain.[3]

This document provides a detailed guide for researchers on the application of a specific derivative, 1-benzylimidazolidine-2,4-dione, in preclinical models of neuropathic pain. While direct studies on this particular molecule are emerging, the protocols and mechanistic insights presented here are extrapolated from extensive research on analogous imidazolidine-2,4-dione derivatives and foundational principles of neuropathic pain research.[6][7][8][9]

Proposed Mechanism of Action: Targeting Neuronal Hyperexcitability

The leading hypothesis for the analgesic effect of this compound in neuropathic pain centers on its ability to modulate voltage-gated sodium and calcium channels in sensitized neurons.[3][7] Nerve injury leads to aberrant expression and function of these channels, resulting in ectopic firing and central sensitization, which are hallmarks of neuropathic pain.[2] By stabilizing the inactive state of these channels, this compound is predicted to reduce abnormal neuronal discharges, thereby alleviating pain.

Proposed_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Nerve_Injury Nerve Injury Channel_Upregulation Upregulation of Voltage-Gated Na+ and Ca2+ Channels Nerve_Injury->Channel_Upregulation Ectopic_Discharges Ectopic Discharges Channel_Upregulation->Ectopic_Discharges Neurotransmitter_Release Excessive Neurotransmitter Release (e.g., Glutamate) Ectopic_Discharges->Neurotransmitter_Release NMDA_Activation NMDA Receptor Activation Neurotransmitter_Release->NMDA_Activation Activates Central_Sensitization Central Sensitization NMDA_Activation->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain Compound This compound Compound->Channel_Upregulation Inhibits

Figure 1: Proposed mechanism of this compound in neuropathic pain.

Preclinical Evaluation Strategy: A Multi-Model Approach

To comprehensively evaluate the efficacy of this compound, a multi-model approach is recommended. This involves utilizing well-established surgical and chemotherapy-induced models of neuropathic pain in rodents.

Recommended Neuropathic Pain Models
ModelDescriptionKey Pathological Features
Spared Nerve Injury (SNI) Transection and ligation of the tibial and common peroneal nerves, leaving the sural nerve intact.[1][10]Mimics persistent mechanical allodynia and thermal hyperalgesia.
Chronic Constriction Injury (CCI) Loose ligation of the sciatic nerve, leading to inflammation and axonal damage.[2][10]Induces robust and long-lasting pain behaviors.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Administration of neurotoxic chemotherapeutic agents like paclitaxel or oxaliplatin.[1][4][10]Replicates the painful neuropathy experienced by cancer patients.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be adapted from established methods for similar derivatives.[11][12][13] A common route involves the condensation of an appropriate amino acid derivative with an isocyanate followed by cyclization.

Materials:

  • N-benzylglycine

  • Potassium cyanate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Dissolve N-benzylglycine in a suitable solvent mixture, such as aqueous ethanol.

  • Slowly add a solution of potassium cyanate while maintaining the temperature.

  • Acidify the reaction mixture with hydrochloric acid to induce cyclization.

  • The resulting precipitate of this compound is then filtered, washed, and recrystallized to purity.

  • Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Induction of the Spared Nerve Injury (SNI) Model

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture material (e.g., 5-0 silk)

Procedure:

  • Anesthetize the rat and shave the lateral surface of the left thigh.

  • Make a small incision in the skin and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves and ligate them tightly with silk suture.

  • Transect the nerves distal to the ligation, removing a small section to prevent regeneration.

  • Ensure the sural nerve remains untouched.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for a post-operative period of 7-14 days for the development of neuropathic pain behaviors.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • von Frey filaments with varying bending forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

  • Place the animal in a testing chamber on the elevated mesh platform.

  • Apply the von Frey filaments to the lateral plantar surface of the ipsilateral (injured) hind paw.

  • Begin with a filament of intermediate force and apply it with enough pressure to cause slight buckling.

  • A positive response is a sharp withdrawal of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

Protocol 4: Drug Administration and Experimental Timeline

Compound Preparation:

  • Dissolve this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).

  • Prepare different concentrations for dose-response studies (e.g., 10, 30, 100 mg/kg).

Administration:

  • Administer the compound or vehicle via intraperitoneal (i.p.) injection.

Experimental Timeline:

Experimental_Workflow Day_-14_to_-1 Baseline Behavioral Testing Day_0 SNI Surgery Day_-14_to_-1->Day_0 Establish Baseline Day_7_to_14 Post-operative Recovery (Development of Neuropathy) Day_0->Day_7_to_14 Day_15 Drug/Vehicle Administration Day_7_to_14->Day_15 Confirm Neuropathy Post_Dose_Testing Behavioral Testing (e.g., 30, 60, 120 min post-dose) Day_15->Post_Dose_Testing

Sources

Application Note: A Guide to the Development and Characterization of Selective CB2 Receptor Agonists from the 1-Benzylimidazolidine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cannabinoid receptor 2 (CB2) has emerged as a high-value therapeutic target for a range of inflammatory, autoimmune, and neuropathic pain disorders. Unlike the CB1 receptor, its activation is not associated with psychotropic side effects, making selective CB2 agonists highly sought after.[1] This guide focuses on a novel chemical series, the 1-benzylimidazolidine-2,4-dione scaffold, which serves as a promising foundation for potent and selective CB2 agonists.[2] We provide a comprehensive overview, from the therapeutic rationale to detailed, field-tested protocols for synthesis, in-vitro binding, and functional characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation immunomodulatory and analgesic therapeutics.

Introduction: The Strategic Pursuit of CB2 Agonism

The Endocannabinoid System and the CB2 Receptor Advantage

The endocannabinoid system is a critical homeostatic regulator, with its two primary G protein-coupled receptors (GPCRs), CB1 and CB2, playing distinct roles.[3] The CB1 receptor is densely expressed in the central nervous system (CNS), and its activation is responsible for the psychoactive effects of cannabinoids.[4][5] In contrast, the CB2 receptor is found predominantly in the periphery, particularly on immune cells like B-cells and T-cells, as well as in tissues such as the spleen and tonsils.[6][7] This expression profile positions the CB2 receptor as an ideal target for modulating immune responses and inflammatory pathways without CNS-related side effects.[4][8]

Activation of the CB2 receptor initiates a cascade of intracellular signaling events, primarily through its coupling to Gαi/o proteins.[6][9] This canonical pathway inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP).[9][10] However, CB2 signaling is complex; it can also couple to Gαs proteins, particularly in leukocytes, to increase cAMP and modulate cytokine release (e.g., IL-6 and IL-10), and can activate the MAPK-ERK pathway.[6][11] This signaling diversity offers multiple avenues for therapeutic intervention.

The this compound Scaffold: A New Frontier

Recent drug discovery efforts have identified the 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione framework as a novel and highly promising chemotype for developing selective CB2 agonists.[2][12] Initial leads from this series demonstrated high potency but faced challenges with metabolic instability and off-target activity at the hERG ion channel.[2] Subsequent optimization, focusing on the systematic modification of physicochemical properties like lipophilicity and basicity, successfully addressed these liabilities. This work culminated in the identification of potent, selective, and orally bioavailable CB2 agonists that showed efficacy in preclinical models of neuropathic pain.[2][12] The versatility of this scaffold has also been demonstrated through its use in creating selective fluorescent probes for target engagement studies.[13][14][15]

The Drug Discovery Workflow: A Screening Cascade

The development of a successful CB2 agonist from the imidazolidinedione scaffold follows a logical, multi-stage screening process. This cascade ensures that candidate compounds are rigorously evaluated for binding affinity, selectivity, functional activity, and drug-like properties before advancing to more complex in-vivo studies.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Lead Optimization Synthesis Chemical Synthesis of Imidazolidinedione Analogs Binding Protocol 2: CB1/CB2 Radioligand Binding Assay Synthesis->Binding Selectivity Determine Ki and Selectivity Index Binding->Selectivity Functional Protocol 3: Functional Assays (e.g., cAMP, GTPγS) Selectivity->Functional Activity Determine EC50 (Potency) and Emax (Efficacy) Functional->Activity SAR Structure-Activity Relationship (SAR) Analysis Activity->SAR SAR->Synthesis Iterative Design ADME Secondary Assays (ADME/Tox, hERG) SAR->ADME Lead Optimized Lead Candidate ADME->Lead

Caption: A typical screening cascade for developing selective CB2 agonists.

Protocol 1: Representative Synthesis of the Core Scaffold

Principle: The synthesis of this compound derivatives typically involves a multi-step sequence. A key step is the formation of the imidazolidinedione ring, followed by functionalization of the benzyl and other positions to explore structure-activity relationships (SAR). The following is a generalized protocol representative of the strategies employed.[2][16]

Materials:

  • Appropriate substituted benzylamine

  • Ethyl isocyanatoacetate

  • Sodium ethoxide (NaOEt) in ethanol

  • Hydrochloric acid (HCl)

  • Anhydrous solvents (Ethanol, DMF, DCM)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Generalized Synthetic Workflow:

G A Substituted Benzylamine C N-Benzyl-N'-ethoxycarbonyl Urea Intermediate A->C Reaction B Ethyl Isocyanatoacetate B->C D This compound Core C->D NaOEt, EtOH (Ring Closure) E Further Modification (e.g., Suzuki Coupling on Aryl Halide) D->E Pd Catalyst, Base (Functionalization) F Final Analog Library E->F

Caption: Generalized synthesis of this compound analogs.

Procedure:

  • Urea Formation: To a stirred solution of a substituted benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add ethyl isocyanatoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Cyclization (Ring Closure): Dissolve the crude urea intermediate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 2M HCl until pH ~2-3 is reached, inducing precipitation of the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or silica gel column chromatography to yield the this compound core structure.

  • Further Diversification: If the starting benzylamine contained a functional handle (e.g., a bromo or iodo group), this position can be used for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build a library of analogs for SAR studies.[16]

Protocol 2: In-Vitro Receptor Binding Assays

Principle: A competitive radioligand binding assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity from the receptor.[17] Selectivity is determined by comparing the Ki values for both receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[18]

  • [3H]CP-55,940 (non-selective high-affinity cannabinoid agonist radioligand).[11][17]

  • Test compounds dissolved in DMSO.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • 96-well microplates and harvester for filtration.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail (e.g., MicroScint20) and a microplate scintillation counter.[17]

Procedure:

  • Plate Preparation: In a 96-well plate, add binding buffer, a fixed concentration of [3H]CP-55,940 (typically at its Kd, ~1.5 nM), and serial dilutions of the test compound (e.g., from 10 pM to 100 µM).[17]

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess non-labeled agonist, e.g., 10 µM WIN-55,212-2).

  • Incubation: Add cell membranes (10-20 µg protein/well) to initiate the binding reaction. Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials or a compatible microplate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Selectivity Index (SI) is calculated as: SI = Ki (CB1) / Ki (CB2). A higher SI value indicates greater selectivity for the CB2 receptor.

Compound IDhCB1 Ki (nM)hCB2 Ki (nM)Selectivity Index (CB1/CB2)
Lead Cmpd 115008.6> 170
Optimized Cmpd 44> 1000010.0> 1000
Control (CP-55,940)1.20.9~ 1.3
Table 1: Representative binding data for imidazolidinedione derivatives. High selectivity indices are a key goal.

Protocol 3: Functional Characterization - cAMP Assay

Principle: This assay determines the functional activity (agonism, antagonism) and potency (EC50) of a compound by measuring its effect on intracellular cAMP levels. As a Gαi/o-coupled receptor, CB2 activation by an agonist inhibits adenylyl cyclase, which is first stimulated by forskolin. This results in a decrease in cAMP production.[19][20]

Materials:

  • CHO or U2OS cells stably expressing the human CB2 receptor.[20]

  • Forskolin.

  • Reference agonist (e.g., WIN-55,212-2 or HU308).[11][19]

  • cAMP detection kit (e.g., HTRF-based or luminescence-based assay kits).

  • 384-well low-volume white microplates.

Procedure (Agonist Mode):

  • Cell Plating: Seed the CB2-expressing cells into 384-well plates and incubate overnight to allow for attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production.

  • Detection: Following the manufacturer's instructions for the cAMP kit, add the detection reagents. This typically involves a lysis step followed by the addition of reagents that generate a signal (FRET or luminescence) inversely proportional to the cAMP concentration.

  • Data Acquisition: Read the plate on a compatible plate reader.

Data Analysis:

  • Normalize the data to the control wells (forskolin alone = 0% inhibition; maximal inhibition by a reference agonist = 100% inhibition).

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Use a sigmoidal dose-response model to calculate the EC50 (potency) and Emax (maximum efficacy) for each compound.

Compound IDhCB2 Agonism EC50 (nM)Emax (% Inhibition)
Lead Cmpd 12.595%
Optimized Cmpd 4410.0100%
Control (HU308)15.0100%
Table 2: Representative functional data. Potent agonism is characterized by a low EC50 and high Emax.

Data Interpretation and Lead Optimization

The ultimate goal is to identify a compound with high affinity and selectivity for CB2, potent agonist activity, and favorable drug-like properties.

  • Structure-Activity Relationship (SAR): The data from binding and functional assays are used to build SAR models. For the this compound series, it was found that modifications to the benzyl and pyridine rings could significantly impact potency, selectivity, and pharmacokinetic properties.[2][12] For example, modulating basicity and lipophilicity was key to reducing hERG liability and improving oral bioavailability.[12][21]

  • Lead Optimization: Promising hits from the primary screen undergo further evaluation. This includes assessing metabolic stability in liver microsomes, determining solubility, and profiling against a panel of off-targets (especially hERG).[22] The aim is to balance potency with a clean safety profile and good pharmacokinetic properties suitable for in-vivo testing.[2][22] An optimized lead should demonstrate efficacy in an animal model of disease, such as a neuropathic pain model.[2]

References

  • Cannabinoid receptor 2 - Wikipedia. Wikipedia. Available at: [Link]

  • Endocannabinoid Signaling Pathways - Encyclopedia.pub. (2023). Encyclopedia.pub. Available at: [Link]

  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC - PubMed Central. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes | ACS Pharmacology & Translational Science. (2019). ACS Publications. Available at: [Link]

  • The CB2 receptor and its role as a regulator of inflammation. (2016). Springer Link. Available at: [Link]

  • Discovery and Optimization of 1-(4-(Pyridin-2-yl)benzyl)imidazolidine-2,4-dione Derivatives As a Novel Class of Selective Cannabinoid CB2 Receptor Agonists | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Publishing. (2022). Royal Society of Chemistry. Available at: [Link]

  • Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Publications. Available at: [Link]

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Application Notes and Protocols for Molecular Docking Studies of 1-Benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[1][2] This heterocyclic ring system is the core of numerous therapeutic agents with applications ranging from antiepileptic[1][2] and antidiabetic[3] to antiviral[4] and anticancer activities.[5][6][7] The derivative, 1-benzylimidazolidine-2,4-dione, incorporates a benzyl group, which can significantly influence its binding characteristics with biological targets. Understanding these interactions at an atomic level is crucial for rational drug design and lead optimization.

Molecular docking is a powerful computational method that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein.[8] This technique simulates the binding process to identify the preferred orientation (pose) and binding affinity of the ligand within the protein's active site.[9] The insights gained from docking studies—including binding energy and specific molecular interactions—are invaluable for prioritizing candidates for experimental validation and guiding the design of more potent and selective inhibitors.[8][10]

This guide provides a detailed, self-validating protocol for performing molecular docking studies with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the procedural steps but also the scientific rationale behind them.

Principle of the Workflow: A Causal Overview

The success of a molecular docking simulation hinges on the meticulous preparation of both the protein receptor and the ligand. The process, from initial structure selection to final results analysis, is a logical cascade where each step validates the next. The goal is to create a computationally sterile environment that accurately models the physiological binding event.

Below is a conceptual workflow that outlines the entire process, emphasizing the dependencies between each stage.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis PDB_Select 1. Target Selection (e.g., from RCSB PDB) Protein_Prep 2. Protein Preparation (Clean, Add H, Assign Charges) PDB_Select->Protein_Prep High-resolution structure required Grid_Gen 4. Binding Site Definition (Grid Box Generation) Protein_Prep->Grid_Gen Prepared receptor coordinates used Ligand_Prep 3. Ligand Preparation (2D to 3D, Minimize, Assign Charges) Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Prepared ligand conformation used Grid_Gen->Docking Defines search space Results_Parse 6. Parse Output Files (Binding Affinity, RMSD) Docking->Results_Parse Generates docked poses and scores Visualization 7. Visual Inspection (PyMOL, Discovery Studio) Results_Parse->Visualization Quantitative data informs qualitative review Interaction_Analysis 8. Interaction Analysis (H-bonds, Hydrophobic etc.) Visualization->Interaction_Analysis Identifies key residues

Caption: The molecular docking workflow from preparation to analysis.

Part I: Target Protein Identification and Preparation

The choice of target protein is dictated by the therapeutic area of interest. Imidazolidine-2,4-dione derivatives have shown activity against several protein families. For this protocol, we will consider Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes, as a representative example.[11]

Protocol 1: Target Protein Preparation

Rationale: Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-factors, and multiple protein chains that can interfere with the simulation.[12][13] Preparation involves "cleaning" the structure and adding necessary atomic information, like hydrogen atoms and partial charges, which are critical for calculating interaction energies.[13][14]

Materials:

  • Molecular visualization software (e.g., BIOVIA Discovery Studio[15], UCSF Chimera, or PyMOL[16]).

  • AutoDock Tools (part of MGLTools)[17] for final preparation.

Methodology:

  • Structure Retrieval:

    • Navigate to the RCSB PDB database ([Link]).

    • Search for a suitable high-resolution crystal structure of the target protein. For PTP1B, a good choice is PDB ID: 2F6T.

    • Download the structure in PDB format.

  • Initial Cleaning (using Discovery Studio or PyMOL):

    • Load the downloaded PDB file (2F6T.pdb).

    • Remove Water Molecules: Delete all water molecules (often designated as HOH). Expert Insight: While most water molecules are removed, specific, conserved water molecules in the active site that mediate ligand binding may be retained in advanced docking studies.[13][18] For a standard protocol, all are removed.

    • Remove Co-crystallized Ligands and Ions: Identify and delete any non-protein molecules from the binding site to make it available for docking.

    • Isolate the Target Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous protein chains.[12][15]

  • Final Preparation (using AutoDock Tools):

    • Open AutoDock Tools.

    • Load the cleaned PDB file.

    • Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This step is crucial as hydrogen atoms are essential for forming hydrogen bonds but are often not resolved in crystal structures.[15]

    • Add Kollman Charges: Navigate to Edit > Charges > Add Kollman Charges. These charges are a standard method for assigning partial atomic charges to the protein atoms, which is necessary for the scoring function to calculate electrostatic interactions.[19]

    • Save as PDBQT: Navigate to File > Save > Write PDBQT. The PDBQT format is a modified PDB format that includes atomic charge (Q) and atom type (T) information required by AutoDock Vina.[20] Name the file protein.pdbqt.

Part II: Ligand Preparation

Rationale: The ligand, this compound, must be converted from a 2D representation to a 3D structure with an optimized, low-energy conformation.[21] Docking software explores rotational freedom around bonds, so defining these rotatable bonds is a key step.[22] Assigning Gasteiger charges is the standard procedure for ligands in the AutoDock ecosystem.[22]

Materials:

  • 2D chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • 3D structure conversion and minimization tool (e.g., Open Babel[23]).

  • AutoDock Tools[17].

Methodology:

  • Obtain 2D Structure:

    • Draw this compound in a chemical sketcher or obtain its structure from a database like PubChem. Save it in a common format like SDF or MOL.

  • Convert to 3D and Energy Minimize:

    • Use a tool like Open Babel to convert the 2D structure to a 3D conformation and perform an initial energy minimization. This ensures reasonable bond lengths and angles.[12][13]

    • Example Open Babel command: obabel input.sdf -O output.pdb --gen3d

  • Final Preparation (using AutoDock Tools):

    • Open AutoDock Tools.

    • Load the 3D ligand structure (output.pdb).

    • Detect Root and Torsion Bonds: Navigate to Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to review and set the rotatable bonds. This allows the docking algorithm to explore conformational flexibility.[22]

    • Assign Gasteiger Charges: Navigate to Ligand > Output > Save as PDBQT. This action will automatically compute Gasteiger charges and save the ligand in the required ligand.pdbqt format.[22]

Part III: Docking Simulation and Analysis

With the protein and ligand prepared, the next stage is to define the search space and run the docking simulation using AutoDock Vina.

Protocol 2: Grid Box Generation and Docking Execution

Rationale: A "blind docking" across the entire protein surface is computationally expensive and often unnecessary if the binding site is known.[24] Defining a grid box focuses the search on the protein's active site, increasing efficiency and accuracy. The conf.txt file provides all the necessary parameters for the Vina executable.

Methodology:

  • Define the Binding Site (Grid Generation in AutoDock Tools):

    • Load the prepared protein.pdbqt file.

    • Navigate to Grid > Grid Box.

    • A box will appear around the protein. Adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire active site. Expert Insight: The box should be large enough to allow the ligand to rotate freely but not so large that it wastes computational effort. A good starting point is to ensure a ~5 Å buffer around the known co-crystallized ligand's position.[17]

    • Record the center and size coordinates. These will be used in the configuration file.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following parameters, replacing the coordinate values with those from the previous step.

  • Execute AutoDock Vina:

    • Place the vina.exe executable, protein.pdbqt, ligand.pdbqt, and conf.txt in the same directory.

    • Open a command prompt or terminal in that directory.

    • Run the command: ./vina --config conf.txt[20]

Protocol 3: Analysis of Docking Results

Rationale: The output of a Vina simulation is a set of docked poses ranked by their predicted binding affinity.[25] A lower (more negative) binding affinity score indicates a more favorable binding interaction.[26][27] However, the score alone is insufficient. Visual inspection of the top-ranked poses is critical to ensure that the interactions are chemically sensible and occur in the correct binding pocket.[25][28]

Materials:

  • Molecular visualization software (PyMOL[16][29], Discovery Studio[27], UCSF Chimera).

  • Output files from Vina (all_poses.pdbqt and log.txt).

Methodology:

  • Review Binding Affinity Scores:

    • Open the log.txt file. It contains a table of binding affinities (in kcal/mol) for the generated poses. The top pose (mode 1) has the lowest binding energy.[19]

  • Visualize Docked Poses:

    • Open PyMOL.

    • Load the protein.pdbqt file.

    • Load the all_poses.pdbqt output file. The different poses can be viewed by clicking through the states at the bottom right of the PyMOL window.

    • Focus on the top-ranked pose (state 1).

  • Analyze Molecular Interactions:

    • Use the visualization software's tools to identify key interactions between the ligand and protein residues.[30]

    • Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • π-π Stacking: Interactions between aromatic rings.

    • To find interactions in PyMOL, you can use the "Action" button for the ligand, select preset > ligand sites > cartoon.[31]

G cluster_0 Quantitative Analysis cluster_1 Qualitative Analysis LogFile Parse log.txt BindingAffinity Rank by Binding Affinity (kcal/mol) LogFile->BindingAffinity RMSD Check RMSD (for re-docking validation) LogFile->RMSD VisualInspect Visually Inspect Top Poses in Binding Pocket BindingAffinity->VisualInspect Prioritizes which poses to inspect visually PoseFile Load protein.pdbqt and all_poses.pdbqt into PyMOL PoseFile->VisualInspect InteractionMap Identify Key Interactions (H-Bonds, Hydrophobic, etc.) VisualInspect->InteractionMap Conclusion Conclusion InteractionMap->Conclusion Draw Conclusions on Binding Mode

Caption: Workflow for the analysis of molecular docking results.

Data Presentation: Interpreting the Output

The docking results should be summarized to provide a clear overview of the ligand's potential. A well-structured table is essential for comparing different poses or different ligands.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (PTP1B)Types of Interaction
1-8.50.000Tyr46, Asp181, Gln262, Met258H-Bond, Hydrophobic
2-8.21.251Tyr46, Val49, Gln262, Phe182H-Bond, π-π Stacking
3-7.92.015Ser216, Gly220, Arg221H-Bond

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpreting the Data:

  • Binding Affinity: A more negative value suggests stronger binding.[25] A score of -8.5 kcal/mol indicates a strong predicted interaction.

  • RMSD (Root Mean Square Deviation): This value measures the distance between atoms of different poses.[25][26] A low RMSD (< 2.0 Å) between the top poses suggests they are clustered in a similar, favorable binding location.[25]

  • Key Interacting Residues: Identifying the specific amino acids that form bonds with the ligand is the primary goal of docking.[25] This information is critical for understanding the Structure-Activity Relationship (SAR) and for designing new derivatives.[1]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Sam-Tewung, L. (2023). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Cheng, X. C., et al. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 27(5), 704-8. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly. [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]

  • YouTube. (2020). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc.[Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Li, S., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(4), 420-7. [Link]

  • Science Alert. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. [Link]

  • Protheragen. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • Quora. (2015). How does one choose what force field to use in a molecular dynamics simulation?[Link]

  • Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. [Link]

  • Singh, U. P., & Kumar, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Mini reviews in medicinal chemistry, 19(11), 882–891. [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]

  • Murthy, G. K. H. R., et al. (2025). Molecular docking study of Hydantoin derivatives as anti-epileptic. Preprints. [Link]

  • Science Alert. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and...[Link]

  • Indian Journal of Chemistry. (2022). A combined study of quantum chemical calculation and molecular docking of some hydantoin and thiohydantoin related compounds. [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 12363–12381. [Link]

  • Guedes, I. A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PLoS ONE, 10(6), e0130678. [Link]

  • Preprints.org. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

  • International Journal of Green Pharmacy. (2025). Molecular docking studies of 3,5-disubstituted hydantoin derivatives against cyclin-dependent kinase-5 receptor as potential anti. [Link]

  • chemRxiv. (2024). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. [Link]

  • ResearchGate. (2019). DNA interaction of some hydantoin-based drugs with molecular docking calculations. [Link]

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  • Stanković, N., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1541. [Link]

  • ResearchGate. (2018). What force field should I select for protein - ligand complex?[Link]

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  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. [Link]

  • Kamal, A., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. RSC Advances, 5(115), 94775-94784. [Link]

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Application Notes and Protocols: In Vitro Evaluation of 1-Benzylimidazolidine-2,4-dione Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 1-Benzylimidazolidine-2,4-dione Derivatives

The this compound scaffold, a derivative of hydantoin, represents a privileged structure in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including inhibitory effects against various enzymes, making them promising candidates for drug discovery and development.[1] Their therapeutic potential spans across several disease areas, including diabetes, cancer, and inflammatory conditions.[2][3][4]

This guide provides a comprehensive overview of the in vitro evaluation of this compound derivatives as enzyme inhibitors. It is designed to equip researchers with the necessary knowledge and detailed protocols to effectively screen and characterize these compounds, fostering a deeper understanding of their mechanism of action and structure-activity relationships (SAR).

Core Principles of Enzyme Inhibition Assays

The foundation of evaluating any potential enzyme inhibitor lies in a robust and reproducible in vitro assay. The primary objective is to determine the concentration at which the compound elicits a half-maximal inhibitory effect, known as the IC50 value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

A well-designed enzyme inhibition assay incorporates the following key components:

  • Enzyme: A purified or partially purified source of the target enzyme.

  • Substrate: A molecule upon which the enzyme acts. The choice of substrate is critical and often dictates the detection method.

  • Inhibitor: The this compound derivative being tested.

  • Buffer System: Maintains a stable pH and provides an optimal environment for enzyme activity.

  • Detection Method: A means to measure the rate of the enzymatic reaction, typically through spectrophotometry, fluorometry, or luminometry.

Featured Enzyme Targets and Protocols

This compound derivatives have shown inhibitory activity against several key enzymes. Below are detailed protocols for two prominent examples: Aldose Reductase and α-Glucosidase.

Aldose Reductase (ALR2) Inhibition Assay

Scientific Rationale: Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions.[5] The accumulation of sorbitol, the product of the ALR2-catalyzed reduction of glucose, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[5] Therefore, inhibiting ALR2 is a promising therapeutic strategy for managing these complications.

Experimental Workflow:

ALR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., in DMSO) assay_setup Set up 96-well plate: - Buffer - Enzyme - NADPH - Inhibitor (serial dilutions) prep_inhibitor->assay_setup prep_enzyme Prepare Enzyme Solution (Aldose Reductase) prep_enzyme->assay_setup prep_reagents Prepare Reagents (NADPH, Substrate) prep_reagents->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation initiation Initiate reaction with Substrate (DL-glyceraldehyde) pre_incubation->initiation measurement Measure Absorbance at 340 nm (kinetic read) initiation->measurement calc_rate Calculate Reaction Rate (ΔA340/min) measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Detailed Protocol:

This protocol is adapted from established methods for spectrophotometric determination of ALR2 activity by monitoring the decrease in absorbance of NADPH at 340 nm.[6][5]

Materials and Reagents:

  • Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.[5]

  • Buffer: 0.067 M Phosphate buffer, pH 6.2.[5]

  • Cofactor: NADPH solution in phosphate buffer.

  • Substrate: DL-glyceraldehyde solution in phosphate buffer.

  • Test Compounds: Stock solutions of this compound derivatives in DMSO.

  • Positive Control: Epalrestat or Quercetin solution.[5]

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm.[5]

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer. Keep on ice.

    • Prepare the enzyme solution by diluting the aldose reductase stock in cold phosphate buffer.[6]

    • Prepare serial dilutions of the test compounds and the positive control. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[6]

  • Assay Setup (96-well plate format):

    • Blank wells: Add assay buffer, NADPH solution, and the test compound at its highest concentration, but no enzyme. This controls for non-enzymatic degradation of NADPH.[6]

    • Enzyme control wells (100% activity): Add assay buffer, enzyme solution, NADPH solution, and vehicle (DMSO).[6]

    • Test wells: Add assay buffer, enzyme solution, NADPH solution, and the test compound at various concentrations.

    • Positive control wells: Add assay buffer, enzyme solution, NADPH solution, and the reference inhibitor.[6]

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes.[6]

    • Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells except the blank.[6]

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.[6]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) for each well from the linear portion of the kinetic curve.[6]

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

α-Glucosidase Inhibition Assay

Scientific Rationale: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme slows down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[7][8] This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. Several hydantoin derivatives have been investigated for their α-glucosidase inhibitory potential.[9]

Experimental Workflow:

aGlucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., in DMSO) assay_setup Set up 96-well plate: - Buffer - Inhibitor (serial dilutions) - Enzyme prep_inhibitor->assay_setup prep_enzyme Prepare Enzyme Solution (α-Glucosidase) prep_enzyme->assay_setup prep_substrate Prepare Substrate (pNPG) initiation Initiate reaction with Substrate (pNPG) prep_substrate->initiation pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate reaction with Na2CO3 incubation->termination measurement Measure Absorbance at 405 nm termination->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Sources

The Use of 1-Benzylimidazolidine-2,4-dione as a Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1-Benzylimidazolidine-2,4-dione

The imidazolidine-2,4-dione, commonly known as hydantoin, is a five-membered heterocyclic ring that has proven to be a "privileged scaffold" in medicinal chemistry. Its structural versatility, including multiple sites for substitution, hydrogen bond donors and acceptors, and synthetic accessibility, has led to its incorporation into a wide array of clinically significant drugs.[1][2] Notable examples include the anticonvulsant Phenytoin and the non-steroidal antiandrogen Enzalutamide.[2]

The introduction of a benzyl group at the N-1 position of the hydantoin ring creates this compound, a scaffold that offers a unique combination of lipophilicity and a modifiable core structure. This strategic benzylation can enhance membrane permeability and provide a vector for exploring specific binding pockets within biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold, offering detailed protocols to facilitate its use in drug discovery programs.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through several established synthetic routes for hydantoins. A common and effective method involves the reaction of an N-benzylamino acid derivative with a cyanate, followed by cyclization.

Protocol 1: Synthesis from N-Benzylglycine

This protocol outlines a two-step process starting from the readily available N-benzylglycine.

Materials:

  • N-benzylglycine

  • Potassium cyanate (KOCN)

  • Glacial acetic acid

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Formation of the Hydantoic Acid Intermediate:

    • In a round-bottom flask, dissolve N-benzylglycine (1 equivalent) in a mixture of glacial acetic acid and water.

    • Slowly add a solution of potassium cyanate (2 equivalents) in water to the stirring N-benzylglycine solution at room temperature.

    • Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization to this compound:

    • To the reaction mixture containing the hydantoic acid, add an equal volume of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.

    • Upon cooling, a precipitate of this compound will form.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices: The use of glacial acetic acid provides a mildly acidic environment to facilitate the reaction between the amine of N-benzylglycine and cyanate. The subsequent addition of strong acid (HCl) and heat promotes the intramolecular cyclization of the hydantoic acid intermediate to form the stable five-membered hydantoin ring.

Derivatization of the this compound Scaffold

The this compound scaffold offers two primary sites for further chemical modification: the N-3 position and the C-5 position. These modifications are crucial for tuning the pharmacological properties and exploring structure-activity relationships (SAR).

Protocol 2: N-3 Alkylation/Benzylation

The imide proton at the N-3 position is acidic and can be readily deprotonated with a mild base, followed by reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetone)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

  • Alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, substituted benzyl bromide)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 equivalents) portion-wise to the stirring solution at room temperature.

  • Stir the mixture for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl or benzyl halide (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: C-5 Arylidenation via Knoevenagel Condensation

The methylene group at the C-5 position is activated by the two adjacent carbonyl groups, making it susceptible to condensation with aldehydes in the presence of a base catalyst.[3]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Base catalyst (e.g., Piperidine or Sodium acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).[4]

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-arylidene-1-benzylimidazolidine-2,4-dione derivative.

Expert Insight: The choice of base and solvent in the Knoevenagel condensation can influence the reaction rate and yield. For less reactive aldehydes, a stronger base or higher boiling point solvent may be necessary. The resulting C5-benzylidene derivatives often exhibit potent biological activities, particularly as anticancer agents.[5]

Biological Evaluation of this compound Derivatives

The diverse biological activities of hydantoin derivatives necessitate a range of bioassays to evaluate their therapeutic potential. Below are protocols for assessing anticancer, and anticonvulsant activities, areas where this scaffold has shown significant promise.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 5: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[6]

Materials:

  • Male Swiss mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Test compounds

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Phenytoin (positive control)

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Administer the vehicle to the control group and phenytoin to the positive control group.

  • Time Interval: Conduct the test at the time of peak effect of the drug, typically 30 minutes to 4 hours post-administration.

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Determine the median effective dose (ED₅₀) of the test compounds, which is the dose that protects 50% of the animals from the tonic hind limb extension.

Data Presentation and Visualization

Quantitative Data Summary
Compound Class Specific Analog Target/Assay Activity (IC₅₀/ED₅₀) Reference
5-Benzylidenehydantoin3',4',5'-TrimethoxybenzylideneAntimitoticIC₅₀ = 1.5 µM (MCF-7)[5]
5-Benzylhydantoin5-(3-Trifluoromethylbenzyl)hydantoinMES test (anticonvulsant)ED₅₀ = 14 mg/kg[7]
5,5-Diphenylhydantoin DerivativeSchiff's base derivative 24Cytotoxicity (MCF-7)IC₅₀ = 4.92 µM[8]
Experimental Workflows and Logical Relationships

DOT Language Script for Synthesis and Derivatization Workflow:

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Scaffold Derivatization N-Benzylglycine N-Benzylglycine Hydantoic_Acid Hydantoic Acid Intermediate N-Benzylglycine->Hydantoic_Acid KOCN, Acetic Acid Core_Scaffold This compound Hydantoic_Acid->Core_Scaffold HCl, Reflux N3_Alkylation N-3 Alkylated Derivative Core_Scaffold->N3_Alkylation Base, R-X C5_Condensation C-5 Arylidene Derivative Core_Scaffold->C5_Condensation Ar-CHO, Base

Caption: Synthetic workflow for this compound and its key derivatization pathways.

DOT Language Script for Biological Evaluation Workflow:

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesized_Derivatives This compound Derivatives MTT_Assay MTT Assay Synthesized_Derivatives->MTT_Assay Anticancer Screening MES_Test Maximal Electroshock (MES) Test Synthesized_Derivatives->MES_Test Anticonvulsant Screening IC50_Determination IC50 Determination MTT_Assay->IC50_Determination ED50_Determination ED50 Determination MES_Test->ED50_Determination

Caption: Workflow for the biological evaluation of this compound derivatives.

References

  • Azizmohammadi, M., et al. (2013).
  • BenchChem. (2025). A Comprehensive Technical Guide on the Biological Activity of (5Z)
  • Cho, Y. M., & Kim, H. R. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed.
  • I.E. Leppik, R. Boucher, B.J. Wilder, V.S. Murthy, C.A. Rask, C. Watridge, N.M. Graves, R.J. Rangel, and P.
  • Malawska, B. (2005). Anticonvulsant Drugs. Current Topics in Medicinal Chemistry.
  • Mehta, N. B., Diuguid, C. A., & Soroko, F. E. (1981). Potential anticonvulsants. 1. 5-Benzylhydantoins. Journal of Medicinal Chemistry.
  • Mohammed, M. N., et al. (2022).
  • Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry.
  • Rump, S., Ilczuk, I., Walczyna, K., & Zadrozyńska, E. (1980).
  • Sampath, K., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH.
  • Scriba, G. K., Lambert, D. M., & Poupaert, J. H. (1995). Synthesis and anticonvulsant activity of N-alkoxycarbonyl and N-alkoxycarbonyloxymethyl derivatives of 5,5-diphenylhydantoin (phenytoin). Journal of Pharmacy and Pharmacology.
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). MDPI.
  • Trišović, N., et al. (2021). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. pmf.kg.ac.rs.
  • van Schijndel, J., et al. (2017).
  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
  • Wikipedia. (2023).

Sources

Application Notes & Protocols: Experimental Design for Testing the Anti-Inflammatory Activity of 1-Benzylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Novel Imidazolidine-2,4-dione Scaffolds

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process for healing, chronic unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators, including cytokines, prostaglandins, and reactive oxygen species.[3] Central to this process are transcription factors like Nuclear Factor-kappa B (NF-κB), which regulates the expression of a wide array of pro-inflammatory genes.[4][5]

Many current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs), primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[6] However, non-selective COX inhibition can lead to significant gastrointestinal and cardiovascular side effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles and diverse mechanisms of action.

The 1-benzylimidazolidine-2,4-dione scaffold, a derivative of the hydantoin ring system, represents a promising area of chemical space for the development of new therapeutics. Hydantoin derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][7] Some studies suggest that their anti-inflammatory effects may be mediated through the inhibition of prostaglandin biosynthesis and the modulation of the NF-κB signaling pathway.[4][8]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of novel this compound derivatives. The protocols outlined herein cover a hierarchical screening approach, from initial in vitro cell-based assays to in vivo models of acute inflammation and mechanistic studies to elucidate the mode of action.

Part 1: In Vitro Assessment of Anti-Inflammatory Activity

The initial phase of screening involves cell-based assays to determine the direct effects of the test compounds on key inflammatory pathways in a controlled environment. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these studies as macrophages play a central role in the inflammatory response.[9][10]

Workflow for In Vitro Screening

cluster_0 Initial Screening cluster_1 Mechanistic Assays Cell_Culture RAW 264.7 Cell Culture Cytotoxicity MTT Assay for Cytotoxicity Cell_Culture->Cytotoxicity Determine non-toxic concentrations NO_Assay Nitric Oxide (NO) Assay Cytotoxicity->NO_Assay Proceed with non-toxic concentrations Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA NO_Assay->Cytokine_Assay Assess effect on pro-inflammatory mediators COX_Inhibition COX-2 Enzyme Inhibition Assay Cytokine_Assay->COX_Inhibition Investigate mechanism Western_Blot NF-κB Activation (Western Blot) COX_Inhibition->Western_Blot Further mechanistic insight

Caption: Hierarchical workflow for the in vitro screening of this compound derivatives.

Protocol 1.1: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to first determine the non-toxic concentrations of the test compounds to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Step-by-Step Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 1.2: Nitric Oxide (NO) Production Assay

Rationale: During inflammation, macrophages are stimulated to produce nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammation. This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[9]

Step-by-Step Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.[11]

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[11] Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[9]

  • Incubate at room temperature for 10 minutes.[11]

  • Measure the absorbance at 540 nm.[11]

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a critical role in orchestrating the inflammatory response.[12][13] Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.

Step-by-Step Protocol:

  • Culture and treat RAW 264.7 cells with test compounds and LPS as described in Protocol 1.2.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9][12][13][14][15][16]

  • Briefly, the wells of an ELISA plate are coated with a capture antibody specific for the cytokine of interest.

  • The collected supernatants and standards are added to the wells.

  • A biotin-conjugated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • A substrate solution is added, and the color development is measured spectrophotometrically.

  • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

In Vitro Assay Parameter Measured Typical Positive Control Expected Outcome for Active Compound
MTT AssayCell ViabilityUntreated CellsNo significant decrease in cell viability at effective concentrations
NO Production AssayNitrite ConcentrationLPS-stimulated CellsSignificant reduction in nitrite levels
TNF-α ELISATNF-α ConcentrationLPS-stimulated CellsSignificant reduction in TNF-α secretion
IL-6 ELISAIL-6 ConcentrationLPS-stimulated CellsSignificant reduction in IL-6 secretion

Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism context. These models mimic aspects of human acute inflammation. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Workflow for In Vivo Studies

cluster_0 Acute Inflammation Models cluster_1 Analysis Paw_Edema Carrageenan-Induced Paw Edema Paw_Measurement Measure Paw Volume Paw_Edema->Paw_Measurement Assess local inflammation Histopathology Histopathological Examination Paw_Edema->Histopathology Examine tissue infiltration Systemic_Inflammation LPS-Induced Systemic Inflammation Cytokine_Analysis Measure Serum Cytokines Systemic_Inflammation->Cytokine_Analysis Assess systemic inflammation

Caption: Workflow for in vivo assessment of anti-inflammatory activity.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[3][17][18][19] This model is useful for evaluating the efficacy of compounds that inhibit mediators of inflammation such as prostaglandins.

Step-by-Step Protocol:

  • Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and treatment groups (various doses of the test compound).

  • Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before inducing inflammation.[18]

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[18][20]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2.2: LPS-Induced Systemic Inflammation in Mice

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking aspects of sepsis.[21][22] Intraperitoneal injection of LPS leads to a robust release of pro-inflammatory cytokines into the bloodstream. This model is valuable for assessing the ability of a compound to modulate systemic inflammatory responses.

Step-by-Step Protocol:

  • Use male BALB/c mice (8 weeks old).[23] Acclimatize the animals for at least one week.

  • Divide the animals into groups: Vehicle control, and treatment groups. A positive control such as dexamethasone can be used.[21]

  • Administer the test compounds orally or intraperitoneally 1-4 hours before LPS challenge.[24]

  • Inject LPS (e.g., 5-10 mg/kg) intraperitoneally.[23][24] The control group receives a saline injection.

  • At a predetermined time point (e.g., 2-6 hours) after LPS injection, collect blood via cardiac puncture under anesthesia.[23]

  • Separate the serum and store at -80°C.

  • Quantify the levels of TNF-α and IL-6 in the serum using ELISA kits as described in Protocol 1.3.

In Vivo Model Parameters Measured Typical Positive Control Expected Outcome for Active Compound
Carrageenan-Induced Paw EdemaPaw VolumeIndomethacinSignificant reduction in paw swelling
LPS-Induced Systemic InflammationSerum TNF-α and IL-6 levelsDexamethasoneSignificant reduction in systemic cytokine levels

Part 3: Mechanistic Elucidation

Once a compound has demonstrated significant in vitro and in vivo anti-inflammatory activity, it is important to investigate its molecular mechanism of action. Based on the literature for related compounds, two key pathways to investigate are COX enzyme inhibition and the NF-κB signaling cascade.[4][8]

Signaling Pathway of Interest: The NF-κB Pathway

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades and releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Transcription Induces Test_Compound 1-Benzylimidazolidine- 2,4-dione Derivative Test_Compound->IKK_Complex Potential Inhibition Point Test_Compound->IkB Potential Inhibition Point Test_Compound->NFkB Potential Inhibition Point

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-benzylimidazolidine-2,4-dione (also known as 1-benzylhydantoin). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, enabling the consistent achievement of high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most prevalent methods involve the cyclization of N-benzyl substituted amino acid derivatives. A common and effective approach is the reaction of N-benzylglycine ethyl ester with a cyanate source, such as potassium cyanate, followed by acid-catalyzed cyclization.[1][2] Another route involves the direct reaction of benzylamine with reagents like ethyl 2-chloroacetate to form an intermediate that is subsequently cyclized.[2]

Q2: What is a realistic target yield and purity for this synthesis?

With an optimized protocol, researchers can typically expect yields in the range of 70-90%. Purity, as determined by HPLC and NMR, should exceed 98%. Achieving these benchmarks depends heavily on the quality of starting materials and adherence to optimized reaction and purification conditions.

Q3: How can I reliably confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing characteristic peaks for the benzyl group and the hydantoin ring.[3][4]

  • Melting Point: A sharp melting point consistent with literature values (approx. 145-148 °C, though values may vary) indicates high purity. A broad or depressed melting point suggests the presence of impurities.[5]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch (around 3200-3300 cm⁻¹) and the two distinct C=O stretches of the hydantoin ring (typically around 1710 cm⁻¹ and 1770 cm⁻¹).[3][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₀H₁₀N₂O₂, MW: 190.2 g/mol ).[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues effectively.

Problem 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after work-up, the isolated yield is extremely low. What are the likely causes?

A: Low isolated yield despite apparent reaction completion often points to issues in the work-up or purification stages. Here is a systematic approach to troubleshooting:

  • Possible Cause 1: Inefficient Cyclization. The intermediate ureido ester may not have fully cyclized. The cyclization step is typically acid-catalyzed and requires sufficient heat.[1]

    • Solution: Ensure the cyclization step is conducted at the appropriate temperature (refluxing in dilute acid is common) and for a sufficient duration. Monitor the disappearance of the intermediate by TLC or LC-MS if possible.

  • Possible Cause 2: Product Loss During Extraction. The product has moderate polarity and may be lost to the aqueous phase if the pH is not optimal or if an inappropriate extraction solvent is used.

    • Solution: After quenching the reaction, ensure the aqueous layer is neutralized or slightly acidic (pH 5-6) before extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.

  • Possible Cause 3: Incomplete Precipitation/Crystallization. If purifying by recrystallization, your product may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If the yield post-recrystallization is low, try cooling the mother liquor for an extended period (e.g., overnight at 4°C). If significant product remains in solution, consider a different solvent system or use an anti-solvent to induce further precipitation.[5] Seeding the solution with a pure crystal can also initiate crystallization.[5]

Problem 2: Impure Product (Discolored, Oily, or Broad Melting Point)

Q: My final product is an off-white or yellow solid, and its melting point is broad and lower than the literature value. How can I improve its purity?

A: Discoloration and a poor melting point are clear indicators of impurities.[5] The source of these impurities can be unreacted starting materials, side products, or residual catalyst.

  • Possible Cause 1: Residual Starting Materials. Unreacted N-benzylglycine ester or benzylamine can contaminate the final product.

    • Solution: Ensure the initial reaction stoichiometry is correct. Use a slight excess (1.05-1.1 equivalents) of the cyanate reagent to drive the reaction to completion. For purification, a carefully chosen recrystallization solvent is key. Ethanol or ethanol/water mixtures are often effective for removing more polar or non-polar impurities.[5]

  • Possible Cause 2: Formation of Side Products. Overheating or extended reaction times can lead to decomposition or side reactions, such as the self-condensation of reactants.

    • Solution: Maintain strict temperature control throughout the reaction. Use a well-calibrated heating mantle and monitor the internal reaction temperature. Avoid unnecessarily long reaction times once the reaction has reached completion as verified by TLC.

  • Possible Cause 3: Catalyst or Reagent Residues. Acid or base catalysts used during the synthesis can remain in the product if not adequately removed.

    • Solution: During the work-up, perform aqueous washes to remove residual acids or salts. A wash with a saturated sodium bicarbonate solution can neutralize residual acid, followed by a brine wash to remove excess water before drying the organic layer.

Data & Workflow Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC/LCMS) check_yield->incomplete_rxn Yes impurity_sm Starting Material Residue? check_purity->impurity_sm Yes end_ok High Yield & Purity Product check_purity->end_ok No workup_loss Work-up / Extraction Loss? incomplete_rxn->workup_loss No solution_rxn Optimize Reaction Time/ Temp/Stoichiometry incomplete_rxn->solution_rxn Yes cryst_issue Poor Crystallization? workup_loss->cryst_issue No solution_workup Adjust pH / Solvent During Extraction workup_loss->solution_workup Yes solution_cryst Change Recrystallization Solvent / Use Anti-Solvent cryst_issue->solution_cryst Yes impurity_side Side Products Formed? impurity_sm->impurity_side No solution_purify Re-purify: Recrystallization or Column Chromatography impurity_sm->solution_purify Yes impurity_side->solution_purify Yes

Caption: A logical workflow for troubleshooting synthesis issues.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol is adapted from established hydantoin synthesis methodologies.[1][2]

Step A: Synthesis of Ethyl 2-(3-benzylureido)acetate

  • Dissolve N-benzylglycine ethyl ester hydrochloride (1.0 eq) in a 1:1 mixture of glacial acetic acid and water (approx. 2 mL per mmol of starting material).

  • In a separate flask, prepare a solution of potassium cyanate (1.2 eq) in water.

  • While stirring vigorously, add the potassium cyanate solution dropwise to the amino ester solution at room temperature. A white precipitate should form.

  • The reaction may become a thick paste. Continue stirring for 30 minutes.

  • Dilute the mixture with cold water, and collect the white solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step B: Cyclization to this compound

  • Suspend the crude ethyl 2-(3-benzylureido)acetate from Step A in 2M hydrochloric acid (approx. 5 mL per gram of intermediate).

  • Heat the suspension to reflux (approx. 100-105 °C) with vigorous stirring. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate:hexanes) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the resulting white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Proceed to purification as described in Protocol 2.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as ethanol, to the flask.[5]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the pure white crystals by vacuum filtration.

  • Wash the crystals with a small volume of ice-cold solvent and dry them under high vacuum to remove all residual solvent.

Reaction Parameters Summary
ParameterRecommended ConditionRationale & Impact on Yield/Purity
Stoichiometry 1.1 - 1.2 eq. KCNA slight excess ensures complete conversion of the amino ester, preventing it from being an impurity.
Cyclization Temp. Reflux (~100 °C)Provides sufficient energy for the ring-closing reaction. Lower temperatures result in incomplete reaction.
Reaction Time Monitor by TLC (2-4h)Prevents the formation of degradation byproducts from prolonged heating after completion.
Work-up pH Neutral to slightly acidicMaximizes the partitioning of the product into the organic layer during extraction.
Recrystallization Minimal hot solventUsing excess solvent will reduce the recovery yield as more product will remain in the mother liquor.[5]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing 5-(4-Hydroxybenzylidene)hydantoin Synthesis.
  • Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. TAR UC Internal Research.
  • ResearchGate. (n.d.). Optimization of reaction conditions for hydantoins.
  • Šmit, B. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(7), 1094.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. School of Pharmaceutical Sciences, Tianjin Medical University.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Alfa Chemistry. (n.d.). CAS 6777-05-5 1-Benzyl hydantoin.
  • Journal of Materials and Environmental Science. (n.d.). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous.
  • Konnert, L., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 39, 57-70.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
  • Ivanova, Y., et al. (2022).
  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6).
  • Rios, M. Y., et al. (2005).
  • Pieber, B., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(18), 2534-2538.
  • ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.
  • MedCrave online. (2017).
  • Tshiluka, T. C., et al. (2022). Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research.
  • Hassan, Z. S., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(12), 543-550.
  • Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126.
  • Benchchem. (n.d.). Technical Support Center: Purification of (5Z)-5-benzylideneimidazolidine-2,4-dione.
  • PubMed. (2007). (S)-5-Benzylimidazolidine-2,4-dione monohydrate. Acta Crystallogr C, 63(Pt 8), o448-50.

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Technical Support Center: Synthesis of 5,5-Diphenylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-diphenylimidazolidine-2,4-dione (phenytoin) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Biltz synthesis of phenytoin from benzil and urea is giving a very low yield. What are the likely causes?

A1: Low yields in the Biltz synthesis are often due to the formation of by-products or incomplete reaction. The most common by-product is 3a,6a-diphenylglycoluril, which arises from the condensation of two molecules of urea with one of benzil.[1][2][3] To improve your yield, consider the following:

  • Stoichiometry: Ensure the correct molar ratio of reactants. An excess of urea can promote the formation of the glycoluril by-product.

  • Reaction Time and Temperature: While the traditional method involves refluxing for several hours, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[4]

  • Solvent: While ethanol is a common solvent, its presence can sometimes lead to lower yields. Some "green chemistry" approaches have successfully used water as a solvent, reporting higher yields.[5]

Q2: I am considering the Bucherer-Bergs reaction as an alternative to the Biltz synthesis. What are the main challenges with this method?

A2: The Bucherer-Bergs reaction is a powerful tool for synthesizing hydantoins from ketones or aldehydes, but it has its own set of challenges:

  • Use of Cyanide: This reaction traditionally uses potassium or sodium cyanide, which are highly toxic and require careful handling and disposal.[6]

  • Reaction Conditions: The reaction can be slow, sometimes requiring prolonged heating.[7] For sterically hindered ketones, the reaction may fail altogether.

  • Substrate Scope: The success of the Bucherer-Bergs reaction can be highly dependent on the electronic and steric properties of the starting carbonyl compound.[7]

  • Work-up: Isolation of the product often requires careful pH adjustment to induce precipitation.

Q3: I am trying to synthesize an N-substituted derivative of 5,5-diphenylimidazolidine-2,4-dione. How can I control which nitrogen atom is alkylated?

A3: Regioselectivity in the N-alkylation of the hydantoin ring is a common challenge due to the presence of two nucleophilic nitrogen atoms at positions 1 and 3. The outcome of the reaction is influenced by several factors:

  • Basicity: The N3-proton is generally more acidic and therefore more readily deprotonated, making N3-alkylation kinetically favored under basic conditions.

  • Steric Hindrance: The bulky phenyl groups at the C5 position can sterically hinder the approach of an alkylating agent to the N1 position, further favoring N3 substitution.

  • Reaction Conditions: The choice of base, solvent, and electrophile can all influence the regioselectivity. For targeted N1 substitution, protection-deprotection strategies may be necessary.

Q4: My purified product shows a broad melting point range. What could be the issue?

A4: A broad melting point range is typically an indication of impurities. Even small amounts of unreacted starting materials, by-products, or residual solvent can lead to this observation. It is also possible that you have a mixture of polymorphs, which are different crystalline forms of the same compound that can have different melting points. It is recommended to perform further purification steps, such as recrystallization from a different solvent system, and to characterize the product thoroughly using techniques like NMR and IR spectroscopy to confirm its purity and identity.

Q5: What is the best way to purify my 5,5-diphenylimidazolidine-2,4-dione derivative?

A5: Recrystallization is the most common and effective method for purifying these compounds. Ethanol and ethanol-water mixtures are frequently used solvents.[8] The choice of solvent will depend on the specific derivative and its solubility characteristics. It is often a matter of empirical optimization. Acetone has also been reported as a suitable recrystallization solvent.[9]

Troubleshooting Guide

Problem 1: Low Yield in Biltz Synthesis of Phenytoin
Symptom Probable Cause(s) Solution(s)
Low yield of desired product with a significant amount of a white, insoluble precipitate.Formation of 3a,6a-diphenylglycoluril by-product.[1][2][3]1. Optimize Stoichiometry: Carefully control the molar ratio of benzil to urea. Avoid a large excess of urea.2. Modify Reaction Conditions: Consider microwave-assisted synthesis to reduce reaction time and potentially minimize by-product formation.[4]3. Alternative Two-Step Synthesis: Synthesize the 2-thiohydantoin derivative first using thiourea, which is less prone to forming the glycoluril by-product. Then, oxidize the thiohydantoin to the desired dione in a separate step. This two-step process has been reported to give higher overall yields.[2][10]
Reaction appears to stall or proceed very slowly.Insufficient base or inadequate heating.1. Check Base Quality and Amount: Ensure that the base (e.g., KOH or NaOH) is fresh and used in the correct stoichiometric amount.2. Ensure Efficient Reflux: Use an appropriate heating mantle and ensure that the reaction mixture is refluxing steadily.
Problem 2: Challenges with the Bucherer-Bergs Reaction
Symptom Probable Cause(s) Solution(s)
Low or no product formation, especially with sterically hindered ketones.Steric hindrance preventing the initial formation of the aminonitrile intermediate.[7]1. Increase Reaction Temperature and Pressure: Performing the reaction in a sealed vessel at a higher temperature can improve yields.[7]2. Use a More Suitable Solvent: For difficult substrates, using solvents like acetamide or dimethylformamide has been recommended.[7]3. Consider Ultrasonication: Ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction.[4]
Difficulty in isolating the product.The product may be soluble in the reaction mixture at the final pH.1. Careful Acidification: After the reaction is complete, carefully acidify the mixture with an acid like HCl to precipitate the hydantoin product.[8]2. Extraction: If the product does not precipitate, it may be necessary to extract it with an organic solvent.
Problem 3: Ambiguous Spectroscopic Data
Symptom Probable Cause(s) Solution(s)
¹H NMR: Unexpected peaks or complex multiplets in the aromatic region.Presence of impurities, residual solvent, or rotamers (conformational isomers that are slowly interconverting on the NMR timescale).1. Check for Solvent Residues: Compare the chemical shifts of unknown peaks with common laboratory solvents. Dichloromethane can be used to displace residual ethyl acetate.[11]2. Re-purify the Sample: If impurities are suspected, perform another recrystallization.3. Variable Temperature NMR: To check for rotamers, acquire the NMR spectrum at a higher temperature. If rotamers are present, the peaks should coalesce into a simpler pattern.[11]4. D₂O Exchange: To identify N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peaks should disappear or significantly decrease in intensity.[11]
FTIR: Broad peaks in the O-H/N-H stretching region (~3000-3500 cm⁻¹) when none are expected.Presence of water in the sample or KBr pellet.1. Dry the Sample: Ensure the sample is thoroughly dried under vacuum before preparing the KBr pellet or ATR measurement.2. Dry the KBr: Potassium bromide is hygroscopic. Dry it in an oven before use.[12]3. Check Background Spectrum: Always run a background spectrum before your sample to subtract atmospheric water and CO₂ signals.[12]
FTIR: Inverted peaks in the spectrum.This is often an artifact of the background spectrum being stronger than the sample spectrum at certain wavelengths, possibly due to residual solvent on the ATR crystal from cleaning.1. Re-run the Background: Ensure the ATR crystal is clean and dry before collecting the background spectrum.2. Overlay Spectra: Compare the single-beam spectra of the background and the sample to identify the source of the inverted peaks.[13]
Experimental Protocols
Protocol 1: Microwave-Assisted Biltz Synthesis of 5,5-Diphenylimidazolidine-2,4-dione
  • In a microwave-safe reaction vessel, combine benzil (1.0 eq), urea (1.2 eq), and a catalytic amount of a solid base like potassium hydroxide.

  • Add a minimal amount of a high-boiling point solvent like dimethylformamide (DMF) or conduct the reaction solvent-free.

  • Place the vessel in a laboratory microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) and power for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 5,5-diphenylimidazolidine-2,4-dione.[4]

Protocol 2: N3-Alkylation of 5,5-Diphenylimidazolidine-2,4-dione
  • Dissolve 5,5-diphenylimidazolidine-2,4-dione (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with extreme caution) to the solution and stir for 30 minutes at room temperature to form the anion.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).

Visualizations
Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs Ketone Ketone/Aldehyde Imine Imine Ketone->Imine Condensation Amine + NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile Nucleophilic Attack Cyanide + CN⁻ Carbamic_acid Cyano-carbamic acid Aminonitrile->Carbamic_acid Addition CO2 + CO₂ Imino_oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_acid->Imino_oxazolidinone Ring Closing Cyclization Intramolecular Cyclization Hydantoin Hydantoin Imino_oxazolidinone->Hydantoin Isomerization Rearrangement Rearrangement

Caption: The Bucherer-Bergs reaction mechanism.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Reactant Stoichiometry Check_Purity->Check_Stoichiometry Analyze_Side_Products Analyze Reaction Mixture for Side Products (TLC, LC-MS) Check_Stoichiometry->Analyze_Side_Products Byproduct_Identified Major By-product Identified? Analyze_Side_Products->Byproduct_Identified Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Conditions_Optimized Yield Improved? Optimize_Conditions->Conditions_Optimized Alternative_Route Consider Alternative Synthetic Route Success Improved Yield Alternative_Route->Success Byproduct_Identified->Optimize_Conditions No Byproduct_Identified->Alternative_Route Yes (e.g., to avoid by-product) Conditions_Optimized->Alternative_Route No Conditions_Optimized->Success Yes

Caption: A logical workflow for troubleshooting low product yield.

References

  • Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2996. [Link]

  • Nokhodchi, A., Bolourtchian, N., & Dinarvand, R. (2003). Crystal modification of phenytoin using different solvents and crystallization conditions. International Journal of Pharmaceutics, 250(1), 85-97. [Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. (2024). Chemical Communications. [Link]

  • General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Christensen, K., Valcarce, R., Barry, J., Fairweather, S., & Alvarez, M. (n.d.). Improved small-scale synthesis of phenytoin for potential practical application. American Chemical Society. Retrieved January 7, 2026, from [Link]

  • Singh, S., & Kumar, V. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-8. [Link]

  • Kanyonyo, M., Goessens, J. F., Gbaguidi, F., De Saedeleer, C., Lejoly, S., & Inion, H. (2001). A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Pure and Applied Chemistry, 1(1), 169-175. [Link]

  • A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (n.d.). UCL-Bruxelles, Belgique. Retrieved January 7, 2026, from [Link]

  • Crystal modification of phenytoin using different solvents and crystallization conditions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2019). Molecules. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. (2023). SRR Publications. [Link]

  • A high yield synthesis of phenytoin and related compounds using microwave activation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Troubleshooting ¹H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. (2015). ResearchGate. [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Phenytoin: Structure , Synthesis , SAR , Mechanism , Uses. (2023). Remix education. [Link]

  • ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014397). (n.d.). HMDB. Retrieved January 7, 2026, from [Link]

  • Synthesis of Phenytoin from Benzil and Urea. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

  • Ashnagar, A., Gharib Naseri, N., & Amini, M. (2007). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. E-Journal of Chemistry, 4(S2), S1-S5. [Link]

  • Molecular Structure of Phenytoin: NMR, UV-Vis and Quantum Chemical Calculations. (2016). ResearchGate. [Link]

  • Synthesis of Phenytoin From Benzil and Urea. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • ¹H NMR Spectrum of Phenytoin. (2022). Chegg. [Link]

  • Dhariwal, D., et al. (2023). SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. World Journal of Pharmaceutical and Life Sciences, 9(4), 110-113. [Link]

  • Crystallization of three phenytoin preparations in intravenous solutions. (1987). American Journal of Health-System Pharmacy, 44(2), 328-334. [Link]

  • ¹H liquid state NMR spectrum of phenytoin released from titania matrix... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • How To Troubleshoot Bad FTIR Spectra? (2025). Chemistry For Everyone. [Link]

  • Al-Nuzal, S. M. D. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 31-40. [Link]

  • Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. (2024). Frontiers in Chemistry, 12. [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Morphologies of Phenytoin Crystals at Silica Model Surfaces: Vapor Annealing versus Drop Casting. (2014). Crystal Growth & Design. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2020). Molbank, 2020(3), M1143. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2013). Molecules, 18(10), 12185-12199. [Link]

  • IR Troubleshooting: Inverted Bands In The Spectrum. (2015). PIKE Technologies. [Link]

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Technical Support Center: Troubleshooting Solubility of 1-Benzylimidazolidine-2,4-dione for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges associated with 1-benzylimidazolidine-2,4-dione in in vitro experimental settings. As a derivative of the privileged hydantoin scaffold, this compound class is of significant interest for its potential anticancer and antimicrobial activities.[1][2][3] However, its hydrophobic nature frequently leads to precipitation in aqueous assay buffers, confounding experimental results. This document offers a logical, step-by-step approach to diagnosing and resolving these issues, ensuring the integrity and reproducibility of your data.

Section 1: Understanding the Compound: Physicochemical Profile

The solubility of a compound is dictated by its physicochemical properties. This compound's structure, which includes a non-polar benzyl group, suggests limited aqueous solubility. While experimental data for this specific molecule is sparse, we can infer its behavior from related structures and computational predictions.

PropertyPredicted/Estimated ValueImplication for In Vitro Assays
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol [4]Standard for small molecules.
Predicted pKa ~8.70 (for 3-benzyl analog)[5]The compound is weakly acidic. pH adjustments are unlikely to significantly enhance solubility in typical physiological buffers (pH 7.2-7.4) but could be a strategy in specific biochemical assays.
Predicted XLogP3 0.6 - 2.7 (for various analogs)[4][6]This value indicates a hydrophobic character, predicting poor solubility in water and a preference for organic solvents.
  • Expert Insight: The LogP (logarithm of the partition coefficient) is a critical indicator of hydrophobicity. A positive LogP value signifies that the compound is more soluble in lipids or octanol than in water. This inherent hydrophobicity is the primary reason this compound "crashes out" or precipitates when a concentrated organic stock is diluted into an aqueous assay medium.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: My this compound powder won't dissolve in my aqueous cell culture medium or buffer. What is the first step?

Do not attempt to dissolve the compound directly in your final aqueous medium. Due to its hydrophobicity, this will fail. The standard and mandatory first step is to prepare a high-concentration stock solution in a suitable organic solvent.

Q2: What is the best organic solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for dissolving poorly soluble compounds for in vitro screening.[7] It is a powerful aprotic solvent that can typically dissolve this compound to concentrations of 10-50 mM.

  • Causality: DMSO effectively disrupts the crystal lattice of the compound and forms favorable interactions, allowing it to be solubilized at high concentrations. However, it is critical to use anhydrous, cell-culture grade DMSO to avoid introducing contaminants or water that could lower the maximum achievable stock concentration.

Q3: I successfully made a 20 mM stock in DMSO, but when I add it to my cell culture medium, I see immediate cloudiness/precipitation. What is happening and how do I fix it?

This is the most common solubility issue, known as "crashing out." It occurs when the compound, upon transfer from a highly favorable organic environment (DMSO) to an unfavorable aqueous one (your medium), rapidly exceeds its solubility limit and precipitates.

Troubleshooting Steps:

  • Lower the Final Concentration: You may be attempting to test a concentration that is above the compound's thermodynamic solubility limit in the final medium. Try working with a lower final concentration.

  • Optimize the Dilution Method: Never add a small volume of stock directly into a large, static volume of medium. Instead, add the stock solution to a vigorously vortexing or stirring tube of medium. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5%, and for sensitive cell lines, ≤0.1%.[8][9] A high percentage of DMSO in the final medium can be toxic to cells and interfere with assay readouts.[10][11][12] If your dilution scheme results in >1% DMSO, you must remake a lower concentration stock solution.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

This is cell-line dependent. While a general guideline is to stay below 0.5%, some robust cell lines may tolerate up to 1%, whereas primary cells or sensitive lines may show stress at concentrations as low as 0.1%.[8][9][12]

  • Trustworthiness Principle: It is essential to run a vehicle control experiment to determine the tolerance of your specific cell line. Expose your cells to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and measure the same endpoint as your main experiment (e.g., viability, signaling). This will establish a clear no-effect concentration for your system.

Q5: My cells are highly sensitive to DMSO, or my assay (e.g., an enzymatic assay) is directly inhibited by it. What are the alternatives?

If DMSO is not viable, you can explore other solvents or formulation strategies:

  • Alternative Solvents: Ethanol or methanol can be used, but they often have lower solubilizing power and can exhibit higher cytotoxicity at similar concentrations.[13][14]

  • Co-solvents & Surfactants: The use of excipients like PEG 400, propylene glycol, or non-ionic surfactants like Tween® 80 can help maintain solubility in the final aqueous medium.[15][16][17] These must also be tested for vehicle effects.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[15]

Section 3: In-Depth Troubleshooting Guides & Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a primary stock solution.

Materials:

  • This compound (MW: 190.20 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and pipette

Methodology:

  • Weigh Compound: Accurately weigh out 1.90 mg of this compound.

  • Calculate Solvent Volume: To achieve a 20 mM stock solution, calculate the required volume of DMSO:

    • Volume (L) = Moles / Concentration (M)

    • Moles = 0.00190 g / 190.20 g/mol = 1.0 x 10⁻⁵ mol

    • Volume (L) = 1.0 x 10⁻⁵ mol / 0.020 mol/L = 5.0 x 10⁻⁴ L = 500 µL

  • Dissolution: Add 500 µL of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, you may use gentle warming (37°C water bath) or brief sonication. Visually inspect for any remaining particulate matter against a light source.

  • Sterilization & Storage: While DMSO is a sterilant, for cell-based assays, you may filter the stock solution through a 0.22 µm PTFE (Teflon) syringe filter if necessary. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Guide 2: A Systematic Workflow for Addressing Precipitation

When precipitation occurs upon dilution into the final assay medium, a systematic approach is required. The following workflow can help diagnose and solve the problem.

G start Start: Compound precipitates in aqueous medium check_dmso Check final DMSO concentration. Is it >0.5%? start->check_dmso remake_stock YES: Remake a more dilute primary stock (e.g., 5-10 mM) and repeat dilution. check_dmso->remake_stock  Yes optimize_dilution NO: Optimize dilution method. Add stock to vortexing buffer. Use serial dilutions. check_dmso->optimize_dilution  No remake_stock->optimize_dilution check_precip2 Does it still precipitate? optimize_dilution->check_precip2 lower_conc YES: Lower the final target concentration of the compound. check_precip2->lower_conc  Yes try_cosolvent NO (but close to limit): Consider adding a co-solvent (e.g., PEG 400) or surfactant (e.g., 0.1% Tween 80) to the final medium. Requires new vehicle control testing check_precip2->try_cosolvent  No success Success: Proceed with experiment using validated vehicle controls. lower_conc->success try_cosolvent->success

Caption: Workflow for troubleshooting compound precipitation.

Section 4: The Critical Role of Vehicle Controls

It is impossible to overstate the importance of proper controls when using solvents. Any observed biological effect must be confidently attributed to the compound, not the solvent system used to deliver it.

The Logic of Controls:

  • Untreated Control: Cells + Medium only. This is your baseline.

  • Vehicle Control: Cells + Medium + the exact same final concentration of DMSO (or other solvent/excipient) used in your highest dose treatment group.

  • Test Group: Cells + Medium + Vehicle + Compound.

Data Interpretation:

  • Vehicle vs. Untreated: Compare the vehicle control to the untreated control. If there is a statistically significant difference, your solvent is causing a biological effect at that concentration. You must lower the solvent concentration until this effect is gone.

  • Test vs. Vehicle: Compare your compound-treated group to the vehicle control. This comparison isolates the true effect of your compound, as any effect from the solvent has been accounted for and subtracted.

G exp_goal {Experimental Goal|Determine effect of This compound} test_group Test Group Cells + Compound + Vehicle vehicle_control Vehicle Control Cells + Vehicle Only untreated_control Untreated Control Cells Only sub1 test_group->sub1 vehicle_control->sub1 sub2 vehicle_control->sub2 untreated_control->sub2 sub1->test_group Isolates Compound Effect sub2->vehicle_control Isolates Vehicle Effect

Caption: Logical relationships in experimental design.

By employing the systematic troubleshooting strategies, robust protocols, and rigorous controls outlined in this guide, researchers can confidently navigate the solubility challenges of this compound, leading to reliable and interpretable in vitro data.

References

  • Chemsrc. (n.d.). 1-benzyl-5,5-dimethylimidazolidine-2,4-dione. Retrieved from [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays? Quora. Retrieved from [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60-63. Retrieved from [Link]

  • de Oliveira, G. A. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Retrieved from [Link]

  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. Retrieved from [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Retrieved from [Link]

  • Tofte, J. C., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Retrieved from [Link]

  • Kloska, D., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Retrieved from [Link]

  • Ahmed, I., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Graphical Abstract. Retrieved from [Link]

  • Singh, S. P., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. Retrieved from [Link]

  • IJCRT. (2024). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. Retrieved from [Link]

  • Liu, R. (Ed.). (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibenzylimidazolidin-2-one. Retrieved from [Link]

  • Tofte, J. C., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Tofte, J. C., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Benzylimidazolidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione. Retrieved from [Link]

  • Ragavan, R. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzoyl-5,5-dimethylimidazolidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). (5S)-5-benzylimidazolidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Retrieved from [Link]

  • Starek-Wójcicka, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Retrieved from [Link]

  • Schaeffer, N., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. Retrieved from [Link]

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  • Synthink. (n.d.). 5-Benzylideneimidazolidine-2,4-dione. Retrieved from [Link]

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Technical Support Center: Enhancing Metabolic Stability of 1-Benzylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on 1-benzylimidazolidine-2,4-dione derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges related to enhancing the metabolic stability of this important class of compounds. Our goal is to equip you with the expertise and practical insights needed to navigate your experiments successfully.

Introduction: The Metabolic Stability Challenge

This compound derivatives, a class of compounds with significant therapeutic potential, often face hurdles related to metabolic instability.[1] Rapid metabolism can lead to poor pharmacokinetic profiles, reduced efficacy, and the formation of potentially toxic metabolites.[1][2] Understanding and mitigating these metabolic liabilities are critical for advancing lead candidates. This guide is structured to provide solutions to common problems encountered during in vitro metabolic stability assessment.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Scenario 1: Rapid Disappearance of Parent Compound in Liver Microsomal Assay

Question: My this compound derivative shows over 90% disappearance within the first 15 minutes of a human liver microsomal (HLM) stability assay. How can I diagnose the cause and improve its stability?

Potential Causes & Troubleshooting Steps:

  • Metabolic "Hotspots" on the Molecule: The chemical structure likely contains sites highly susceptible to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][4][5]

    • Benzyl Ring: Aromatic hydroxylation of the benzyl group is a common metabolic pathway.

    • Imidazolidine-2,4-dione (Hydantoin) Ring: While generally more stable, the hydantoin ring can undergo hydrolysis or oxidation.[6][7] Studies on similar structures, like imidacloprid, show that the imidazolidine moiety can be hydroxylated.[8]

    • Actionable Solution:

      • Metabolite Identification: The first crucial step is to identify the major metabolites being formed. This is typically done using high-resolution mass spectrometry (LC-MS/MS) to pinpoint the site of metabolic modification.[9][10]

      • Structural Modification: Once "soft spots" are identified, medicinal chemistry strategies can be employed to block these metabolic routes.[11]

        • Deuteration: Replacing hydrogens at the metabolic hotspot with deuterium can strengthen the C-H bond, slowing down metabolism due to the kinetic isotope effect.[9]

        • Introduction of Electron-Withdrawing Groups: Adding groups like halogens to the benzyl ring can deactivate it towards oxidative metabolism.[12]

        • Steric Hindrance: Introducing bulky groups near the metabolic site can physically block enzyme access.

  • High Lipophilicity: Highly lipophilic compounds can have a strong affinity for CYP enzymes, leading to rapid metabolism.[9]

    • Actionable Solution:

      • Reduce Lipophilicity: Modify the structure to decrease its lipophilicity (logP). This can be achieved by introducing polar functional groups. However, this must be balanced with maintaining target affinity and cell permeability.[13]

  • Assay Conditions: While less common for such rapid turnover, incorrect assay conditions can contribute.

    • Actionable Solution:

      • Verify Reagent Concentrations: Ensure the microsomal protein and NADPH cofactor concentrations are within the standard range (e.g., 0.25-0.5 mg/mL protein).[14]

      • Include Control Compounds: Always run positive control compounds with known metabolic fates (e.g., verapamil for high clearance, warfarin for low clearance) to validate the assay setup.[3]

Scenario 2: Inconsistent Results Between Replicate Experiments

Question: I am observing high variability in the calculated half-life (t½) and intrinsic clearance (CLint) for my compound across different runs of the same microsomal stability assay. What could be the cause?

Potential Causes & Troubleshooting Steps:

  • Compound Solubility Issues: Poor aqueous solubility can lead to inconsistent concentrations of the test compound in the incubation mixture.

    • Actionable Solution:

      • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve the compound is low and consistent across all experiments (typically <0.5% for DMSO).[15]

      • Pre-incubation Check: Visually inspect the incubation mixture for any signs of precipitation.

      • Solubility Assessment: If solubility is a persistent issue, consider performing a formal solubility assessment in the assay buffer.

  • Reagent Integrity and Handling: The stability and activity of liver microsomes and cofactors are critical.

    • Actionable Solution:

      • Microsome Handling: Thaw frozen microsomes quickly at 37°C and immediately place them on ice.[15] Avoid repeated freeze-thaw cycles.

      • NADPH Stability: Prepare the NADPH regenerating system fresh for each experiment, as NADPH is unstable in solution.

  • Analytical Method Variability: Issues with the LC-MS/MS analysis can introduce variability.[9]

    • Actionable Solution:

      • Internal Standard Use: Always use a suitable internal standard to account for variations in sample processing and instrument response.[3]

      • Matrix Effects: Assess for matrix effects, where components of the quenched reaction mixture can suppress or enhance the ionization of the analyte.[16] Consider adjusting chromatographic conditions to separate the analyte from interfering components.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: Based on the core structures, the primary metabolic pathways are likely:

  • Phase I Metabolism (Oxidation): Primarily mediated by Cytochrome P450 (CYP) enzymes.[4][17]

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring.

    • Aliphatic Hydroxylation: If there are alkyl substituents on the benzyl or hydantoin rings.

    • N-dealkylation: Cleavage of the benzyl group from the hydantoin nitrogen is a possibility, though often a minor pathway for N-benzyl groups.

    • Oxidation of the Hydantoin Ring: Hydroxylation on the imidazolidine ring has been observed for similar structures.[8]

  • Phase II Metabolism (Conjugation): If hydroxylated metabolites are formed in Phase I, they can be further metabolized by conjugation with glucuronic acid (by UGT enzymes) or sulfate (by SULT enzymes) to increase their water solubility for excretion. Hepatocyte stability assays are better suited to capture both Phase I and II metabolism.[18]

Q2: Should I use liver microsomes or hepatocytes to assess metabolic stability?

A2: The choice depends on your research question:

  • Liver Microsomes: Are ideal for high-throughput screening in early drug discovery.[3] They are enriched in Phase I enzymes (especially CYPs) and are cost-effective.[3] Use microsomes to quickly rank compounds based on their susceptibility to oxidative metabolism.[19]

  • Hepatocytes: Provide a more comprehensive metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters.[20] They are better for later-stage characterization and for compounds that may be cleared by non-CYP pathways or conjugation.[20]

FeatureLiver MicrosomesHepatocytes
Metabolic Enzymes Primarily Phase I (CYPs)Phase I and Phase II
Throughput HighLower
Cost LowerHigher
Best Use Case Early screening, ranking compoundsLater stage, detailed metabolic profiling

Q3: My compound is stable in liver microsomes but shows rapid clearance in vivo. What could be the reason?

A3: This discrepancy can arise from several factors not captured by the microsomal assay:

  • Plasma Instability: The compound may be susceptible to hydrolysis by esterases or other enzymes present in plasma.[21][22] A plasma stability assay should be conducted.[23]

  • Non-CYP Mediated Metabolism: Clearance could be driven by other enzymes not present or fully active in microsomes, such as aldehyde oxidase (AO) or Phase II enzymes.[20] An assay with hepatocytes or liver S9 fractions would be more informative.

  • Active Transport: The compound might be rapidly taken up into the liver by transporters and then metabolized or excreted, a process not modeled in microsomes.

Q4: How do I interpret the data from a metabolic stability assay?

A4: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): Represents the theoretical maximum clearance of the compound by the liver, independent of blood flow. It is calculated from the rate of disappearance of the compound.[19] These in vitro values are used to rank compounds and to predict in vivo pharmacokinetic parameters like hepatic clearance and bioavailability.[11]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a this compound derivative by measuring its rate of disappearance in the presence of liver microsomes and NADPH.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)

  • Internal Standard (IS)

  • Acetonitrile (ACN) for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer on ice.[24]

    • Prepare the test compound working solution (e.g., 1 µM final concentration) by diluting the stock in phosphate buffer.[15]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[16]

    • Initiate the reaction by adding the NADPH regenerating system. For control wells (T=0 and no-NADPH), add buffer instead.[19]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.[3]

  • Sample Processing & Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the proteins.[25]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.[3]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Calculate the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / |slope| .[23]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_samp Sampling & Analysis cluster_data Data Analysis prep1 Thaw & Dilute Liver Microsomes inc1 Combine Microsomes & Test Compound prep1->inc1 prep2 Prepare Test Compound Solution prep2->inc1 prep3 Prepare NADPH Regenerating System inc3 Initiate Reaction with NADPH prep3->inc3 inc2 Pre-incubate inc1->inc2 inc2->inc3 samp1 Quench Reaction at Time Points (t=0, 5, 15...) inc3->samp1 samp2 Protein Precipitation (Centrifuge) samp1->samp2 samp3 LC-MS/MS Analysis samp2->samp3 data1 Plot ln(% Remaining) vs. Time samp3->data1 data2 Calculate t½ & CLint data1->data2

Caption: Workflow for a liver microsomal stability assay.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of a this compound derivative in plasma, primarily to identify susceptibility to plasma enzymes like hydrolases and esterases.

Materials:

  • Pooled Human Plasma (heparinized)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (pH 7.4)

  • Internal Standard (IS)

  • Acetonitrile (ACN) or Methanol for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw frozen plasma at 37°C.

    • Prepare the test compound working solution (e.g., 1 µM final concentration).

  • Incubation:

    • In a 96-well plate, add plasma.

    • Add the test compound working solution to initiate the reaction.

    • Incubate the plate at 37°C.[23]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of cold organic solvent (ACN or Methanol) containing the internal standard.[21]

  • Sample Processing & Analysis:

    • Vortex and centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[21]

Data Analysis:

  • The data analysis is similar to the microsomal stability assay. The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined by plotting the natural logarithm of the percentage remaining versus time.[21]

G cluster_workflow Plasma Stability Workflow start Prepare Test Compound & Thaw Plasma incubate Incubate Compound with Plasma at 37°C start->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench with Cold Solvent + Internal Standard sample->quench process Centrifuge to Pellet Proteins quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end_point Calculate % Remaining & Half-Life (t½) analyze->end_point

Caption: Workflow for an in vitro plasma stability assay.

Diagram: Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent This compound M1 Aromatic Hydroxylation (on Benzyl Ring) Parent->M1 Oxidation M2 Ring Hydroxylation (on Hydantoin) Parent->M2 Oxidation M3 N-Dealkylation (less common) Parent->M3 Oxidation M4 Glucuronide Conjugate M1->M4 Conjugation M5 Sulfate Conjugate M1->M5 Conjugation M2->M4 M2->M5

Caption: Potential metabolic pathways for the parent compound.

References

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available from: [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC - NIH. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available from: [Link]

  • Plasma Stability Assay - Creative Bioarray. Available from: [Link]

  • Metabolic Stability - Pharma Focus Asia. Available from: [Link]

  • Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • metabolic stability in liver microsomes - Mercell. Available from: [Link]

  • Plasma Stability Assay | Domainex. Available from: [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. Available from: [Link]

  • ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Imidacloprid insecticide metabolism: human cytochrome P450 isozymes differ in selectivity for imidazolidine oxidation versus nitroimine reduction - PubMed. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central. Available from: [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. Available from: [Link]

  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). - ResearchGate. Available from: [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available from: [Link]

  • The reaction pathway from hydantoin and glyoxylate proceeds through the... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Hydantoin - Wikipedia. Available from: [Link]

  • What are common issues in in vitro ADME assays? - Patsnap Synapse. Available from: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives - ResearchGate. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics - PMC - NIH. Available from: [Link]

  • An Automated Liquid Chromatography-Mass Spectrometry Process to Determine Metabolic Stability Half-Life and Intrinsic Clearance of Drug Candidates by Substrate Depletion | Request PDF - ResearchGate. Available from: [Link]

  • Novel new research strategies of hydantoin derivatives: A review - SRR Publications. Available from: [Link]

  • Metabolic Stability Assay Services - BioIVT. Available from: [Link]

  • Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. Available from: [Link]

  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]

  • Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Available from: [Link]

  • Alternative hydantoin formation via 4-imino-2-oxoimidazolidine ring. R-... - ResearchGate. Available from: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central. Available from: [Link]

  • Rethinking Hydrolytic Imidazoline Ring Expansion: A Common Approach to the Preparation of Medium-Sized Rings via Side-Chain Insertion into [1.4]Oxa- and [1.4]Thiazepinone Scaffolds | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

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Technical Support Center: Navigating Off-Target Effects of Novel Imidazolidine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers utilizing 1-benzylimidazolidine-2,4-dione and related novel compounds in pharmacological studies. The imidazolidine-2,4-dione scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This versatility, however, necessitates a rigorous approach to understanding and mitigating potential off-target effects to ensure the validity and translatability of your research findings.[3] An off-target effect occurs when a drug binds to a target other than the one it was designed for, potentially leading to unexpected biological responses or side effects.[4][5]

This guide provides a comprehensive resource for identifying, understanding, and overcoming off-target effects through a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. Our goal is to empower you with the knowledge and experimental frameworks to conduct robust and reproducible pharmacological investigations.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent with the expected on-target effects. What could be the cause?

A1: Inconsistencies between expected and observed effects are a common challenge in pharmacology and can often be attributed to off-target interactions.[6][7] It is crucial to consider that your compound may be interacting with multiple cellular proteins, leading to a complex biological response.[3] We recommend a systematic approach to deconvolve these effects, starting with a comprehensive selectivity profile of your compound.

Q2: What is selectivity profiling and why is it important?

A2: Selectivity profiling is the process of assessing the binding affinity of a small molecule against a broad panel of proteins, such as kinases, GPCRs, or other enzyme families.[8][9][10] This is a critical step in drug discovery and chemical probe development to understand the specificity of a compound and to identify potential off-target interactions early in the research process.[8][9] A favorable selectivity profile demonstrates that the compound is significantly more potent for its intended target than for other proteins.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: Differentiating on-target from off-target effects requires a multi-pronged approach. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your primary compound. A consistent SAR across multiple analogs for a specific phenotype strengthens the evidence for an on-target effect.

  • Target Knockout/Knockdown: Utilize genetic techniques like CRISPR-Cas9 or RNA interference to eliminate or reduce the expression of the intended target protein. If the compound's effect is diminished or abolished in these modified cells, it provides strong evidence for on-target activity.[11]

  • Rescue Experiments: In a target knockout/knockdown system, re-introducing the target protein should rescue the compound's effect.

  • Chemical Probes: Use a structurally distinct inhibitor of the same target to see if it phenocopies the effects of your compound.

Q4: Can computational methods help predict off-target effects?

A4: Yes, computational approaches, such as molecular docking and pharmacophore modeling, can be powerful tools for predicting potential off-target interactions.[11] By screening your compound against databases of protein structures, you can identify proteins with binding pockets that are structurally similar to your intended target. These in silico predictions should always be validated experimentally.

Troubleshooting Guides & Experimental Protocols

Guide 1: Experiencing Unexpected Cellular Phenotypes

If you are observing cellular phenotypes that cannot be explained by the known function of the intended target, it is highly probable that off-target effects are at play. This guide provides a workflow to investigate and identify the source of these effects.

G A Unexpected Phenotype Observed B Step 1: Broad-Panel Selectivity Profiling (e.g., Kinase Panel, GPCR Panel) A->B Hypothesize off-target activity C Step 2: Affinity-Based Proteomics (e.g., Chemical Proteomics, Pull-down Assays) B->C Identify potential binding partners D Step 3: Genetic Validation of Top Hits (CRISPR-Cas9 Knockout/siRNA Knockdown) C->D Validate functional relevance of hits E Step 4: Direct Target Engagement Assays (e.g., CETSA, SPR, ITC) D->E Confirm direct binding to validated hits F Identification of Off-Target(s) E->F Establish causality

Caption: Workflow for identifying the molecular basis of unexpected phenotypes.

This protocol outlines a general approach for assessing the selectivity of this compound.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Selection of Screening Panel: Choose a commercially available screening panel that is relevant to the expected biology or potential off-targets. Common panels include those for kinases, GPCRs, and nuclear receptors.

  • Assay Execution: Submit the compound to a contract research organization (CRO) or utilize an in-house platform for screening. Typically, the compound is tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Analysis: Analyze the percentage of inhibition for each target in the panel. Hits are typically defined as targets that show greater than 50% inhibition.

  • Follow-up: For any identified hits, perform dose-response studies to determine the IC50 or Ki values. This will allow you to quantify the potency of your compound against these off-targets and compare it to the on-target potency.

Guide 2: Lack of Clear Dose-Response Relationship

A flat or unusual dose-response curve can indicate multiple, potentially opposing, biological effects mediated by different targets with varying affinities for your compound.

  • Confirm Compound Integrity and Concentration: Verify the purity and concentration of your compound stock using analytical methods such as HPLC and mass spectrometry.

  • Orthogonal Target Engagement Assays: Use a secondary, label-free method to confirm that your compound is engaging the intended target in cells at the tested concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Phenotypic Profiling in a Panel of Cell Lines: Different cell lines have varying expression levels of on- and off-target proteins. Profiling your compound across a diverse cell line panel can reveal patterns of sensitivity that correlate with the expression of specific proteins.

  • Multi-omics Approaches: Employ proteomics or transcriptomics to gain an unbiased view of the cellular pathways modulated by your compound at different concentrations.[12][13] This can provide clues to unexpected off-target signaling.

CETSA is a method to assess target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with a range of concentrations of this compound or a vehicle control for a specified time.

  • Heating Profile: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures to create a melt curve.

  • Protein Separation: After heating, centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Target Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

Table 1: Example Selectivity Profiling Data for a Hypothetical Compound

Target% Inhibition at 10 µMIC50 (nM)On-Target/Off-Target
Target X (On-Target) 98%50 On-Target
Kinase A75%800Off-Target
Kinase B20%>10,000-
GPCR Y60%1,200Off-Target
GPCR Z5%>10,000-

Note: This table illustrates how to present selectivity data to clearly distinguish between on-target and off-target activities and to quantify the selectivity window.

Conclusion

A thorough understanding and proactive investigation of off-target effects are fundamental to the successful progression of any pharmacological research program.[3][11] By employing the systematic approaches and protocols outlined in this guide, researchers can build a comprehensive profile of their compounds, leading to more robust data and a higher likelihood of successful translation. We encourage you to integrate these strategies into your experimental workflows to ensure the scientific rigor of your studies with this compound and other novel small molecules.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-67. [Link]

  • Meissner, F., Gsponer, J., & Zaugg, J. B. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 1048-1060. [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Scholes, C., et al. (2021). Systematic identification of new E3 ubiquitin ligases and their corresponding ligands and molecular glue degraders. Cell Chemical Biology, 28(7), 1048-1060. [Link]

  • Gesner, E. M., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ASSAY and Drug Development Technologies, 14(8), 476-485. [Link]

  • Broad Institute. Small-molecule Profiling. [Link]

  • Chem Help ASAP. (2020). off-target effects. YouTube. [Link]

  • Rudmann, D. G. (2013). On-target and Off-target-based Toxicologic Effects. Toxicologic Pathology, 41(2), 310-314. [Link]

  • Yang, Y., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 235-246. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 128, 106093. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

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  • National Center for Biotechnology Information. (5S)-5-benzylimidazolidine-2,4-dione. PubChem Compound Summary for CID 703698. [Link]

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  • National Center for Biotechnology Information. 5,5-Dibenzylimidazolidine-2,4-dione. PubChem Compound Summary for CID 234092. [Link]

  • Delgado, G. E., et al. (2007). (S)-5-Benzylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section C Crystal Structure Communications, 63(Pt 8), o448-50. [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

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  • Stefańska, J., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 25(18), 4173. [Link]

  • Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]

  • Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(8), 3235-3253. [Link]

  • Wang, Y., et al. (2023). The off-target effects of AID in carcinogenesis. Frontiers in Immunology, 14, 1221528. [Link]

  • Cambridge Healthtech Institute. Emerging Drug Targets Identification & Validation. [Link]

  • Kumar, A., et al. (2021). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 46, 116362. [Link]

  • Al-Kuraishy, H. M., et al. (2024). Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases. British Journal of Pharmacology. [Link]

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  • Abdulrahman, R. M., & Jubair, S. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 494-504. [Link]

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refinement of analytical methods for detecting 1-benzylimidazolidine-2,4-dione in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Detection of 1-Benzylimidazolidine-2,4-dione

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals actively working on the quantification of this compound in complex biological and environmental matrices. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you refine your analytical methods, troubleshoot challenges, and ensure the generation of robust, reliable, and defensible data.

The analysis of a relatively small and polar molecule like this compound, particularly at trace levels, is often complicated by the sample matrix itself. Endogenous components such as phospholipids, salts, and proteins can interfere with analysis, leading to issues like ion suppression, poor recovery, and chromatographic anomalies.[1][2] This guide is structured to address these specific issues head-on, providing a logical framework for problem-solving and method optimization.

Troubleshooting Guide: From Symptom to Solution

This section addresses the most common challenges encountered during the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). Each problem is broken down into potential causes and actionable solutions, grounded in established analytical principles.

Problem 1: Significant Ion Suppression or Enhancement (Matrix Effect)

You observe that the analyte response is drastically lower (suppression) or unexpectedly higher (enhancement) in a matrix sample compared to a clean standard, leading to poor accuracy and precision.

The Causality: Matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3][4] These interfering components, prevalent in matrices like plasma or urine, compete with the analyte for ionization in the MS source.[5] Electrospray ionization (ESI) is particularly susceptible to these effects compared to Atmospheric Pressure Chemical Ionization (APCI).[1][3][5]

Recommended Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. While a simple "dilute-and-shoot" or protein precipitation (PPT) approach is fast, it often provides minimal cleanup.[3] Solid-Phase Extraction (SPE) is a more selective and effective technique for removing interferences.[1][3]

  • Modify Chromatographic Conditions: Adjusting the HPLC gradient or changing the column chemistry can help achieve chromatographic separation between this compound and the matrix components causing suppression.

  • Reduce Injection Volume: A straightforward method to lessen the amount of matrix components entering the system is to simply inject a smaller volume.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis. It co-elutes with the analyte and experiences nearly identical matrix effects, allowing it to accurately correct for variations in signal response.

  • Evaluate Different Ionization Sources: If available, switching from ESI to APCI may reduce matrix effects, as APCI relies on gas-phase ionization, which can be less affected by non-volatile matrix components.[1][4]

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleTypical Cleanup EfficacyThroughputKey Consideration
Dilute-and-Shoot Sample is simply diluted with solvent.Very LowHighOnly suitable for simple matrices or high concentration analytes. High risk of matrix effects.[1]
Protein Precipitation (PPT) Protein is crashed out using organic solvent (e.g., Acetonitrile).Low to ModerateHighRemoves proteins but not phospholipids or salts, which are major sources of ion suppression.[2][3]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids.Moderate to HighLowCan be effective but is labor-intensive and uses large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighModerateHighly effective and tunable for removing specific interferences like phospholipids.[1][3][6]
Problem 2: Poor or Inconsistent Peak Shape

Your analyte peak is tailing, fronting, or splitting, which compromises integration and reduces sensitivity.

The Causality: Peak shape issues often stem from secondary interactions on the column, incompatibility between the sample solvent and the mobile phase, or system hardware problems.[7] Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause the analyte to travel through the column head as a distorted band.[7]

Recommended Solutions:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[7]

  • Install a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can build up at the column inlet and degrade performance.[6]

  • Check for Column Voids: A sudden pressure shock or operating outside the column's recommended pH range can create a void at the head of the column.[8] This usually requires column replacement.

  • Reduce Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to prevent peak broadening.[9]

Problem 3: Unstable or Drifting Retention Times

The retention time for this compound shifts between injections or drifts over the course of an analytical batch.

The Causality: Retention time stability is primarily dependent on the consistency of the mobile phase composition, flow rate, and column temperature.[9] Inconsistent solvent mixing, pump leaks, or temperature fluctuations are common culprits.[9]

Recommended Solutions:

  • Degas Mobile Phase: Ensure all mobile phase solvents are properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[9]

  • Use a Column Oven: A thermostatted column compartment is essential for maintaining a stable column temperature and ensuring reproducible chromatography.[9]

  • Allow for Sufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.[9]

  • Prepare Fresh Mobile Phase: Buffers and mobile phase modifiers can degrade over time. Preparing fresh mobile phase daily is a best practice.

Experimental Workflow & Troubleshooting Diagrams

Visualizing the analytical process can help pinpoint potential sources of error.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Matrix Complex Matrix (e.g., Plasma, Urine) Prep Sample Cleanup (SPE, PPT, LLE) Matrix->Prep Extract Final Extract in Reconstitution Solvent Prep->Extract LC HPLC/UHPLC Separation Extract->LC MS Mass Spectrometer Detection (ESI/APCI) LC->MS Data Data Acquisition & Processing MS->Data

Caption: High-level analytical workflow for this compound.

G start Poor Peak Shape Observed q1 Is sample solvent stronger than mobile phase? start->q1 s1 Reconstitute extract in weaker solvent. q1->s1 Yes q2 Is a guard column in use? q1->q2 No end Peak Shape Improved s1->end s2 Install a guard column to protect analytical column. q2->s2 No q3 Any recent pressure shocks? q2->q3 Yes s2->end s3 Suspect column void. Replace column. q3->s3 Yes q3->end No s3->end

Caption: Decision tree for troubleshooting poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for achieving accurate quantification of this compound in a complex biological matrix?

A: Unquestionably, the most critical factor is the management of matrix effects.[3][4] Matrix effects directly impact the accuracy, precision, and sensitivity of an assay by interfering with the ionization process in the mass spectrometer.[4] A method that does not adequately address potential ion suppression or enhancement will produce unreliable data. Therefore, a robust sample preparation strategy combined with the use of an appropriate internal standard (ideally a SIL-IS) is paramount.

Q2: How do I develop and validate an analytical method according to regulatory expectations?

A: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] Regulatory bodies like the ICH (International Council for Harmonisation) provide detailed guidelines. The core validation parameters outlined in ICH Q2(R2) must be evaluated.[12][13][14]

Table 2: Core Analytical Method Validation Parameters (ICH Q2(R2))

ParameterDefinitionTypical Acceptance Criteria (for Bioanalysis)
Specificity The ability to assess the analyte in the presence of other components (e.g., matrix, impurities).[11][13]No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of test results to the true value.[13][14]Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements.Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13]Correlation coefficient (r²) ≥ 0.99.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Analyte response is identifiable, discrete, and reproducible with a precision of 20% and accuracy of 80-120%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]No significant change in results when parameters like pH, temperature, or mobile phase composition are slightly varied.

Q3: My lab does not have access to a stable isotope-labeled internal standard. What are my options?

A: While a SIL-IS is ideal, a structural analog can be used as an alternative internal standard. The key is to choose a compound that has similar chemical properties and extraction behavior to this compound but a different mass so it can be distinguished by the mass spectrometer. It is important to note that a structural analog may not perfectly mimic the analyte's behavior in the MS ion source and therefore may not fully compensate for matrix effects.[4] In this scenario, it becomes even more critical to develop a highly effective sample cleanup procedure to minimize matrix interferences.

Protocol: Solid-Phase Extraction (SPE) for Plasma

This is a general-purpose protocol for extracting this compound from human plasma using a mixed-mode polymeric SPE sorbent. This protocol should be optimized for your specific application.

Objective: To remove proteins and phospholipids from plasma and concentrate the analyte.

Materials:

  • Mixed-Mode Polymeric SPE Cartridges (e.g., C18 with strong cation exchange)

  • Plasma Sample containing this compound

  • Internal Standard (IS) solution

  • Reagents: Formic Acid, Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Ultrapure Water

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of IS working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 10 seconds. This step ensures proteins are precipitated and the pH is adjusted for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Add 1 mL of Methanol to the cartridge and allow it to pass through by gravity or gentle vacuum.

    • Add 1 mL of Ultrapure Water to the cartridge and allow it to pass through. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min) to ensure efficient binding.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 2% formic acid in water. This removes salts and other highly polar waste.

    • Wash 2 (Non-polar Interferences): Add 1 mL of 20% Methanol in water. This wash step helps remove less polar interferences like some phospholipids.

  • Elution:

    • Dry the SPE sorbent bed by applying a strong vacuum for 1-2 minutes.

    • Place clean collection tubes in the manifold.

    • Add 1 mL of 5% formic acid in Acetonitrile. This disrupts the ionic and hydrophobic interactions, eluting the analyte and IS.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% formic acid).

    • Vortex, then transfer to an autosampler vial for LC-MS/MS analysis.

References

  • Stahnke, H., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • AMS Biotechnology (Europe) Ltd. (2025).
  • Bradley, C. (2025).
  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Slideshare. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Liang, H. R., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Rahman, M., & Dhar, O. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Al-Qaradawi, S., et al. (2023). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. MDPI.
  • Fu, J., et al. (2007). Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry.
  • ELGA LabWater. (2020). Minimizing Contamination During Sample Preparation For Trace Analysis.
  • Chromatography Today. (2020). Challenges with Sample Preparation.
  • National Bureau of Standards. (1976). Accuracy in trace analysis: sampling, sample handling, analysis Volume I.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.

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Technical Support Center: Strategies to Enhance Oral Bioavailability of 1-Benzylimidazolidine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzylimidazolidine-2,4-dione analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered in improving the oral bioavailability of this promising class of compounds. Our approach is grounded in established scientific principles and practical, field-proven insights to accelerate your research and development efforts.

The this compound scaffold, a hydantoin derivative, is a cornerstone in the development of various therapeutic agents, including anticonvulsants and antidiabetics.[1][2] However, the inherent physicochemical properties of these analogs often present significant hurdles to achieving adequate oral bioavailability, primarily due to poor aqueous solubility and low intestinal permeability.[3][4] This guide is structured to help you diagnose the specific barriers affecting your compounds and to provide actionable strategies to overcome them.

Diagram: The Oral Bioavailability Challenge for Imidazolidine-2,4-dione Analogs

The following diagram illustrates the primary obstacles that can limit the systemic exposure of this compound analogs after oral administration.

cluster_challenges Key Bioavailability Barriers Oral Administration Oral Administration Dissolution in GI Tract Dissolution in GI Tract Oral Administration->Dissolution in GI Tract Drug Release Absorption Across Intestinal Epithelium Absorption Across Intestinal Epithelium Dissolution in GI Tract->Absorption Across Intestinal Epithelium Solubilized Drug First-Pass Metabolism (Gut Wall & Liver) First-Pass Metabolism (Gut Wall & Liver) Absorption Across Intestinal Epithelium->First-Pass Metabolism (Gut Wall & Liver) Absorbed Drug Systemic Circulation Systemic Circulation First-Pass Metabolism (Gut Wall & Liver)->Systemic Circulation Bioavailable Fraction Low Aqueous Solubility Low Aqueous Solubility Low Aqueous Solubility->Dissolution in GI Tract Limits Dissolution Rate Poor Permeability Poor Permeability Poor Permeability->Absorption Across Intestinal Epithelium Hinders Transport High First-Pass Metabolism High First-Pass Metabolism High First-Pass Metabolism->First-Pass Metabolism (Gut Wall & Liver) Reduces Systemic Exposure

Caption: Key barriers limiting oral bioavailability.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a practical, question-and-answer format.

Issue 1: My this compound analog shows poor and inconsistent results in my in vivo studies.

Question: What are the likely causes for the high variability and overall low exposure of my compound when administered orally in animal models?

Answer: The primary culprits for such outcomes are typically rooted in the compound's fundamental physicochemical properties. For the imidazolidine-2,4-dione class, two issues are particularly prevalent:

  • Low Aqueous Solubility: Many derivatives of this scaffold are poorly soluble in water.[4] This means that after oral administration, the compound does not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. If the dissolution rate is slower than the GI transit time, a significant portion of the drug will be excreted without ever having the chance to be absorbed.

  • Poor Intestinal Permeability: Even if the compound dissolves, it must be able to cross the intestinal epithelium to enter the bloodstream. Some imidazolidine-2,4-dione derivatives have been shown to have low Caco-2 permeability values, which is an in vitro indicator of poor intestinal absorption.[3]

Troubleshooting Workflow:

cluster_diagnosis Phase 1: Diagnose the Bottleneck cluster_strategy Phase 2: Select a Strategy Start Start: Inconsistent In Vivo Data Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Intestinal Permeability Solubility->Permeability LowSol Low Solubility? Solubility->LowSol Metabolism Assess Metabolic Stability Permeability->Metabolism LowPerm Low Permeability? Permeability->LowPerm HighMet High Metabolism? Metabolism->HighMet Formulate Formulation Strategies LowSol->Formulate Prodrug Prodrug Strategies LowPerm->Prodrug ChemMod Chemical Modification HighMet->ChemMod

Caption: Systematic approach to troubleshooting low bioavailability.

Frequently Asked Questions (FAQs)

Q1: How do I determine if my compound's oral bioavailability is limited by its solubility?

A1: A straightforward approach is to perform an equilibrium solubility study in simulated gastric and intestinal fluids. A compound with a solubility of less than 100 µg/mL in these media is often considered to have low solubility, which can be a limiting factor for oral absorption.

Experimental Protocol: Equilibrium Solubility Assessment

  • Prepare Media: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Incubation: Add an excess amount of your compound to each medium in a sealed vial.

  • Equilibration: Agitate the vials at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After incubation, filter the samples through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Q2: My compound has good solubility but still shows low oral bioavailability. What should I investigate next?

A2: If solubility is not the issue, the next logical step is to assess its intestinal permeability. The Caco-2 cell permeability assay is the industry standard for this purpose.[5][6] This in vitro model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[5]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • A-to-B Transport: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time. This simulates absorption from the gut into the bloodstream.

    • B-to-A Transport: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Sample Analysis: Quantify the compound concentration in both compartments at various time points using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the rate of appearance of the compound in the receiver compartment. A low Papp value (typically < 2 x 10⁻⁶ cm/s) suggests poor permeability.

Q3: My compound has both good solubility and permeability, but in vivo exposure remains low. What other factors could be at play?

A3: In this scenario, extensive first-pass metabolism is a likely cause. This is the metabolic breakdown of a drug in the gut wall and/or liver before it reaches systemic circulation. A metabolic stability assay using liver microsomes can provide insights into a compound's susceptibility to this phenomenon.[7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing your test compound, liver microsomes (from human or relevant animal species), and a NADPH-regenerating system to initiate the metabolic reactions.[8]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of this line, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life and high intrinsic clearance suggest high metabolic instability.

Strategies for Improving Oral Bioavailability

Based on the diagnosis from your initial experiments, you can select an appropriate strategy to enhance the oral bioavailability of your this compound analogs.

Strategies for Solubility-Limited Compounds

For compounds with low aqueous solubility, the primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract.

  • Salt Formation: For ionizable compounds, forming a salt is often the most effective way to increase solubility and dissolution rate.[9][10]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid with improved physicochemical properties, such as solubility.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline API in a polymer matrix to create an amorphous, high-energy state can significantly enhance solubility.[11] Solid dispersions of an imidazolidinedione derivative with PEG and PVP polymers have been shown to improve the dissolution rate.[4][12]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area available for dissolution.[10]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for lipophilic compounds.[9][11] These systems form fine emulsions in the GI tract, presenting the drug in a solubilized state.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Salt Formation Increases solubility and dissolution rate of ionizable drugs.[9]Well-established, often significant solubility increase.Only applicable to ionizable compounds; potential for disproportionation.
Co-crystallization Modifies the crystal lattice to improve solubility and stability.Applicable to non-ionizable compounds; can improve other properties like stability.Co-former selection can be challenging; regulatory landscape is evolving.
Amorphous Solid Dispersions Creates a high-energy, amorphous form of the drug.[11]Significant solubility enhancement; can be combined with polymers that inhibit precipitation.Physically unstable and may recrystallize over time; requires specialized manufacturing processes.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate.[10]Broadly applicable; relatively simple technology (micronization).May not be sufficient for very poorly soluble compounds; nanoparticles can have stability issues.
Lipid-Based Formulations Presents the drug in a solubilized state, bypassing the dissolution step.[9]Can significantly increase absorption of lipophilic drugs; may reduce food effects.Potential for drug precipitation upon dilution in GI fluids; requires careful selection of lipids and surfactants.
Strategies for Permeability-Limited Compounds

If poor permeability is the main issue, the focus shifts to strategies that facilitate the transport of the molecule across the intestinal epithelium.

  • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[13] For permeability-limited compounds, a lipophilic moiety can be attached to the parent drug to increase its passive diffusion across the intestinal membrane.

Strategies for Compounds with High First-Pass Metabolism

When a compound is rapidly metabolized, strategies are aimed at protecting it from metabolic enzymes or bypassing the primary sites of metabolism.

  • Chemical Modification: In some cases, the metabolic "soft spot" on the molecule can be identified and modified through medicinal chemistry to block the metabolic pathway without compromising pharmacological activity.

  • Lipid-Based Formulations: These formulations can sometimes promote lymphatic transport, which bypasses the portal circulation and the liver, thereby reducing first-pass metabolism.

Conclusion

Improving the oral bioavailability of this compound analogs requires a systematic and rational approach. By first identifying the primary barrier—be it solubility, permeability, or metabolism—researchers can then select the most appropriate and effective enhancement strategy. The troubleshooting guides and experimental protocols provided here offer a framework for this process, enabling a more efficient path to developing orally active drug candidates.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. Available at: [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024). American Pharmaceutical Review. Available at: [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). MDPI. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • In Vitro Metabolic Stability in Liver Microsomes. ResearchGate. Available at: [Link]

  • Kutt, H., & Verebely, K. (1970). Metabolism of diphenylhydantoin by rat liver microsomes. I. characteristics of the reaction. Biochemical Pharmacology. Available at: [Link]

  • Cheng, X. C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. Available at: [Link]

  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). PubMed. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2009). MDPI. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. (2021). PubMed. Available at: [Link]

  • (5S)-5-benzylimidazolidine-2,4-dione. PubChem. Available at: [Link]

  • Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities. (2012). PubMed Central. Available at: [Link]

  • Formulation Development: Why It's So Important. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. Available at: [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2015). National Institutes of Health. Available at: [Link]

  • Modeling Caco-2 permeability of drugs using immobilized artificial membrane chromatography and physicochemical descriptors. (2005). PubMed. Available at: [Link]

  • Drug Formulation Development: Quick Reference Guide. Ascendia. Available at: [Link]

  • 5,5-Dibenzylimidazolidine-2,4-dione. PubChem. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. Available at: [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. (2020). PubMed Central. Available at: [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. ResearchGate. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PubMed Central. Available at: [Link]

  • New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (2022). PubMed Central. Available at: [Link]

  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2021). PubMed. Available at: [Link]

  • (S)-5-Benzylimidazolidine-2,4-dione monohydrate. (2007). PubMed. Available at: [Link]

  • An Overview about Medicinal Chemistry and Pharmaceutical Applications of 2, 4-Imidazolidinone and its Derivatives. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. (2017). PubMed Central. Available at: [Link]

  • Hydantoin derivatives: A review on their anticancer activities. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. ResearchGate. Available at: [Link]

  • Hydantoin derivatives of L- and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity. (2006). PubMed. Available at: [Link]

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

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Technical Support Center: Addressing Resistance to 1-Benzylimidazolidine-2,4-Dione-Based Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to 1-benzylimidazolidine-2,4-dione-based compounds. This chemical class, exemplified by the potent second-generation antiandrogen enzalutamide, is a cornerstone in the treatment of advanced prostate cancer. However, the development of resistance is a significant clinical and experimental challenge.[1][2]

This document provides a structured framework for identifying, characterizing, and troubleshooting common resistance mechanisms through a series of frequently asked questions and detailed experimental protocols.

Section 1: Frequently Asked Questions - Understanding the Landscape of Resistance

This section addresses the fundamental concepts underlying the mechanism of action and the subsequent development of resistance to this class of compounds.

Q1: What is the primary mechanism of action for this compound compounds like enzalutamide?

A: These compounds are potent, competitive antagonists of the Androgen Receptor (AR). Unlike first-generation antiandrogens, their mechanism is multi-faceted: they block the binding of androgens (like testosterone and dihydrotestosterone) to the AR's ligand-binding domain (LBD), inhibit the nuclear translocation of the AR, and impair the association of the AR with DNA and coactivator proteins.[2][3] This effectively shuts down the canonical AR signaling pathway that drives the growth and survival of hormone-sensitive prostate cancer cells.

Q2: My compound-treated cell line is now proliferating at concentrations that were previously inhibitory. What are the major categories of resistance I should consider?

A: Acquired resistance to AR antagonists like enzalutamide is nearly inevitable and can be broadly classified into two main categories[2][3]:

  • AR-Dependent/Reactivated AR Signaling: In these scenarios, the cancer cells remain reliant on the AR signaling axis for survival but have evolved mechanisms to bypass the drug's inhibitory effects. This is the most common form of resistance.[4]

  • AR-Independent/Bypass Pathways: Here, the cancer cells have activated alternative survival pathways that are not dependent on the AR, rendering AR-targeted therapies ineffective. In some cases, the cells lose AR expression entirely.[3][5]

Q3: Within AR-dependent resistance, what specific molecular alterations are most common?

A: Several key alterations can reactivate AR signaling despite the presence of the antagonist:

  • AR Gene Mutations: Specific point mutations in the AR's ligand-binding domain can alter its conformation. The most well-characterized mutation for this class of drugs is the F876L mutation, which paradoxically converts enzalutamide and similar compounds from antagonists into agonists, reactivating the receptor.[5][6][7]

  • AR Splice Variants (AR-Vs): The expression of truncated AR splice variants that lack the LBD is a critical resistance mechanism. The most prominent of these is AR-V7. Since AR-V7 lacks the drug's binding site, it is constitutively active and can drive transcription of AR target genes even in the presence of enzalutamide.[6][8]

  • AR Gene Amplification/Overexpression: A straightforward mechanism where the cell simply produces more AR protein, overwhelming the antagonist at a given concentration and allowing for sufficient signaling to resume.[3][4]

  • Intratumoral Androgen Synthesis: The cancer cells can upregulate the machinery for de novo androgen synthesis, increasing local ligand concentrations to a level that outcompetes the antagonist for binding to the AR.[8][9]

Q4: What are the primary examples of AR-independent resistance or bypass pathways?

A: When cells circumvent the AR pathway, they often co-opt other signaling cascades:

  • Glucocorticoid Receptor (GR) "Take-over": The GR can be upregulated and, when activated by endogenous glucocorticoids, can regulate a subset of genes that overlap with the AR's transcriptional program, thereby promoting cell survival.[4][5][8] This is a well-documented bypass mechanism.

  • Lineage Plasticity: Cancer cells can undergo epigenetic reprogramming and differentiate into an AR-independent phenotype, such as a neuroendocrine-like state. This is often associated with the loss of tumor suppressors like TP53 and RB1 and is a significant clinical challenge.[5][8]

  • Activation of Other Oncogenic Pathways: Signaling through pathways like WNT/β-catenin or receptor tyrosine kinases can be upregulated to provide alternative growth and survival signals.[3]

Section 2: Troubleshooting Guide - Experimental Workflows

This section is designed in a question-and-answer format to guide you through the experimental process of identifying the specific resistance mechanism at play in your model system.

Q: My cells show reduced sensitivity to my compound. How do I first confirm and quantify this resistance?

A: The first step is to rigorously quantify the change in drug sensitivity by determining the half-maximal inhibitory concentration (IC50). This provides a quantitative baseline for all subsequent mechanistic experiments. A significant increase (typically >5-10 fold) in the IC50 value for the resistant cell line compared to the parental, sensitive line confirms the resistant phenotype.

  • Causality: An IC50 shift is the gold-standard metric for defining resistance. It allows you to objectively compare sensitivity across different cell lines or treatment conditions.

  • Workflow:

    • Generate a dose-response curve for both your parental (sensitive) and suspected resistant cell lines.

    • Use a cell viability assay (e.g., CellTiter-Glo®, MTS, or SRB). The sulforhodamine B (SRB) assay is a reliable and cost-effective method for assessing cytotoxicity.[10]

    • Calculate the IC50 values using non-linear regression analysis.

    • See Protocol 3.1 for a detailed methodology.

Cell LineCompoundIC50 (nM)Fold ChangePhenotype
Parental (e.g., LNCaP)Enzalutamide150 nM1xSensitive
Resistant DerivativeEnzalutamide2500 nM16.7xResistant
A representative table summarizing IC50 data.

Q: How can I determine if resistance is due to on-target modifications of the Androgen Receptor?

A: You must investigate the AR at the protein expression and genomic levels. Start by assessing AR protein levels, then sequence the gene to check for mutations.

  • Causality: Overexpression of the AR protein can titrate out the inhibitor, while mutations can alter the drug-target interaction. These are direct, on-target mechanisms of resistance.

  • Workflow:

Caption: Troubleshooting workflow for on-target AR modifications.

  • Assess AR Protein Levels: Perform a Western blot on lysates from both sensitive and resistant cells using a validated AR antibody. An increase in the full-length AR band (~110 kDa) in the resistant line points to overexpression. (See Protocol 3.2) .

  • Sequence the AR LBD: If AR expression is unchanged, the next logical step is to look for mutations. Extract genomic DNA or cDNA from your cells. Amplify the LBD region (typically exons 4-8) via PCR and send for Sanger sequencing. Pay close attention to codon 876 for the F876L mutation. (See Protocol 3.3) .

Q: My AR protein level is normal and I found no mutations in the LBD. What should I check next?

A: The next most probable cause is the expression of the AR-V7 splice variant. This variant is constitutively active and a major driver of resistance.

  • Causality: Because AR-V7 lacks the LBD, it is immune to drugs that target this domain. Its presence provides a direct route for continued AR-driven transcription.

  • Workflow:

    • Western Blot: Use an antibody specific to the N-terminal domain of the AR that can detect both full-length AR (~110 kDa) and AR-V7 (~75-80 kDa). A distinct band at the lower molecular weight in your resistant line is strong evidence. (See Protocol 3.2) .

    • Quantitative RT-PCR (qRT-PCR): For a more sensitive and quantitative measure, design primers that specifically amplify the unique exon junction (CE3) of AR-V7. This can confirm its expression at the mRNA level. (See Protocol 3.4) .

Q: I've ruled out AR overexpression, mutations, and AR-V7. How do I investigate bypass pathways?

A: The most prominent bypass mechanism is the upregulation of the Glucocorticoid Receptor (GR). You should assess its expression level.

  • Causality: Enzalutamide's suppression of AR signaling can relieve a repressive effect the AR has on GR expression, leading to GR upregulation. Activated GR can then drive a pro-survival transcriptional program, making the cells indifferent to AR blockade.[4][5]

  • Workflow:

    • Assess GR Protein Levels: Perform a Western blot on lysates from your sensitive and resistant cells using a validated antibody for GR (NR3C1). A significant increase in the GR band (~95 kDa) in the resistant line is a key indicator. (See Protocol 3.2) .

    • Functional Validation (Optional but Recommended): Treat your resistant cells with a GR agonist (e.g., dexamethasone) and a GR antagonist. If the agonist promotes growth and the antagonist restores sensitivity to your compound, this functionally validates the role of the GR pathway.

Caption: Overview of major resistance mechanisms to AR antagonists.

Section 3: Key Experimental Protocols

These protocols provide a self-validating framework for investigating resistance.

Protocol 3.1: Determination of IC50 via Sulforhodamine B (SRB) Assay

This protocol quantifies cell density based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM), pH 10.5

  • Your this compound compound of interest

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your compound (e.g., 10 concentrations ranging from 0.1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO). Incubate for 72-96 hours.

  • Cell Fixation: Gently remove the media. Add 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Place on a plate shaker for 10 minutes.

  • Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-only control and perform a non-linear regression (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC50.

Protocol 3.2: Western Blot Analysis for AR, AR-V7, and GR

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: Anti-AR (N-terminal specific), Anti-GR, Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Harvest sensitive and resistant cells. Lyse in ice-cold RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., Anti-AR at 1:1000, Anti-GR at 1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity relative to the loading control (β-actin). Look for full-length AR (~110 kDa), AR-V7 (~75-80 kDa), and GR (~95 kDa).

Protocol 3.3: Sanger Sequencing of the AR Ligand-Binding Domain

Materials:

  • Genomic DNA or RNA extraction kit

  • Reverse transcriptase (if starting from RNA)

  • PCR primers flanking the AR LBD (Exons 4-8)

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

Procedure:

  • Nucleic Acid Extraction: Isolate gDNA or total RNA from sensitive and resistant cells. If using RNA, synthesize cDNA.

  • PCR Amplification: Set up a PCR reaction to amplify the LBD region. A typical primer set for the F876L mutation region could be:

    • Forward: 5'-CCTGGGAAGTCGCTTTTCCA-3'

    • Reverse: 5'-GGCAGCAGGTTAGGACACCA-3'

  • Verify Amplicon: Run a small amount of the PCR product on an agarose gel to confirm a band of the correct size.

  • Purification: Purify the remaining PCR product using a commercial kit.

  • Sequencing: Send the purified product and one of the PCR primers to a sequencing facility.

  • Analysis: Align the resulting sequence chromatogram with the wild-type AR reference sequence (NCBI Gene ID: 367) to identify any mutations.

References
  • Br J Pharmacol. (2021). Mechanisms of enzalutamide resistance in castration-resistant prostate cancer and therapeutic strategies to overcome it. [Link]

  • Frontiers in Oncology. (2020). Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. [Link]

  • Cancer Letters. (2018). Molecular mechanisms of enzalutamide resistance in prostate cancer. [Link]

  • Nature Reviews Cancer. (2016). Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer. [Link]

  • Expert Review of Anticancer Therapy. (2024). Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment. [Link]

  • Taylor & Francis Online. (2024). Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment. [Link]

  • Cancer Drug Resistance. (2020). Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms. [Link]

  • Asian Journal of Andrology. (2015). Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer. [Link]

  • Cancers. (2021). Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer. [Link]

  • Consensus. (Accessed 2024). What are the mechanisms of acquired resistance to androgen receptor inhibitors in prostate cancer?[Link]

  • Heliyon. (2020). Overcoming prostate cancer drug resistance with a novel organosilicon small molecule. [Link]

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Technical Support Center: Optimization of Dosage and Administration for In Vivo Studies with 1-benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzylimidazolidine-2,4-dione. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to navigate the complexities of establishing an effective and reliable in vivo experimental plan for this compound. Given that novel chemical entities like this compound often present challenges in formulation due to poor aqueous solubility, this guide places a strong emphasis on addressing this critical initial hurdle.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning in vivo studies with a new chemical entity.

Q1: I have no prior in vivo data for this compound. How do I determine a starting dose for my animal studies?

A1: Establishing a starting dose for a novel compound is a multi-step process that relies on integrating in vitro data, literature on analogous compounds, and systematic dose-escalation studies.

  • In Vitro to In Vivo Extrapolation: Your primary starting point should be the effective concentration from your in vitro assays (e.g., EC₅₀ or IC₅₀). While direct conversion is not always precise, it provides a baseline concentration to target at the tissue level.

  • Literature Review of Analogues: Investigate published in vivo studies for compounds with similar structures, such as other imidazolidine-2,4-dione or thiazolidinedione derivatives. For instance, some thiazolidinedione derivatives have been evaluated in mice at doses ranging from 3-30 mg/kg for antidiabetic effects[1], while others have been tested at 50 and 100 mg/kg[2]. These ranges can serve as a preliminary guide.

  • Dose-Ranging Pilot Study: It is highly recommended to perform an initial dose-ranging study. This typically involves starting with a very low, likely sub-therapeutic dose and escalating incrementally in different cohorts of animals. This approach helps to identify the No Observed Adverse Effect Level (NOAEL) and a potential therapeutic window.

Q2: I'm having trouble dissolving this compound for administration. What are my options?

A2: This is a common and critical challenge. Poor water solubility is a frequent characteristic of new chemical entities[3][4]. A poor formulation can lead to underestimated efficacy and toxicity due to low bioavailability[5]. The choice of formulation strategy is crucial.

Formulation StrategyMechanismCommon ExcipientsKey Considerations
Co-solvents Increases solubility by reducing the polarity of the aqueous vehicle.DMSO, PEG 300/400, Ethanol, Propylene GlycolMust be non-toxic at the administered volume. DMSO can have pharmacological effects on its own.
Surfactants Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.Tween® 80, Cremophor® EL, Solutol® HS 15Potential for toxicity, especially with repeated dosing. Cremophor® EL has been associated with hypersensitivity reactions.
Cyclodextrins Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin's core.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can improve solubility significantly. Ensure the complex remains stable upon dilution in the body.
Lipid-Based Formulations The drug is dissolved in oils or lipids, which can be self-emulsifying (SEDDS/SMEDDS) upon gentle agitation in aqueous media.Labrafac®, Maisine®, Transcutol® HPCan enhance absorption through lymphatic pathways, bypassing first-pass metabolism.[3][6]
Nanosuspensions Particle size reduction increases the surface area, leading to a higher dissolution rate.Wet-milling or high-pressure homogenizationRequires specialized equipment but can be a very effective approach for compounds resistant to other methods.

Q3: Which route of administration should I choose?

A3: The choice of administration route depends on the physicochemical properties of your formulation, the target organ, and the desired pharmacokinetic profile.[7]

  • Oral (PO): Preferred for convenience and clinical relevance. However, it exposes the compound to the harsh GI environment and first-pass metabolism in the liver, which can significantly reduce bioavailability.

  • Intraperitoneal (IP): Commonly used in rodents for rapid absorption into the portal circulation. It bypasses the GI tract but not first-pass metabolism.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial efficacy and pharmacokinetic studies. However, it requires a formulation that is soluble and safe for direct injection into the bloodstream.

  • Subcutaneous (SC): Generally results in slower, more sustained absorption compared to IP or IV routes.

For initial studies, comparing IV and PO administration can provide valuable data on the compound's absolute oral bioavailability.

PART 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your in vivo experiments.

Problem 1: High variability in plasma concentrations between animals in the same dose group.

  • Underlying Cause: This often points to issues with formulation consistency or administration accuracy. If the compound is not fully dissolved or is in an unstable suspension, the actual dose administered can vary significantly.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for high data variability.

Problem 2: No observable therapeutic effect, even at high doses.

  • Underlying Cause: This could be due to a lack of target engagement, but it is frequently caused by poor drug exposure (in vivo). The compound may not be absorbed efficiently or may be metabolized and cleared too rapidly.

  • Solution Protocol:

    • Confirm Drug Exposure: Before concluding a lack of efficacy, you must perform a preliminary pharmacokinetic (PK) study.

    • Experimental Protocol: Pilot Pharmacokinetic Study

      • Objective: To determine if the compound reaches systemic circulation and to estimate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

      • Methodology:

        • Administer a single dose of this compound to a small cohort of animals (e.g., n=3-4) via the intended route of administration.

        • Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The exact time points should be adjusted based on the expected absorption and clearance rate.

        • Process blood to plasma and store frozen until analysis.

        • Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).

    • Data Interpretation: If the plasma concentrations are very low or undetectable, the primary issue is bioavailability. The focus should then shift to optimizing the formulation and administration route as detailed in the FAQs.

Problem 3: Signs of toxicity (e.g., weight loss, lethargy) at doses expected to be therapeutic.

  • Underlying Cause: The therapeutic index of the compound may be narrow, or the formulation vehicle itself could be causing toxicity.

  • Decision Pathway for Toxicity:

    Caption: Decision pathway for addressing in vivo toxicity.

PART 3: Experimental Protocol - A General Framework

This protocol provides a generalized workflow for systematically optimizing the dosage of this compound.

Objective: To establish a safe and effective dose for preclinical efficacy studies.

Phase 1: Formulation Development & Acute Tolerability

  • Solubility Screening:

    • Assess the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, 5% dextrose, PEG 400, Tween 80, corn oil, HP-β-CD).

    • Select the simplest vehicle system that achieves the desired concentration.

  • Acute Tolerability Study:

    • Select a starting dose based on literature and in vitro data.

    • Administer a single dose to a small group of animals (n=2-3 per dose level).

    • Include a vehicle-only control group.

    • Monitor animals closely for 48-72 hours for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss).

    • Escalate the dose in subsequent groups until signs of mild, reversible toxicity are observed. This will help identify the MTD for a single dose.

Phase 2: Pilot Pharmacokinetic (PK) Study

  • Select a dose level below the single-dose MTD identified in Phase 1.

  • Follow the Experimental Protocol: Pilot Pharmacokinetic Study as described in the troubleshooting section.

  • Analyze the PK data to ensure adequate drug exposure. If exposure is insufficient, return to Phase 1 to improve the formulation.

Phase 3: Dose-Response Efficacy Study

  • Based on the PK data and the MTD, select a range of 3-4 dose levels for your efficacy study.

  • Administer the compound according to the desired dosing regimen (e.g., once daily, twice daily) for the duration of the study.

  • Include a vehicle control group and a positive control group (if available).

  • Monitor the primary efficacy endpoint and any relevant biomarkers.

  • At the end of the study, collect terminal blood samples and tissues to correlate drug exposure with the observed efficacy.

This systematic approach ensures that your in vivo studies are built on a solid foundation of good formulation, known tolerability, and confirmed drug exposure, leading to more reliable and interpretable results.

References

  • Shaikh, J. et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. [Link]

  • El-Kareh, A. & Secomb, T.W. (2019). Drug dose and drug choice: Optimizing medical therapy for veterinary cancer. PubMed. [Link]

  • Verma, S. & Rudraraju, V.S. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Nair, A.B. & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. National Institutes of Health. [Link]

  • da Silva, A.L. et al. (2016). In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one. PubMed. [Link]

  • Leavens, T. (2019). Computational Comparative Pharmacology Designing better drugs for animals and humans. YouTube. [Link]

  • da Silva, A.L. et al. (2016). In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one | Request PDF. ResearchGate. [Link]

  • Shibahara, N. et al. (2000). Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2 ,4-dione. PubMed. [Link]

  • Al-Salahi, R. et al. (2013). Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. ResearchGate. [Link]

  • Ali, A. et al. (2023). Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists. National Institutes of Health. [Link]

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improving the selectivity of 1-benzylimidazolidine-2,4-dione for its target receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selectivity Challenge

Welcome to the technical support guide for researchers working with 1-benzylimidazolidine-2,4-dione and its derivatives. The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, this versatility can also present a significant challenge: achieving high selectivity for a desired biological target while avoiding interactions with off-targets that can lead to unwanted side effects or misleading experimental results.[3][4]

This guide is structured to provide direct, actionable answers to common issues encountered during the optimization of these compounds. We will move from foundational questions to in-depth troubleshooting workflows, grounded in established principles of medicinal chemistry and structural biology. Our goal is to empower you to diagnose selectivity problems, design rational experiments, and ultimately develop more precise chemical tools and therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is potent, but it hits multiple targets in my screening panel. Is this expected?

A: Yes, this is a common and often expected finding in early-stage drug discovery. The hydantoin core is a versatile pharmacophore capable of forming various hydrogen bonds and hydrophobic interactions, allowing it to fit into the binding sites of diverse protein families, such as kinases, GPCRs, and nuclear receptors.[5] The initial goal is to identify this promiscuity early. Now, the key is to systematically identify which interactions are responsible for the desired ("on-target") activity versus the undesired ("off-target") effects.[6][7]

Q2: What is the critical first step to take after discovering my compound has poor selectivity?

A: The first step is to quantify the selectivity profile and validate the off-target interactions. Do not immediately begin synthesizing new compounds. It is crucial to confirm that the off-target activity is not an artifact and to understand the potency of your compound against these other targets. A robust method is to use an orthogonal assay—a different experimental technique—to confirm the initial findings. For example, if your primary screen was a biochemical assay, a cell-based target engagement assay like the Cellular Thermal Shift Assay (CETSA) can provide more physiologically relevant data.[8][9] This validation provides a reliable baseline from which to launch a medicinal chemistry effort.

Q3: What's the practical difference between a biochemical selectivity panel and a cell-based assay like NanoBRET®?

A: The primary difference is the experimental environment.

  • Biochemical Panels (e.g., kinase panels) use purified, isolated proteins and measure direct interaction with your compound in a "clean" system.[10] They are excellent for understanding intrinsic binding affinity but can sometimes fail to predict how a compound will behave in a complex cellular milieu.[8]

  • Cell-Based Assays like NanoBRET® Target Engagement or CETSA-MS measure compound-target interaction inside living cells.[8][9] These assays account for factors like cell permeability, intracellular drug concentration, and competition with endogenous ligands, providing a more accurate picture of a compound's true cellular selectivity.[8]

Q4: How can I determine if the benzyl group or the hydantoin core is the primary source of my off-target activity?

A: A simple but powerful experiment is to synthesize and test two key analogs:

  • The Scaffold Alone: Synthesize the imidazolidine-2,4-dione core without the benzyl substituent to see if the core itself has intrinsic affinity for the off-targets.

  • A "Fragment-Like" Analog: Replace the hydantoin ring with a simple, non-pharmacophoric group attached to the benzyl moiety. Comparing the activity of these analogs to your parent compound will help dissect which part of the molecule is the main driver of off-target binding, guiding your subsequent design strategy.

Troubleshooting Guide 1: Poor Selectivity Between Closely Related Receptor Isoforms

Scenario: Your compound, IMD-BZ-01, potently inhibits Target A (IC₅₀ = 50 nM) but also inhibits the closely related Isoform B (IC₅₀ = 150 nM), leading to only a 3-fold selectivity window. The goal is to achieve >50-fold selectivity.

Causality Analysis

Achieving selectivity between isoforms, which often have highly conserved binding sites, requires exploiting subtle differences. These can include variations in:

  • Binding Site Volume & Shape: A single amino acid change can create a small sub-pocket in one isoform that is absent in another.[11][12]

  • Electrostatic Potential: Differences in charged or polar residues can be exploited.[12]

  • Protein Flexibility: The ability of one isoform's binding site to adopt a conformation that the other cannot can be a powerful tool for achieving selectivity.[11][13]

  • Binding Site Hydration: Displacing a high-energy water molecule present in one target but not the other can significantly improve both affinity and selectivity.[14]

Workflow for Improving Isoform Selectivity

This workflow provides a systematic approach to rationally design more selective compounds.

Selectivity_Workflow cluster_0 Phase 1: Structural & Computational Analysis cluster_1 Phase 2: Rational Drug Design & Synthesis cluster_2 Phase 3: Iterative Testing & Optimization A Obtain High-Resolution Structures of Target A & B (X-ray, Cryo-EM) B Perform In Silico Binding Site Analysis A->B Input Structures C Identify Key Selectivity Pockets or Residues B->C Compare Pockets D Design Analogs to Exploit Identified Differences C->D Hypothesis Generation E Synthesize Focused Library of Analogs D->E F Screen Analogs Against Target A & B (IC₅₀) E->F G Analyze SAR for Selectivity Trends F->G G->D Iterate Design H Select Lead with Improved Selectivity G->H >50-fold Selectivity? Selectivity_Strategies cluster_Target Target Protein cluster_Decoy Off-Target (Decoy) cluster_Ligand Ligand Design Strategy T_Node Binding Site T_Pocket Unique Sub-pocket T_Water High-Energy Water T_Flex Flexible Loop D_Node Binding Site D_Rigid Rigid Loop L1 Add group to exploit sub-pocket L1->T_Pocket Targets L2 Design to displace water L2->T_Water Displaces L3 Induce fit in flexible target L3->T_Flex Binds to induced state L4 Create steric clash with decoy L4->D_Rigid Clashes with

Sources

Technical Support Center: Purification of High-Purity 1-Benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of high-purity 1-benzylimidazolidine-2,4-dione (also known as 1-benzylhydantoin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important compound. Our goal is to equip you with the knowledge to achieve the desired purity for your specific application, drawing from established scientific principles and field-proven techniques.

Understanding the Compound: Key Physicochemical Properties

Before delving into purification techniques, a fundamental understanding of the physicochemical properties of this compound is crucial for making informed decisions during the purification process.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.2 g/mol
Melting Point 252-254 °C
Appearance White to off-white crystalline powder
Solubility Soluble in methanol

Troubleshooting Common Purification Challenges

This section addresses frequently encountered issues during the purification of this compound, providing potential causes and actionable solutions.

Low Purity After Initial Synthesis

Question: My crude this compound has a low purity (<95%) after synthesis. What are the likely impurities and how can I remove them?

Answer:

Low purity in crude this compound typically stems from several sources related to the synthesis process. Understanding these impurities is the first step toward effective removal.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include benzylamine, glycine derivatives, urea, or isocyanates.

  • Side-Reaction By-products: The formation of hydantoins can be accompanied by various side reactions. For instance, in syntheses involving urea, the formation of biuret is a common impurity that can impair plant growth if the compound is used in agricultural applications.[1]

  • Solvent Residues: Incomplete removal of reaction solvents (e.g., ethanol, DMF, toluene) is a frequent issue.

  • Degradation Products: Exposure to excessive heat, strong acids, or bases during workup can lead to hydrolysis of the hydantoin ring or other degradation pathways.

Troubleshooting Workflow:

Recrystallization workflow.

Protocol 2: Silica Gel Column Chromatography

For challenging separations where recrystallization is insufficient, column chromatography provides a higher degree of purification. Silica gel is a common and effective stationary phase for separating hydantoin derivatives. [2] Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. A common starting gradient could be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 30-50% ethyl acetate in hexane). Visualize the spots under UV light.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purity Analysis: Ensuring Quality

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of this compound.

Recommended HPLC Method

Suggested Starting Conditions:

ParameterRecommended Setting
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., starting with a 50:50 ratio)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Method Development and Validation:

This method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for your specific needs. [3]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield after recrystallization? A1: The yield will depend on the initial purity of your crude product and the care taken during the recrystallization process. A well-optimized recrystallization can typically yield 70-90% recovery.

Q2: My purified product has a yellowish tint. What could be the cause? A2: A yellowish tint can indicate the presence of colored impurities, often arising from oxidation or side reactions during synthesis. If recrystallization does not remove the color, treatment with activated charcoal during the recrystallization process (before hot filtration) or column chromatography may be necessary.

Q3: How can I confirm the identity and purity of my final product? A3: The identity of this compound can be confirmed by comparing its melting point to the literature value and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed quantitatively using a validated HPLC method.

Q4: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification? A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used are flammable and should be handled with care, away from ignition sources. Refer to the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.

References

  • .

  • .

  • . MDPI.

  • . Reddit.

  • . Bangladesh Journals Online.

  • . Chemistry LibreTexts.

  • . Brainly.

  • . YouTube.

  • . Alfa Chemistry.

  • . ResearchGate.

  • . Chemistry Solutions.

  • . ChemicalBook.

  • . PharmaInfo.

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Validation & Comparative

A Comparative Guide to the In Vivo Validation of 1-benzylimidazolidine-2,4-dione's Bioactivity in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the preclinical validation of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical framework for the validation of the bioactivity of 1-benzylimidazolidine-2,4-dione, a hydantoin derivative, in established animal models of anticonvulsant activity. While specific in vivo data for this particular compound is not yet widely published, this document will leverage the extensive knowledge of the hydantoin chemical class and established anticonvulsant drugs to provide a robust comparative analysis. We will delve into the mechanistic rationale, detailed experimental protocols, and comparative performance data of benchmark compounds, namely Phenytoin, Carbamazepine, and Lamotrigine.

The Scientific Rationale: Targeting Neuronal Excitability

The core structure of this compound is the hydantoin (imidazolidine-2,4-dione) ring, a privileged scaffold in medicinal chemistry, most notably for its association with anticonvulsant activity.[1][2] The primary mechanism of action for many hydantoin derivatives, including the archetypal drug Phenytoin, is the modulation of voltage-gated sodium channels.[3] These channels are integral to the initiation and propagation of action potentials in neurons. In pathological states such as epilepsy, an increase in the frequency of neuronal firing is a key characteristic.

Hydantoin-based anticonvulsants are believed to exert their therapeutic effect by binding to the inactivated state of voltage-gated sodium channels.[3] This binding stabilizes the channel in its non-conducting conformation, thereby reducing the number of channels available to open in response to a nerve impulse. This action effectively dampens the high-frequency, repetitive firing of neurons that is characteristic of seizures, without significantly affecting normal neuronal activity.[1] The benzyl group at the 1-position of this compound is a lipophilic moiety that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the sodium channel.

Preclinical Validation Workflow: A Two-Pronged Approach

The preclinical validation of a potential anticonvulsant like this compound hinges on a well-established workflow that assesses both efficacy and potential neurotoxicity. This is crucial for determining a therapeutic window. The two most widely accepted and clinically validated rodent models for initial anticonvulsant screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4] To assess the potential for motor impairment, a common side effect of centrally acting drugs, the Rotarod test is employed.

G cluster_0 Preclinical Validation Workflow A Compound Synthesis & Formulation (this compound) B Acute Efficacy Screening A->B In vivo testing C Neurotoxicity Assessment A->C In vivo testing D Data Analysis & Comparison B->D C->D E Lead Candidate Progression D->E Favorable Therapeutic Index

Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant candidates.

Comparative Efficacy and Neurotoxicity Data

The following tables summarize the median effective dose (ED50) in the MES and scPTZ tests and the median toxic dose (TD50) in the Rotarod test for established anticonvulsant drugs in mice. This data provides a benchmark against which the performance of this compound can be compared.

Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model (Mice)

CompoundED50 (mg/kg, i.p.)Primary Mechanism of ActionReference(s)
Phenytoin 10.43Voltage-gated sodium channel blocker[5]
Carbamazepine 14.2Voltage-gated sodium channel blocker[6][7]
Lamotrigine 36 (µmol/kg)Voltage-gated sodium channel blocker[8]
This compound TBDPutative voltage-gated sodium channel blocker

TBD: To be determined through experimental validation.

Table 2: Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model (Mice)

CompoundED50 (mg/kg, i.p.)Primary Mechanism of ActionReference(s)
Phenytoin InactiveVoltage-gated sodium channel blocker[4]
Carbamazepine InactiveVoltage-gated sodium channel blocker[4]
Lamotrigine InactiveVoltage-gated sodium channel blocker[4]
This compound TBDPutative voltage-gated sodium channel blocker

TBD: To be determined through experimental validation. Note: The scPTZ model is less sensitive to drugs that primarily act on voltage-gated sodium channels.

Table 3: Neurotoxicity Assessment in the Rotarod Test (Mice)

CompoundTD50 (mg/kg, i.p.)Therapeutic Index (MES TD50/ED50)Reference(s)
Phenytoin ~40-60~3.8-5.7[9]
Carbamazepine 53.6~3.8[9]
Lamotrigine >100>2.8 (based on µmol/kg)[8]
This compound TBDTBD

TBD: To be determined through experimental validation.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for the primary in vivo validation assays are provided.

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

Protocol:

  • Animals: Adult male Swiss mice (20-25 g) are used. Animals should be acclimated to the laboratory environment for at least 3 days prior to testing.

  • Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) and administered intraperitoneally (i.p.) or orally (p.o.). A range of doses should be prepared to determine the ED50.

  • Seizure Induction: At the time of predicted peak effect of the test compound (typically 30-60 minutes post-i.p. administration), a maximal electroshock is delivered via corneal electrodes.

    • Stimulus Parameters: 50 mA, 60 Hz alternating current for 0.2 seconds.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is predictive of efficacy against absence and myoclonic seizures.

Protocol:

  • Animals: Adult male Swiss mice (18-25 g) are used, with a similar acclimation period as the MES test.

  • Compound Administration: The test compound is administered as described in the MES protocol.

  • Chemoconvulsant Administration: At the time of predicted peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered a protective effect.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance to determine the potential for neurological side effects.

Protocol:

  • Apparatus: A rotarod apparatus consisting of a rotating rod is used.

  • Animals: The same strain and sex of mice as used in the efficacy studies should be utilized.

  • Training: Prior to testing, mice are trained on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration to acclimate them to the apparatus.

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At the time of predicted peak effect, mice are placed on the rotarod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Endpoint: The latency to fall from the rotating rod is recorded for each animal. A significant decrease in the latency to fall compared to vehicle-treated controls indicates motor impairment.

  • Data Analysis: The TD50, the dose that causes 50% of the animals to fail the test (fall off the rod), is calculated.

Mechanistic Insights and Pathway Visualization

The putative mechanism of action of this compound, based on its structural class, is the inhibition of voltage-gated sodium channels. This targeted action is crucial for its potential as a selective anticonvulsant.

G cluster_0 Neuronal Action Potential and Seizure Activity cluster_1 Mechanism of this compound A Resting State (Na+ channels closed) B Depolarization (Na+ channels open) A->B Stimulus C Repolarization (Na+ channels inactivate) B->C D Action Potential Propagation B->D C->A Return to resting state E High-Frequency Firing (Seizure Activity) C->E Rapid reactivation F This compound G Binds to Inactivated Na+ Channels F->G H Stabilizes Inactivated State G->H I Reduced Channel Reactivation H->I J Suppression of High-Frequency Firing I->J J->E Inhibits

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of this compound as a potential anticonvulsant. By employing the standardized and clinically relevant MES and scPTZ seizure models, alongside the Rotarod test for neurotoxicity, researchers can generate robust and comparable data. The performance of this novel compound should be benchmarked against established drugs like Phenytoin, Carbamazepine, and Lamotrigine to ascertain its potential therapeutic window and clinical relevance. Future studies should also include pharmacokinetic profiling to correlate drug exposure with efficacy and toxicity, as well as investigations into a broader range of seizure models to fully characterize its anticonvulsant spectrum. The structural similarity of this compound to a well-validated class of anticonvulsants makes it a promising candidate for further investigation in the quest for novel and improved therapies for epilepsy.

References

  • Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European Neuropsychopharmacology. [Link]

  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. RxList. [Link]

  • List of Hydantoin anticonvulsants. Drugs.com. [Link]

  • Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. National Institutes of Health. [Link]

  • Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: I. Anticonvulsant profile in mice and rats. PubMed. [Link]

  • Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. PubMed. [Link]

  • Effects of Chronic Lamotrigine Administration on Maximal Electroshock- Induced Seizures in Mice. PubMed. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]

  • Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. PubMed. [Link]

  • Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin. PubMed. [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. ResearchGate. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]

  • A study of the effects of lamotrigine on mice using two convulsive tests. ResearchGate. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed. [Link]

  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. National Institutes of Health. [Link]

  • Median effective (ED50) and motor impairing (TD50) doses of prototype... ResearchGate. [Link]

  • ISOBOLOGRAPHIC ASSESSMENT OF INTERACTIONS BETWEEN RETIGABINE AND PHENYTOIN IN THE MOUSE MAXIMAL ELECTROSHOCK-INDUCED SEIZURE MOD. Termedia. [Link]

  • CNS- anticonvulsants or Antiepileptics. Slideshare. [Link]

  • Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. MDPI. [Link]

  • Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model. National Institutes of Health. [Link]

  • Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. PubMed Central. [Link]

  • A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. Journal of Medical and Scientific Research. [Link]

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A Comparative Analysis of 1-Benzylimidazolidine-2,4-dione Derivatives and Other Cannabinoid Receptor 2 (CB2) Agonists: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel 1-benzylimidazolidine-2,4-dione chemotype with other well-established cannabinoid receptor 2 (CB2) agonists, namely AM1241 and JWH-133. Designed for researchers, scientists, and drug development professionals, this document delves into the binding affinities, functional potencies, and pharmacokinetic profiles of these compounds, supported by detailed experimental protocols and an exploration of the underlying CB2 receptor signaling pathways.

Introduction: The Therapeutic Promise of CB2 Receptor Agonism

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system and peripheral tissues. Its activation is associated with the modulation of inflammatory and neuropathic pain pathways, making it an attractive therapeutic target that avoids the psychoactive effects associated with the cannabinoid receptor 1 (CB1). The development of selective CB2 agonists represents a promising avenue for the treatment of a variety of pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases. This guide focuses on a comparative evaluation of a novel class of CB2 agonists, the 1-benzylimidazolidine-2,4-diones, against the well-characterized synthetic agonists AM1241 and JWH-133.

Comparative Performance of CB2 Receptor Agonists

The efficacy and potential of a CB2 receptor agonist are determined by several key parameters, including its binding affinity (Kᵢ), functional potency (EC₅₀), and pharmacokinetic properties. The following sections provide a detailed comparison of this compound derivatives with AM1241 and JWH-133 based on available experimental data.

Binding Affinity and Functional Potency

The binding affinity (Kᵢ) represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium, with a lower Kᵢ value indicating a higher affinity. The functional potency (EC₅₀) is the concentration of an agonist that produces 50% of its maximal effect.

CompoundChemical ClassKᵢ (nM) for human CB2EC₅₀ (nM) for human CB2Selectivity for CB2 over CB1Reference
1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione (Cmpd 1) Imidazolidine-2,4-dioneNot explicitly reported, but a derivative (Cmpd 22) has a pKᵢ of 6.2 (Kᵢ ≈ 631 nM)pEC₅₀ = 8.6 (EC₅₀ ≈ 2.5 nM)Selective[1]
Optimized Imidazolidine-2,4-dione (Cmpd 44) Imidazolidine-2,4-dioneNot explicitly reportedpEC₅₀ = 8.0 (EC₅₀ ≈ 10 nM)Potent and Selective[2]
AM1241 Aminoalkylindole3.4 - 7118 - 190 (agonist at human CB2)>80-fold[3][4]
JWH-133 Dibenzopyran3.4Not explicitly reported in reviewed sources~200-fold[1][5]

Note: The binding affinity for the this compound derivatives is inferred from a related compound and may not be representative of the parent compounds. Direct comparative studies are needed for a definitive assessment.

Physicochemical and Pharmacokinetic Properties

The therapeutic potential of a drug candidate is heavily influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

CompoundKey Pharmacokinetic CharacteristicsReference
1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione (Cmpd 1) Metabolically unstable, resulting in low oral bioavailability in rats (Fpo = 4%).[2]
Optimized Imidazolidine-2,4-dione (Cmpd 44) Optimized for metabolic stability and oral bioavailability, achieving 100% oral bioavailability in rats (Fpo = 100%).[2]
AM1241 In vivo efficacy demonstrated in various pain models. The S-enantiomer shows higher functional potency.[4][6]
JWH-133 Moderate volume of distribution (1–3 L/kg) with a short half-life of approximately 1 hour.[5]

CB2 Receptor Signaling Pathways

Activation of the CB2 receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.

Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate other downstream effectors, including the activation of mitogen-activated protein kinase (MAPK) pathways.

CB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production Agonist CB2 Agonist Agonist->CB2 Binds G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_alpha->AC MAPK MAPK Pathway G_betagamma->MAPK Activates Response Cellular Response (e.g., Anti-inflammatory effects) cAMP->Response Leads to MAPK->Response Leads to Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing CB2 receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]CP55,940) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ values quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the CB2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and a range of concentrations of the unlabeled test compound.

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB2 receptor upon agonist binding.

Objective: To quantify the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

GTPgS_Binding_Workflow start Start prep Prepare cell membranes expressing CB2 receptor start->prep incubate Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist prep->incubate separate Separate bound from free [³⁵S]GTPγS by rapid filtration incubate->separate quantify Quantify radioactivity of bound [³⁵S]GTPγS using liquid scintillation counting separate->quantify analyze Analyze data to determine EC₅₀ and Emax values quantify->analyze end End analyze->end

Caption: GTPγS Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the CB2 receptor as described for the radioligand binding assay.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and a range of concentrations of the test agonist.

  • Filtration: After incubation, rapidly filter the reaction mixture to separate the membrane-bound [³⁵S]GTPγS.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

cAMP Functional Assay

This assay measures the functional consequence of CB2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Objective: To quantify the ability of a CB2 agonist to inhibit forskolin-stimulated cAMP production.

cAMP_Assay_Workflow start Start cell_culture Culture cells stably expressing the human CB2 receptor start->cell_culture pre_treat Pre-treat cells with varying concentrations of the test agonist cell_culture->pre_treat stimulate Stimulate adenylyl cyclase with forskolin to induce cAMP production pre_treat->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->quantify analyze Analyze data to determine IC₅₀ values quantify->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the human CB2 receptor in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a range of concentrations of the test agonist.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising new chemotype for the development of selective CB2 receptor agonists. The initial lead compound demonstrated high functional potency, and subsequent optimization led to a derivative with excellent oral bioavailability, a critical attribute for a successful drug candidate.

A direct, head-to-head comparative study of the binding affinities (Kᵢ) and a comprehensive pharmacokinetic profiling of the optimized this compound derivative against established CB2 agonists like AM1241 and JWH-133 would be invaluable for a more definitive assessment of its therapeutic potential. Further in vivo studies in relevant disease models are also warranted to confirm the promising in vitro and pharmacokinetic data. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to advance the development of novel and effective CB2-targeted therapeutics.

References

  • Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8426250/]
  • Discovery of a Cannabinoid CB2 Receptor Fluorescent Probe Based on a Pyridin-2-yl-benzyl-imidazolidine. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2224-2195]
  • Discovery and Optimization of 1-(4-(Pyridin-2-yl)benzyl)imidazolidine-2,4-dione Derivatives As a Novel Class of Selective Cannabinoid CB2 Receptor Agonists. [URL: https://pubs.acs.org/doi/10.1021/jm200916p]
  • AM1241 - Selective Cannabinoid CB2 Receptor Agonist. [URL: https://www.apexbt.com/am1241.html]
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  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9730248/]
  • Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases. [URL: https://pubmed.ncbi.nlm.nih.gov/34656369/]
  • The Pharmacological properties of JWH133. | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/The-Pharmacological-properties-of-JWH133_fig1_354787965]
  • Treatment of Diet-Induced Obese Rats with CB2 Agonist AM1241 or CB2 Antagonist AM630 Reduces Leptin and Alters Thermogenic mRNA in Adipose Tissue. [URL: https://www.mdpi.com/1422-0067/24/8/7568]
  • Chronic Administration of Cannabinoid Receptor 2 Agonist (JWH-133) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.801085/full]
  • The cannabinoid CB2 receptor-specific agonist AM1241 increases pentylenetetrazole-induced seizure severity in Wistar rats. [URL: https://pubmed.ncbi.nlm.nih.gov/27535515/]
  • Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. [URL: https://www.researchgate.net/publication/5856754_Species-specific_in_vitro_pharmacological_effects_of_the_cannabinoid_receptor_2_CB2_selective_ligand_AM1241_and_its_resolved_enantiomers]
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  • AM1241, a cannabinoid CB2 receptor selective compound, delays disease progression in a mouse model of amyotrophic lateral sclerosis. [URL: https://www.researchgate.
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  • a Acute effects of the CB2 receptor agonist JWH133 and inverse agonist... [URL: https://www.researchgate.net/figure/a-Acute-effects-of-the-CB2-receptor-agonist-JWH133-and-inverse-agonist-AM630-on_fig1_344199859]
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A Comparative Guide to the Structure-Activity Relationships of 1-Benzylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a benzyl group at the N-1 position creates the 1-benzylimidazolidine-2,4-dione class, a framework that has been extensively explored for a diverse range of biological activities. This guide provides an in-depth comparison of the structure-activity relationship (SAR) studies for these derivatives, focusing on their anticonvulsant, anticancer, and antimicrobial properties. We will dissect the causal relationships between specific structural modifications and biological outcomes, supported by experimental data and protocols, to offer a comprehensive resource for researchers in drug discovery and development.

The this compound Scaffold: A Versatile Pharmacophore

The core structure of this compound offers multiple points for chemical modification, primarily at the N-3 and C-5 positions of the hydantoin ring and on the N-1 benzyl substituent itself. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn dictate the compound's interaction with biological targets.[3] Understanding the influence of each substitution is paramount for designing next-generation derivatives with enhanced potency and selectivity.

cluster_0 This compound Core Core Core R1 Substitutions on Benzyl Ring R2 Substitution at N-3 R3_R4 Substitutions at C-5 Activity Biological Activity (Anticonvulsant, Anticancer, etc.) R1->Activity R2->Activity R3_R4->Activity

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Anticonvulsant Activity

The hydantoin ring is a cornerstone of anticonvulsant drug design, with phenytoin being a landmark example.[1][4] SAR studies for this class are well-established, providing a logical framework for comparing derivatives. The primary screening model for tonic-clonic seizures is the maximal electroshock (MES) test, while the subcutaneous pentylenetetrazole (scPTZ) test is used for absence seizures.[5][6]

Key SAR Insights for Anticonvulsant Activity:
  • C-5 Substitution is Critical : An aromatic substituent at the C-5 position is considered essential for activity against generalized tonic-clonic seizures.[1][7] Alkyl groups at this position may introduce sedative properties.[7] For instance, 5,5-diphenylhydantoin (phenytoin) is highly effective in the MES test.

  • N-1 and N-3 Substitution : Altering substitutions at the nitrogen atoms significantly impacts activity. Studies on phenytoin-related compounds show that N-methylation can lead to a stepwise decrease in anticonvulsant activity, highlighting the importance of the N-H groups for forming hydrogen bonds with biological targets.[3]

  • Hybrid Molecules : Recent strategies involve creating hybrid molecules. A study on imidazolidine-2,4-diones with a morpholine moiety found that compound 19 (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) showed broad-spectrum activity in MES and 6 Hz tests, with an ED₅₀ of 26.3 mg/kg in the MES test.[5] This demonstrates that strategic substitution at N-3 can enhance efficacy.

Comparative Data: Anticonvulsant Derivatives
Compound IDN-1 SubstituentC-5 SubstituentsN-3 SubstituentBiological TestED₅₀ (mg/kg)Reference
Phenytoin HPhenyl, PhenylHMES~9.5[1]
Compound 19 HIsopropyl, PhenylMorpholinomethylMES26.3[5]
Compound 23 HPhenyl, PhenylMorpholinomethyl6 Hz (32mA)~15[5]

Note: Data for direct 1-benzyl analogs in comparative tables is limited in the initial search; the table reflects key hydantoin SAR principles.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is a standard preclinical model for identifying anticonvulsants effective against generalized tonic-clonic seizures.[8]

  • Animal Preparation : Adult mice are randomized into treatment and control groups.

  • Compound Administration : The test compounds (e.g., this compound derivatives) are dissolved in a suitable vehicle like polyethylene glycol 400 (PEG 400) and administered intraperitoneally (i.p.) at varying doses (e.g., 30 mg/kg, 100 mg/kg).[8]

  • Induction of Seizure : At a predetermined time after administration (e.g., 0.5 or 4 hours), a maximal seizure is induced via ear clip electrodes. A typical stimulus is 50 mA of a 60 Hz alternating current for 0.2 seconds.[8]

  • Observation : The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint : The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has protected the animal from the seizure. The dose required to produce this effect in 50% of the animals (ED₅₀) is then calculated.

Comparative Analysis of Anticancer Activity

The imidazolidine-2,4-dione scaffold has emerged as a promising template for developing novel anticancer agents.[9][10][11] The mechanism often involves the inhibition of critical signaling pathways, such as those mediated by receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for cancer cell growth and proliferation.[9][11]

Key SAR Insights for Anticancer Activity:
  • 5,5-Diphenyl Substitution : The 5,5-diphenyl motif is a common feature in active anticancer hydantoins. A series of 5,5-diphenylimidazolidine-2,4-dione derivatives showed that substitutions on the N-3 position with benzylidene or isatin moieties could produce potent cytotoxicity.[9]

  • Influence of N-3 Substituents : In one study, compound 16 , an N-3 substituted 5,5-diphenylhydantoin derivative, exhibited potent inhibitory activity against VEGFR2 with an IC₅₀ of 0.09 µM.[9] Another derivative, compound 24 , which incorporates a Schiff's base at N-3, showed high cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 4.92 µM) and potent inhibition of both EGFR (IC₅₀ = 0.07 µM) and HER2 (IC₅₀ = 0.04 µM).[11]

  • Substitutions on the Appended Ring : The nature and position of substituents on the aromatic rings appended to the core structure are critical. For compound 16 , a fluorine atom on the isatin ring at N-3 was beneficial for VEGFR2 inhibition, whereas a nitro group in a similar position (compound 18 ) reduced this activity but enhanced EGFR inhibition.[9] For the Schiff's base series, a 4-hydroxy-3-methoxybenzylidene moiety (compound 24 ) was optimal for cytotoxicity.[11]

cluster_workflow SAR Workflow for Anticancer Screening A Synthesis of This compound Derivatives B Structural Confirmation (NMR, MS, IR) A->B C In Vitro Cytotoxicity Assay (e.g., MTT Assay vs. Cancer Cell Lines) B->C D Determine IC50 / GI50 Values C->D E Mechanism of Action Studies (e.g., Kinase Inhibition Assays - EGFR/VEGFR2) D->E F SAR Analysis & Lead Optimization E->F

Caption: A typical workflow for SAR-driven anticancer drug discovery.

Comparative Data: Anticancer Derivatives
Compound IDCore StructureN-3 SubstituentTarget Cell LineIC₅₀ (µM)Reference
Compound 16 5,5-Diphenylimidazolidine-2,4-dione5-Fluoro-1H-indole-2,3-dioneHeLa18.5[9]
Compound 18 5,5-Diphenylimidazolidine-2,4-dione5-Nitro-1H-indole-2,3-dioneHeLa30[9]
Compound 21 5,5-Diphenylimidazolidine-2,4-dioneN'-(pyridin-3-ylmethylene)acetohydrazideMCF-710.15[11]
Compound 24 5,5-Diphenylimidazolidine-2,4-dioneN'-(4-hydroxy-3-methoxybenzylidene)acetohydrazideMCF-74.92[11]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for anticancer compounds.[11]

  • Cell Seeding : Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives only the vehicle (e.g., DMSO).

  • Incubation : The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition : After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Comparative Analysis of Antimicrobial Activity

Derivatives of imidazolidine-2,4-dione and the structurally similar thiazolidine-2,4-dione have demonstrated significant potential as antimicrobial agents.[12][13] The SAR in this area often depends on the specific microbial strains being targeted.

Key SAR Insights for Antimicrobial Activity:
  • Influence of Benzylidene Substituents : For the related 5-benzylidene thiazolidine-2,4-dione series, the electronic properties of the substituents on the benzylidene ring are a key determinant of activity.[14]

    • Electron-releasing groups (e.g., -OCH₃) on the benzylidene ring tend to improve activity against bacteria like S. aureus and B. subtilis and fungi like C. albicans.[14]

    • Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) often enhance activity against Gram-negative bacteria like E. coli.[14][15]

  • N-3 Substitution : In a series of 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-diones, substitutions on the terminal phenyl ring significantly modulated the antimicrobial spectrum. Compound 3g (with a 4-Cl substitution) was highly active against P. aeruginosa (MIC: 0.25 µg/mL), while compound 3b (with a 4-F substitution) was most potent against C. albicans (MIC: 0.25 µg/mL).[13] This indicates that lipophilicity and electronic effects introduced far from the core still play a crucial role.

Comparative Data: Antimicrobial Derivatives
Compound IDCore StructureKey SubstituentsTarget OrganismMIC (µg/mL)Reference
Compound 3b 3-amino-imidazolidine-2,4-dione5-benzylidene, 3-N=CH-CH=CH-(4-F-Ph)C. albicans0.25[13]
Compound 3e 3-amino-imidazolidine-2,4-dione5-benzylidene, 3-N=CH-CH=CH-(4-CH₃-Ph)K. pneumoniae2[13]
Compound 3g 3-amino-imidazolidine-2,4-dione5-benzylidene, 3-N=CH-CH=CH-(4-Cl-Ph)P. aeruginosa0.25[13]
Compound 3h 3-amino-imidazolidine-2,4-dione5-benzylidene, 3-N=CH-CH=CH-(4-NO₂-Ph)A. niger4[13]
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution Method (for MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

  • Preparation of Inoculum : A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate using the broth to achieve a range of concentrations.

  • Inoculation : Each well is inoculated with the standardized microbial suspension. Positive control wells (broth + inoculum) and negative control wells (broth only) are included.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationship studies compiled in this guide reveal clear patterns that can direct future research:

  • For anticonvulsant activity, the focus remains on optimizing substitutions at the C-5 position while exploring novel, function-enhancing groups at the N-3 position.

  • In anticancer research, the 5,5-diphenyl core is a strong starting point. Future work should focus on designing N-3 substituents that can selectively target specific kinases or other cancer-related pathways, thereby improving potency and reducing off-target effects.

  • For antimicrobial agents, a dual approach of modifying the electronics of the C-5 benzylidene ring and exploring diverse substituents at the N-1 and N-3 positions could yield compounds with broad-spectrum activity or high potency against resistant strains.

By leveraging these established SAR principles and employing the standardized experimental protocols outlined herein, researchers can more efficiently design and screen novel this compound derivatives, accelerating the journey from chemical synthesis to potential clinical application.

References

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  • Hernández-Luis, F., et al. (2018). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Molecules.

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A Comparative Efficacy Analysis of 1-Benzylimidazolidine-2,4-dione and Commercial Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticonvulsant drug discovery, the imidazolidine-2,4-dione scaffold has long been a cornerstone, underpinning the therapeutic success of established drugs like Phenytoin. This guide provides a comparative analysis of the potential efficacy of a specific derivative, 1-benzylimidazolidine-2,4-dione, against commercially available anticonvulsant medications, Phenytoin and Carbamazepine.

While direct, head-to-head experimental data for this compound in standardized preclinical seizure models is not yet available in published literature, this guide will synthesize existing data on structurally related compounds to project its potential anticonvulsant profile. This analysis is grounded in the established efficacy of its parent scaffold and is intended to provide a scientifically robust framework for future investigations into this promising compound. We will delve into the mechanisms of action, present available preclinical efficacy and neurotoxicity data for the benchmark drugs, and provide detailed experimental protocols for the key assays used in anticonvulsant drug screening.

The Promise of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring system is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity. The anticonvulsant properties of this scaffold are well-documented, with research consistently pointing to its potential for yielding novel therapeutic agents. Studies on various substituted imidazolidine-2,4-diones have revealed potent activity in preclinical models of epilepsy, suggesting that this compound is a strong candidate for further investigation. For instance, a study on 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione demonstrated an ED₅₀ of 26.3 mg/kg in the maximal electroshock (MES) test, highlighting the potential of this chemical class.

Mechanism of Action: A Tale of Ion Channels

The primary mechanism of action for many anticonvulsant drugs, including the benchmark compounds Phenytoin and Carbamazepine, involves the modulation of voltage-gated sodium channels in neurons.[1][2] These channels are critical for the initiation and propagation of action potentials. In epileptic states, neurons can become hyperexcitable, leading to the rapid and repetitive firing that characterizes a seizure.

Phenytoin and Carbamazepine exert their anticonvulsant effects by binding to the inactive state of voltage-gated sodium channels.[1][2] This stabilizes the inactive state, making it more difficult for the channel to return to the resting state and subsequently open in response to a new stimulus. This use-dependent blockade is more pronounced in neurons that are firing at high frequencies, as is the case during a seizure, while having less effect on normal neuronal activity.

Based on the well-established mechanism of other anticonvulsant imidazolidine-2,4-dione derivatives, it is highly probable that This compound also targets voltage-gated sodium channels. The benzyl group, a lipophilic moiety, may influence the compound's ability to cross the blood-brain barrier and interact with the channel protein.

Figure 1: Proposed mechanism of action for this compound.

Comparative Efficacy: Preclinical Data

A direct and quantitative comparison of the efficacy of this compound with Phenytoin and Carbamazepine requires data from standardized preclinical models of epilepsy. The two most widely used and clinically validated models are the Maximal Electroshock Seizure (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which models absence and myoclonic seizures.[3] Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination.

The following table summarizes the available preclinical data for Phenytoin and Carbamazepine in mice. It is important to note that direct experimental data for this compound is currently unavailable.

CompoundMES Test (ED₅₀, mg/kg, i.p.)scPTZ Test (ED₅₀/TID₅₀, mg/kg, i.p.)Rotarod Test (TD₅₀, mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Phenytoin 30 ± 2[4]17.8 (TID₅₀)Data Not AvailableData Not Available
Carbamazepine 11.8[5]Active (Specific ED₅₀ not provided)53.6[6]4.54

Note: ED₅₀ (Median Effective Dose) is the dose that protects 50% of animals from seizures. TID₅₀ (Toxic Dose 50) in this context refers to the dose that increases the seizure threshold by 50%. TD₅₀ (Median Toxic Dose) is the dose that causes motor impairment in 50% of animals. The Protective Index (PI) is a measure of the therapeutic window of a drug. A higher PI indicates a wider margin of safety.

Experimental Protocols

To ensure the reproducibility and validity of preclinical anticonvulsant screening, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the key assays discussed in this guide.

Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

MES_Workflow cluster_pre Pre-Treatment cluster_test Seizure Induction & Observation cluster_post Data Analysis A Acclimatize Animals (e.g., Male Swiss mice, 20-25g) B Administer Test Compound (e.g., i.p. injection) A->B C Apply Corneal Electrodes (with local anesthetic) B->C D Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2 s) C->D E Observe for Tonic Hindlimb Extension D->E F Record Presence or Absence of Tonic Hindlimb Extension E->F G Calculate ED₅₀ (Probit Analysis) F->G

Figure 2: Workflow for the Maximal Electroshock Seizure (MES) Test.

Methodology:

  • Animal Preparation: Male Swiss mice (20-25 g) are typically used. Animals should be acclimated to the laboratory environment before testing.

  • Drug Administration: The test compound, a vehicle control, and a positive control (e.g., Phenytoin) are administered, usually via intraperitoneal (i.p.) injection, at various doses to different groups of animals.

  • Seizure Induction: At the time of predicted peak drug effect, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each mouse. Corneal electrodes are then placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint.

  • Data Analysis: The number of animals protected from seizures at each dose is recorded, and the median effective dose (ED₅₀) is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for clonic seizures, often associated with absence and myoclonic epilepsy, and evaluates a compound's ability to raise the seizure threshold.

scPTZ_Workflow cluster_pre Pre-Treatment cluster_test Seizure Induction & Observation cluster_post Data Analysis A Acclimatize Animals (e.g., Male Swiss mice, 20-25g) B Administer Test Compound (e.g., i.p. injection) A->B C Administer Pentylenetetrazole (PTZ) (e.g., 85 mg/kg, s.c.) B->C D Observe for Clonic Seizures (for at least 30 minutes) C->D E Record Presence or Absence of Clonic Seizures (lasting > 5s) D->E F Calculate ED₅₀ (Probit Analysis) E->F

Figure 3: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) Test.

Methodology:

  • Animal Preparation: Similar to the MES test, male Swiss mice are typically used and acclimated.

  • Drug Administration: The test compound, vehicle, and a positive control are administered at various doses.

  • Chemoconvulsant Administration: At the time of predicted peak drug effect, a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously (s.c.) in the midline of the neck.[7]

  • Observation: Animals are placed in individual observation chambers and observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The number of animals protected from clonic seizures is recorded for each dose group, and the ED₅₀ is calculated.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential for a compound to cause neurological deficits.

Methodology:

  • Animal Training: Mice are trained for several days to walk on a rotating rod (rotarod apparatus). The rod can be set to a constant speed or an accelerating speed.

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of predicted peak effect, the mice are placed on the rotarod, and the latency to fall off the rod is recorded.

  • Data Analysis: The dose at which 50% of the animals are unable to remain on the rod for a predetermined amount of time (e.g., 1 minute) is calculated as the median toxic dose (TD₅₀).

Future Directions and Conclusion

The imidazolidine-2,4-dione scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. While direct experimental evidence for the efficacy of this compound is currently lacking, the data from structurally related compounds, coupled with the known pharmacology of this chemical class, strongly suggests its potential as an anticonvulsant.

Future research should focus on the synthesis and in vivo evaluation of this compound in the standardized MES and scPTZ seizure models, as well as the rotarod test for neurotoxicity. This will allow for a direct and quantitative comparison with established drugs like Phenytoin and Carbamazepine and will be crucial in determining its therapeutic potential and safety profile. The detailed protocols provided in this guide offer a framework for conducting such pivotal studies. The insights gained from these future experiments will be invaluable in advancing the development of new and more effective treatments for epilepsy.

References

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  • What is the mechanism of Carbamazepine? - Patsnap Synapse. (2024-07-17). [Link]

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  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. [Link]

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cross-validation of analytical methods for 1-benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough literature search. My focus is on finding validated analytical methods for 1-benzylimidazolidine-2,4-dione and related compounds. I'm prioritizing techniques like HPLC, GC-MS, and LC-MS/MS, and I'm also looking for regulatory guidelines on method validation and cross-validation. This initial data gathering is the foundation.

Structuring the Comparison Guide

I'm now structuring the comparison guide, beginning with an overview of the compound and the significance of robust methods. I'll describe at least two analytical methods in detail, including the rationale for choosing specific parameters. Then, a section will explain cross-validation principles. I'm moving on to a hypothetical experimental design for a cross-validation study, which will present tables of simulated data.

Defining Method Validation Steps

I'm now diving into the next level of detail. I'm focusing on crafting a comprehensive outline of the analytical methods and the cross-validation procedure. I'll include detailed, step-by-step protocols and visual representations of the experimental workflows. Every piece of information will be supported by citations. I am creating numbered references to include titles, sources, and URLs.

Bridging the Gap: An In-Depth Technical Guide to the In Vitro vs. In Vivo Correlation of 1-Benzylimidazolidine-2,4-dione Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Realities

For researchers and drug development professionals, the journey of a novel therapeutic candidate from a promising in vitro "hit" to a validated in vivo lead is fraught with challenges. The predictive power of early-stage assays is a critical determinant of success, making the establishment of a robust In Vitro-In Vivo Correlation (IVIVC) a cornerstone of modern pharmaceutical development. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1-benzylimidazolidine-2,4-dione, a scaffold of significant pharmacological interest. By dissecting the experimental data and methodologies, we aim to illuminate the causal links, potential disparities, and key considerations in translating laboratory findings into meaningful preclinical outcomes.

The imidazolidine-2,4-dione, or hydantoin, moiety is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2][3] this compound, as a representative of this class, serves as an excellent case study for exploring the nuances of IVIVC.

In Vitro Activity Profile: Mechanistic Insights at the Cellular Level

The initial assessment of a compound's therapeutic potential invariably begins with in vitro assays. These controlled experiments provide crucial information on the mechanism of action, potency, and selectivity at the cellular and molecular level. For this compound and its analogs, a diverse range of in vitro activities have been reported.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Several studies have highlighted the antiproliferative effects of imidazolidine-2,4-dione derivatives against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

A key experimental approach to determine in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. For instance, a series of Schiff's bases incorporating the imidazolidine-2,4-dione scaffold were evaluated against human colorectal carcinoma (HCT-116), hepatoblastoma (HePG-2), and breast adenocarcinoma (MCF-7) cell lines.[4] The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrated significant antiproliferative potential.[4]

Table 1: In Vitro Cytotoxicity of Representative Imidazolidine-2,4-dione Derivatives

Compound ReferenceCell LineIC50 (µM)
Derivative 24[4]HCT-11612.83 ± 0.9
HePG-29.07 ± 0.8
MCF-74.92 ± 0.3
Compound 4[3]SW480Not specified
SW620Not specified
PC3Not specified

Data synthesized from multiple sources to illustrate the range of reported activities.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (typically 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

The causality behind these observations often lies in the compound's ability to interact with specific molecular targets. For example, some hydantoin derivatives have been investigated as inhibitors of enzymes crucial for cancer cell survival, such as thymidine phosphorylase.[3]

in_vitro_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) treatment Compound Incubation (Dose-Response) cell_lines->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 in_vivo_workflow cluster_preparation Pre-treatment cluster_seizure_induction Seizure Induction cluster_evaluation Evaluation animal_model Rodent Model (e.g., Mice) compound_admin Compound Administration (Varying Doses) animal_model->compound_admin mes_test Maximal Electroshock (MES) compound_admin->mes_test scptz_test scPentylenetetrazole (scPTZ) compound_admin->scptz_test observation Observation of Seizure Endpoint mes_test->observation scptz_test->observation ed50 ED50 Calculation observation->ed50

Caption: Workflow for in vivo anticonvulsant testing.

Other In Vivo Activities

Beyond anticonvulsant effects, derivatives of this compound have shown promise in other therapeutic areas in vivo. For instance, a derivative exhibited significant antischistosomal activity in mice infected with Schistosoma mansoni, demonstrating a reduction in worm burden. [5][6]Another study reported the hypoglycemic activity of new imidazolidine-2,4-dione derivatives in a diabetic rat model, with some compounds showing efficacy comparable to the standard drug glipizide. [7]

The Correlation: Connecting the Dots Between In Vitro and In Vivo Data

The ultimate goal of these parallel investigations is to establish a meaningful IVIVC. A strong correlation implies that the in vitro assay is a reliable predictor of in vivo efficacy, which can significantly streamline the drug development process.

For the anticonvulsant activity of this compound derivatives, a plausible correlation can be drawn. The in vitro inhibition of sodium and calcium channels, even if weak, provides a mechanistic basis for the observed in vivo anticonvulsant effects in the MES and 6 Hz tests, which are known to be sensitive to channel modulators. [8]However, the lack of a strong in vitro effect for some active compounds suggests that other mechanisms may also be at play, or that the in vitro assays are not fully capturing the relevant biological interactions.

Discrepancies between in vitro and in vivo results are not uncommon and can arise from a multitude of factors related to the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). [9]A compound may be highly potent in vitro but exhibit poor oral bioavailability, rapid metabolism, or an inability to cross the blood-brain barrier, leading to diminished or no efficacy in vivo. [9]Physicochemical properties, such as solubility and lipophilicity, play a crucial role in these processes. [10] For instance, the introduction of a benzenesulfonyl group at the 1-position of the hydantoin ring was found to significantly increase the partition coefficient, a measure of lipophilicity, which in turn affected intestinal absorption. [10]This highlights the importance of considering the physicochemical characteristics of the molecule when interpreting and correlating in vitro and in vivo data.

ivivc_relationship cluster_in_vitro In Vitro Domain cluster_in_vivo In Vivo Domain in_vitro_activity In Vitro Activity (e.g., IC50) mechanism Mechanism of Action (e.g., Enzyme Inhibition) in_vitro_activity->mechanism pk_properties Absorption Distribution Metabolism Excretion in_vitro_activity->pk_properties Influences in_vivo_efficacy In Vivo Efficacy (e.g., ED50) physiological_effect Physiological Effect (e.g., Seizure Protection) in_vivo_efficacy->physiological_effect pk_properties->in_vivo_efficacy Determines

Caption: The pivotal role of pharmacokinetics in IVIVC.

Conclusion: A Holistic Approach to Drug Discovery

The case of this compound and its derivatives underscores the critical need for a holistic approach in drug discovery, where in vitro and in vivo studies are not viewed in isolation but as interconnected components of a larger puzzle. While in vitro assays provide invaluable mechanistic insights and allow for high-throughput screening, in vivo studies remain the gold standard for assessing true therapeutic potential.

A strong IVIVC is the ideal scenario, but even in its absence, a thorough understanding of the discrepancies can provide crucial information for lead optimization. By carefully considering the physicochemical properties and pharmacokinetic profiles of drug candidates, researchers can bridge the gap between the benchtop and the clinic, ultimately accelerating the development of novel and effective therapies.

References

  • In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Silva, A. L. da, et al. (2016). In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. (2024). Bioactive Compounds in Health and Disease. Retrieved January 7, 2026, from [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. (2025). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. Retrieved January 7, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls. Retrieved January 7, 2026, from [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists. (2023). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. (2022). ScienceRise: Pharmaceutical Science. Retrieved January 7, 2026, from [Link]

  • synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]. (n.d.). Neliti. Retrieved January 7, 2026, from [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • (5S)-5-benzylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

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Sources

A Head-to-Head Comparison of Synthetic Routes to 1-Benzylimidazolidine-2,4-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Benzylimidazolidine-2,4-dione, also known as 1-benzylhydantoin, is a valuable scaffold in medicinal chemistry. This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to this important compound, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.

Introduction to this compound

The imidazolidine-2,4-dione (hydantoin) ring system is a privileged structure in pharmacology, found in a variety of therapeutic agents. The N-1 benzylation of this scaffold can significantly modulate its biological activity, making the synthesis of this compound a critical step in the development of new chemical entities. This guide will explore three primary synthetic pathways: a two-step synthesis commencing from glycine, the direct N-alkylation of hydantoin, and a convergent synthesis from benzylamine.

Comparative Overview of Synthetic Routes

Route Starting Materials Key Steps Reported Yield Reaction Time Key Advantages Potential Challenges
Route 1 Glycine, Benzaldehyde1. Reductive amination to N-benzylglycine. 2. Cyclization with cyanate.~97% (for cyclization step)Multi-dayHigh yield in cyclization, readily available starting materials.Two distinct synthetic operations, potential for side reactions in the first step.
Route 2 Imidazolidine-2,4-dione, Benzyl BromideDirect N-alkylation~53%~6 hoursOne-step synthesis, straightforward procedure.Potential for N3-alkylation and dialkylation, requires careful control of reaction conditions for selectivity.
Route 3 Benzylamine, Ethyl Chloroacetate, Potassium CyanateOne-pot reactionModerate (qualitative)VariesConvergent and potentially one-pot.Requires careful control of stoichiometry and reaction conditions to avoid side products.

Route 1: Two-Step Synthesis from Glycine

This classical approach builds the desired molecule sequentially, offering robust control over each transformation. The synthesis begins with the formation of N-benzylglycine, followed by cyclization to the hydantoin ring.

Workflow Diagram

Glycine Glycine Schiff_Base Schiff Base Intermediate Glycine->Schiff_Base Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base N_Benzylglycine N-Benzylglycine Product This compound N_Benzylglycine->Product Cyclization Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->Product Schiff_Base->N_Benzylglycine Reduction

Caption: Workflow for the two-step synthesis of this compound from glycine.

Experimental Protocol

Step 1: Synthesis of N-Benzylglycine

  • Schiff Base Formation: In a round-bottom flask, dissolve glycine (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). To this solution, add benzaldehyde (1.0 eq) and stir vigorously at room temperature for 1-2 hours. The formation of the Schiff base is typically observed by a change in the appearance of the reaction mixture.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise while monitoring the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Isolation: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 6. The precipitated N-benzylglycine can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to this compound [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve N-benzylglycine (1.0 eq) in water. Add a solution of potassium cyanate (1.2 eq) in water.

  • Acidification and Cyclization: Slowly add a mineral acid, such as hydrochloric acid, to the reaction mixture while stirring. The reaction is typically heated to between 30-100°C for 1-6 hours to facilitate cyclization.[1]

  • Isolation: Upon cooling, the product, this compound, precipitates as a white solid. The solid is collected by filtration, washed with water, and dried. This step has been reported to proceed with a high yield of 97.8%.[1]

Scientific Rationale

The initial reductive amination provides a reliable method for the formation of the N-benzyl bond. The subsequent cyclization of the N-substituted amino acid with cyanate is a well-established method for hydantoin synthesis. The acidic conditions promote the formation of isocyanic acid in situ, which then reacts with the amino group of N-benzylglycine, followed by intramolecular cyclization to form the stable five-membered hydantoin ring.

Route 2: Direct N-Alkylation of Imidazolidine-2,4-dione

This route represents a more direct approach, involving the formation of the N-benzyl bond on a pre-existing hydantoin ring. Achieving selectivity for the N-1 position over the more acidic N-3 position is the key challenge.

Workflow Diagram

Hydantoin Imidazolidine-2,4-dione Product This compound Hydantoin->Product N-Alkylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product Base Potassium tert-butoxide Base->Product

Caption: Workflow for the direct N-alkylation of imidazolidine-2,4-dione.

Experimental Protocol[2]
  • Reaction Setup: To a solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere, add potassium tert-butoxide (2.0 eq) at room temperature.

  • Alkylation: After stirring for a few minutes, add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). The reaction of a similar substrate was reported to proceed for 6 hours.[2] Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. A similar reaction for a substituted hydantoin yielded the N1-benzylated product in 53% yield.[2]

Scientific Rationale

The regioselectivity of the alkylation of the hydantoin ring is highly dependent on the reaction conditions. The N-3 proton is generally more acidic than the N-1 proton, leading to preferential alkylation at the N-3 position under many basic conditions. However, the use of a strong, sterically hindered base like potassium tert-butoxide in an aprotic solvent like THF can favor the formation of the N-1 anion, leading to the desired N-1 benzylated product.[2] Careful control of stoichiometry and reaction time is crucial to minimize the formation of the N-3 isomer and the N1,N3-dibenzylated byproduct.

Route 3: Convergent Synthesis from Benzylamine

This approach involves the construction of the hydantoin ring in a convergent manner, bringing together the benzyl-containing fragment and the core hydantoin structure in a single pot or a short sequence.

Workflow Diagram

Benzylamine Benzylamine Intermediate N-Benzyl-N-(ethoxycarbonylmethyl)urea (Intermediate) Benzylamine->Intermediate Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Intermediate Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Workflow for the convergent synthesis of this compound.

Experimental Protocol
  • Formation of N-Benzylglycine Ethyl Ester: In a round-bottom flask, combine benzylamine (2.0 eq) and ethyl chloroacetate (1.0 eq) in a suitable solvent such as ethanol. Heat the mixture to reflux for several hours. The excess benzylamine acts as both a nucleophile and a base to neutralize the HCl formed.

  • Urea Formation: After cooling, the excess benzylamine is removed under reduced pressure. The resulting crude N-benzylglycine ethyl ester is then dissolved in a mixture of acetic acid and water. A solution of potassium cyanate (1.1 eq) in water is added, and the mixture is stirred at room temperature.

  • Cyclization: The intermediate ureido derivative is then cyclized by heating the reaction mixture, often with the addition of a mineral acid, to promote the intramolecular condensation and formation of the hydantoin ring.

  • Isolation and Purification: After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Scientific Rationale

This route builds the hydantoin precursor in a stepwise, yet potentially one-pot, fashion. The initial nucleophilic substitution of ethyl chloroacetate with benzylamine forms the N-benzylglycine ester. Subsequent reaction with potassium cyanate introduces the carbamoyl group. The final acid-catalyzed cyclization is an efficient method for forming the five-membered heterocyclic ring. This convergent approach can be advantageous in terms of step economy.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.

  • For high-yield and reliable synthesis , Route 1, the two-step process from glycine, is highly recommended. While it involves two separate transformations, the high reported yield for the cyclization step makes it an attractive option for producing significant quantities of the target compound.

  • For a more direct and potentially faster synthesis , Route 2, the direct N-alkylation of hydantoin, is a viable option. However, careful optimization of the reaction conditions is critical to ensure N-1 selectivity and minimize the formation of byproducts. This route may be more suitable for smaller-scale syntheses where rapid access to the product is a priority.

  • For a convergent and step-economical approach , Route 3 offers an interesting alternative. The potential for a one-pot procedure is appealing, but this route may require more extensive optimization to control the formation of intermediates and achieve a high overall yield.

Ultimately, the information and detailed protocols provided in this guide should empower researchers to make an informed decision and select the synthetic strategy that best aligns with their research goals and laboratory capabilities.

References

  • Production of n-benzylglycine and its deriv
  • Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 2021 , 69(4), 407-410. [Link]

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A Comparative Benchmarking Guide to the Cytotoxicity of 1-Benzylimidazolidine-2,4-dione and its Analogs Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of 1-benzylimidazolidine-2,4-dione, a member of the promising hydantoin class of heterocyclic compounds. As researchers and drug development professionals, our goal is to contextualize the potential of novel chemical entities by benchmarking them against established standards. While direct, peer-reviewed cytotoxic data for this compound is not extensively available in the public domain, this guide will leverage data from closely related N-benzyl and other substituted imidazolidine-2,4-dione derivatives to provide a scientifically grounded comparative analysis. We will juxtapose the cytotoxic profiles of these hydantoin analogs with well-characterized anticancer agents—Doxorubicin, Cisplatin, and Paclitaxel—across relevant human cancer cell lines.

The experimental protocols and mechanistic insights detailed herein are designed to offer a robust framework for researchers seeking to evaluate the anticancer properties of novel hydantoin-based compounds. Our narrative is rooted in established scientific principles, ensuring that the methodologies described are both reproducible and self-validating.

The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Modifications at the N-1, N-3, and C-5 positions of the hydantoin ring have yielded derivatives with significant anticonvulsant, antiarrhythmic, and, most pertinent to this guide, anticancer properties.[1][2] The exploration of these derivatives has revealed that specific substitutions can lead to potent cytotoxic effects against a variety of cancer cell lines, often through mechanisms that include the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[2][3]

Comparative Cytotoxicity Analysis

To establish a benchmark for the potential efficacy of this compound, we will examine the reported cytotoxic activities of its structural analogs. This data will be compared with the known potencies of standard chemotherapeutic agents in three commonly utilized cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma).

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Hydantoin Analogs
3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoinHCT-116Not explicitly quantified, but showed dose- and time-dependent anti-proliferative activity[1]
3-benzyl-5-isopropyl-5-phenylhydantoinHCT-116Not explicitly quantified, but showed dose- and time-dependent anti-proliferative activity[1]
5,5-diphenylhydantoin derivative (Compound 24)MCF-74.92 ± 0.3[3]
5,5-diphenylhydantoin derivative (Compound 24)HCT-11612.83 ± 0.9[3]
Benchmark Anticancer Agents
DoxorubicinMCF-7~2.50[4]
DoxorubicinHCT-116~1.9[5]
DoxorubicinA549> 20[4]
CisplatinMCF-7Variable, reported ranges are wide[6]
CisplatinA549~16.48 (24h)[7]
CisplatinA549~6.59 (72h)[8]
PaclitaxelMCF-7~0.0075 (7.5 nM)[9]
PaclitaxelHCT-116~0.00246 (2.46 nM)[10]
PaclitaxelA549~0.00135 (1.35 nM)[11]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology. The values presented here are for comparative purposes.

Mechanistic Insights: Potential Pathways of Action

The anticancer activity of hydantoin derivatives is often attributed to their ability to interfere with critical cellular processes. Several studies suggest that these compounds can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[1][2] Furthermore, some derivatives have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are pivotal in cancer cell signaling and angiogenesis.[3]

In contrast, the benchmark drugs operate through well-established mechanisms:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a conceptual diagram illustrating the potential signaling pathways targeted by hydantoin derivatives in comparison to the established mechanisms of benchmark anticancer agents.

Anticancer Mechanisms Conceptual Overview of Anticancer Mechanisms cluster_hydantoin Hydantoin Derivatives cluster_benchmark Benchmark Agents cluster_cellular_effects Cellular Effects Hydantoin This compound (and Analogs) EGFR_VEGFR EGFR/VEGFR Inhibition Hydantoin->EGFR_VEGFR Apoptosis_Hydantoin Induction of Apoptosis Hydantoin->Apoptosis_Hydantoin CellCycle_Hydantoin Cell Cycle Arrest Hydantoin->CellCycle_Hydantoin Proliferation Decreased Proliferation EGFR_VEGFR->Proliferation Cell_Death Cell Death Apoptosis_Hydantoin->Cell_Death CellCycle_Hydantoin->Proliferation Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Cross-linking) Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Apoptosis_Benchmark Induction of Apoptosis DNA_Damage->Apoptosis_Benchmark CellCycle_Benchmark Cell Cycle Arrest (G2/M) Microtubule_Stabilization->CellCycle_Benchmark Apoptosis_Benchmark->Cell_Death CellCycle_Benchmark->Apoptosis_Benchmark

Caption: Comparative Mechanisms of Action.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed step-by-step methodologies for key in vitro assays used to assess cytotoxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (specific to the cell line)

  • 96-well microplates

  • This compound (or analog) and benchmark drugs

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs and benchmark drugs) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time should be consistent across all experiments for a given cell line.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT Assay Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding end End incubation_24h 2. Incubate 24h (37°C, 5% CO₂) cell_seeding->incubation_24h compound_treatment 3. Treat with serial dilutions of compounds incubation_24h->compound_treatment incubation_48_72h 4. Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition 5. Add MTT solution (10 µL/well) incubation_48_72h->mtt_addition incubation_2_4h 6. Incubate 2-4h mtt_addition->incubation_2_4h solubilization 7. Add solubilization solution (100 µL/well) incubation_2_4h->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis data_analysis->end

Caption: Step-by-step MTT assay workflow.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (both adherent and suspension) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash cells with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold represents a fertile ground for the discovery of novel anticancer agents. While direct cytotoxic data for this compound remains to be fully elucidated in publicly accessible literature, the promising activities of its structural analogs suggest that it is a compound worthy of further investigation. This guide provides a foundational framework for such an exploration, offering robust protocols for in vitro evaluation and a comparative context against established chemotherapeutic agents.

Future research should focus on the synthesis and direct cytotoxic screening of this compound against a panel of cancer cell lines. Subsequent studies should aim to elucidate its mechanism of action, exploring its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

References

  • Anti-Cancer Agents in Medicinal Chemistry. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. [Link]

  • Bangladesh Journal of Pharmacology. Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. [Link]

  • MDPI. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. [Link]

  • Journal of BUON. Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells. [Link]

  • Flow Cytometry Facility, University of Chicago. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

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  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Cancer Chemotherapy and Pharmacology. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. [Link]

  • ResearchGate. Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. [Link]

  • MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • Indonesian Journal of Cancer Chemoprevention. MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. [Link]

  • Thoracic Cancer. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. [Link]

  • PLoS One. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature. [Link]

  • Oncology Letters. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. [Link]

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A Comparative Guide to 1-Benzylimidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds that offer a versatile framework for structural modification and biological activity. Among these, the five-membered heterocyclic rings of imidazolidine-2,4-dione (also known as hydantoin) and thiazolidine-2,4-dione (TZD) have emerged as "privileged structures," forming the core of numerous compounds with a wide spectrum of pharmacological applications. This guide provides a comprehensive comparative analysis of derivatives from two specific classes: 1-benzylimidazolidine-2,4-diones and the extensively studied thiazolidine-2,4-diones.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the synthesis, biological activities, and structure-activity relationships of these two compound families. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to provide a valuable resource to inform and guide future drug discovery efforts.

Introduction: Two Scaffolds, Diverse Therapeutic Potential

The 1-benzylimidazolidine-2,4-dione scaffold is characterized by a five-membered ring containing two nitrogen atoms, with a benzyl group affixed to the N1 position. This substitution can significantly influence the molecule's lipophilicity and steric profile, thereby modulating its interaction with biological targets. While the broader imidazolidine-2,4-dione class is known for its anticonvulsant and antiarrhythmic properties, the specific biological profile of 1-benzyl derivatives is an area of growing interest, particularly in oncology and infectious diseases.

Conversely, the thiazolidine-2,4-dione ring, which features a sulfur atom in place of one of the nitrogen atoms, is a cornerstone of metabolic disease research. The TZD scaffold is famously embodied in the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Beyond their profound impact on type 2 diabetes, TZD derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.

This guide will dissect the key attributes of both scaffolds, providing a side-by-side comparison to illuminate their respective strengths and potential applications in modern drug discovery.

Synthesis Strategies: A Tale of Two Rings

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in drug development. Both this compound and thiazolidine-2,4-dione derivatives are generally accessible through well-established synthetic routes, though the specifics of their preparation differ.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the construction of the core hydantoin ring, followed by N-benzylation. A common route involves the Bucherer-Bergs reaction, which utilizes an aldehyde or ketone, cyanide, and ammonium carbonate to form the 5-substituted hydantoin. Subsequent N-alkylation with benzyl bromide under basic conditions yields the desired 1-benzyl derivative.

Alternatively, a one-pot synthesis can be employed. For instance, the reaction of an appropriate amino acid with an isocyanate can directly lead to the formation of the imidazolidine-2,4-dione ring.

A prevalent strategy for creating diversity in this class involves the Knoevenagel condensation of 1-benzylhydantoin with various aromatic aldehydes. This reaction, typically catalyzed by a base such as piperidine or sodium acetate, introduces a benzylidene moiety at the 5-position, providing a key point for further structural modifications.

Synthesis of Thiazolidine-2,4-dione Derivatives

The synthesis of the thiazolidine-2,4-dione core is most commonly achieved through the reaction of chloroacetic acid with thiourea. The resulting 2-imino-4-thiazolidinone is then hydrolyzed under acidic conditions to yield the TZD ring.

Similar to the imidazolidine-2,4-diones, the Knoevenagel condensation is a cornerstone in the synthesis of a vast library of TZD derivatives.[3] The reaction of thiazolidine-2,4-dione with a wide array of aldehydes and ketones, often under the influence of a catalyst like piperidine in a suitable solvent, affords 5-benzylidene or 5-alkylidene derivatives. This reaction is highly efficient and allows for the introduction of diverse substituents at the 5-position, which is crucial for modulating the biological activity of these compounds. Further modifications can be made at the N3-position of the TZD ring.

Comparative Biological Activities

The subtle difference in the heteroatom composition of the five-membered ring—two nitrogens in imidazolidine-2,4-dione versus a nitrogen and a sulfur in thiazolidine-2,4-dione—gives rise to distinct electronic and conformational properties. These differences, in turn, translate into varied biological activities, which are explored in the following sections.

Anticancer Activity

Both scaffolds have been extensively investigated for their potential as anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.

This compound Derivatives:

Derivatives of this class have shown promise as inhibitors of key signaling pathways implicated in cancer progression. For instance, Schiff's bases incorporating a 5,5-diphenylimidazolidine-2,4-dione scaffold have been reported to exhibit significant cytotoxic activity against human breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with some compounds displaying IC50 values in the low micromolar range.[4] The proposed mechanism of action for some of these derivatives involves the inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[4]

Thiazolidine-2,4-dione Derivatives:

The anticancer potential of TZD derivatives is well-documented.[5] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Notably, some TZD derivatives exert their anticancer effects through PPARγ-dependent and independent pathways. For example, certain 5-benzylidene thiazolidine-2,4-dione derivatives have demonstrated potent activity against a panel of 60 human tumor cell lines.[5]

Quantitative Comparison of Anticancer Activity:

Compound ClassRepresentative DerivativeCancer Cell LineIC50/GI50 (µM)Reference
This compound Schiff's base of 5,5-diphenylhydantoinMCF-7 (Breast)4.92[4]
HCT-116 (Colon)12.83[4]
HePG-2 (Liver)9.07[4]
Thiazolidine-2,4-dione 5-(4-Alkylbenzyledene) derivativeMDA-MB-468 (Breast)1.11[5]
NCI-H522 (Non-Small Cell Lung)1.36[5]
COLO 205 (Colon)1.64[5]
RXF 393 (Renal)1.15[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Both imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have been identified as promising scaffolds in this therapeutic area.

This compound Derivatives:

Recent studies have highlighted the antimicrobial potential of 5-benzylidene-imidazolidine-2,4-dione derivatives. Certain compounds have exhibited significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[6] For instance, some derivatives have shown potent activity against Pseudomonas aeruginosa and Enterococcus faecalis.[6]

Thiazolidine-2,4-dione Derivatives:

The TZD scaffold is a well-established pharmacophore for antimicrobial agents.[7][8] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes. A wide array of 5-benzylidene and other 5-substituted TZD derivatives have been synthesized and shown to possess broad-spectrum antibacterial and antifungal activity.[7]

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL):

Compound ClassRepresentative DerivativeS. aureusE. coliP. aeruginosaC. albicansReference
This compound 5-benzylidene-3-(3-phenylallylideneamino) derivative--0.250.25[6]
Thiazolidine-2,4-dione 5-(-4-(3-(substituted aryl/alkyl)-4-oxothiazolidin-2-yl)benzylidene) derivative13.2 µM15.2 µM-26.3 µM[9]

Note: Direct comparison is challenging due to variations in tested strains and methodologies across different studies.

Antidiabetic Activity

The most significant divergence in the biological profiles of these two scaffolds lies in their application as antidiabetic agents.

This compound Derivatives:

The exploration of imidazolidine-2,4-dione derivatives as antidiabetic agents is an emerging field. Some studies have investigated N-substituted imidazolidine-2,4-diones for their hypoglycemic activity.[6][10] For instance, one study reported that a specific N1-substituted imidazolidine-2,4-dione derivative (compound 3b) exhibited some antidiabetic activity in a mouse hyperglycemia model.[10] Another comparative study found that while unsubstituted imidazolidine-2,4-diones were more potent than unsubstituted TZDs in stimulating insulin release, N-substituted TZDs were more effective than their substituted imidazolidine-2,4-dione counterparts.[11] At present, there is a notable lack of data on the PPARγ agonistic activity of this compound derivatives, which is a critical mechanism for the insulin-sensitizing effects of glitazones.

Thiazolidine-2,4-dione Derivatives:

The role of TZD derivatives as potent and selective agonists of PPARγ is unequivocally established.[1][2] Marketed drugs like Pioglitazone and Rosiglitazone are testaments to the therapeutic success of this scaffold in managing type 2 diabetes. Activation of PPARγ by TZD derivatives leads to the regulation of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[1] Extensive research continues to explore novel TZD derivatives with improved efficacy and reduced side effects.[1][2]

Structure-Activity Relationship (SAR) Insights

This compound Derivatives:

For anticancer activity, the nature of the substituent on the benzylidene ring at the 5-position plays a crucial role. Electron-withdrawing groups on the phenyl ring of the Schiff's base moiety have been shown to enhance cytotoxic activity.[4] In terms of antimicrobial activity, specific substitutions on the 5-benzylidene ring have been found to be critical for potency against different microbial strains.[6]

Thiazolidine-2,4-dione Derivatives:

The SAR for TZD derivatives is well-defined, particularly for their PPARγ agonistic activity. A typical TZD pharmacophore consists of an acidic head group (the TZD ring), a central linker, and a hydrophobic tail. The nature and length of the linker, as well as the substituents on the hydrophobic tail, are critical for potent and selective PPARγ activation. For anticancer and antimicrobial activities, substitutions at both the N3 and C5 positions of the TZD ring have been extensively explored to optimize potency and spectrum of activity.[5][7]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast).

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

General Synthetic Scheme for 5-Benzylidene Derivatives

G cluster_0 Knoevenagel Condensation cluster_1 Catalyst (e.g., Piperidine) Solvent, Heat Core Imidazolidine-2,4-dione or Thiazolidine-2,4-dione Product 5-Benzylidene Derivative Core->Product Core->Product + Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product Aldehyde->Product +

Caption: Knoevenagel condensation for the synthesis of 5-benzylidene derivatives.

PPARγ Activation Pathway by Thiazolidine-2,4-diones

G TZD Thiazolidine-2,4-dione (Agonist) PPARg PPARγ TZD->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Increased Insulin Sensitivity Improved Glucose Metabolism Gene_Transcription->Biological_Effects Leads to

Caption: Simplified PPARγ signaling pathway activated by TZD agonists.

Conclusion and Future Directions

This comparative guide has illuminated the distinct yet overlapping therapeutic potential of this compound and thiazolidine-2,4-dione derivatives. Thiazolidine-2,4-diones remain a dominant scaffold in the realm of antidiabetic drug discovery, with a well-understood mechanism of action and a vast body of supporting research. Their utility, however, extends into oncology and infectious diseases, making them a truly versatile platform.

This compound derivatives represent a less explored but highly promising chemical space. The existing data strongly supports their potential as anticancer and antimicrobial agents. However, a significant knowledge gap exists concerning their activity in metabolic diseases, particularly their interaction with PPARγ. Future research should prioritize the evaluation of this compound derivatives for antidiabetic and antioxidant activities to enable a more direct and comprehensive comparison with their thiazolidine-2,4-dione counterparts.

By leveraging the synthetic tractability and diverse biological activities of these two scaffolds, the scientific community is well-positioned to develop novel and effective therapeutic agents to address a range of unmet medical needs.

References

  • Cheng, X. C., Sun, S. X., Zhang, H., Dong, W. L., Liu, G. Y., Wang, R. L., & Xu, W. R. (2009). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 21(5), 3465–3470.
  • Idhayadhulla, A., Kumar, R. S., Jamal, A. J. A., & Muthukumaran, J. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. Journal of Infection and Public Health, 13(12), 1951–1960. [Link]

  • Unlusoy, M. C., Kazak, C., Bayro, O., Verspohl, E. J., Ertan, R., & Bozdag Dundar, O. (2013). Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1205–1210. [Link]

  • Gowda, B. T., & Kumar, K. A. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1645–1656. [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N. A., & Abdel-Alim, A. A. (2021). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 26(11), 3185. [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide on the Biological Activity of (5Z)
  • Mettu, M., Mohan, G. K., & Kancha, R. K. (2022). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(10), e160522204899. [Link]

  • Kumar, H., Kumar, D., Kumar, P., Thareja, S., Gupta Marwaha, M., Navik, U., & Marwaha, R. K. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 66. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghamdi, A. M., & Al-Zahrani, A. A. (2021). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 26(16), 4995. [Link]

  • Kumar, D., Kumar, S., Singh, J., & Sharma, S. (2021). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 11(1), 22171. [Link]

  • Alam, M. S., Lee, D. U., & Kim, H. S. (2014). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Bioorganic & Medicinal Chemistry Letters, 24(14), 3034–3042. [Link]

  • Kumar, H., Kumar, D., Kumar, P., Thareja, S., Gupta Marwaha, M., Navik, U., & Marwaha, R. K. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 66. [Link]

  • Kumar, H., Kumar, D., Kumar, P., Thareja, S., Gupta, M., Navik, U., & Marwaha, R. K. (2020). Design, synthesis, in silico studies and biological evaluation of 5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives. BMC Chemistry, 14(1), 38. [Link]

  • Najmi, A., Al-Dhfyan, A., Al-Sanea, M. M., Al-Ghamdi, S. S., Al-Otaibi, M. M., & Al-Saikhan, F. I. (2023). Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists. Scientific Reports, 13(1), 19808. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unknown Target

In the landscape of early-stage drug discovery, researchers are often presented with compounds that exhibit promising phenotypic effects, yet their precise molecular targets remain elusive. The compound 1-benzylimidazolidine-2,4-dione represents such a case. While its hydantoin core is a privileged scaffold found in numerous bioactive molecules, the specific on-target and off-target interaction profile of this particular analog is not extensively documented in public literature.

Determining the selectivity of a compound is a cornerstone of preclinical development. A thorough understanding of a molecule's interactions across the proteome is critical for deciphering its mechanism of action, predicting potential off-target toxicities, and uncovering opportunities for drug repurposing.[1] As such, optimizing a drug candidate for on-target potency while minimizing off-target engagement is a pivotal goal.[1]

This guide eschews a traditional compound-versus-compound comparison. Instead, it serves as a strategic manual comparing distinct, state-of-the-art methodologies to comprehensively build a selectivity profile for a novel chemical entity, using this compound as our working example. We will explore and contrast three orthogonal approaches: broad-panel biochemical screening, cell-based pathway analysis, and unbiased proteome-wide thermal shift assays. Each method offers unique advantages and, when used in concert, provides a powerful, multi-dimensional view of a compound's biological activity.

Part 1: Hypothesis Generation from Analog Scaffolds

Before embarking on extensive screening, a rational approach begins with formulating hypotheses based on existing knowledge. The imidazolidine-2,4-dione scaffold is structurally related to thiazolidine-2,4-diones (TZDs), a class of compounds with well-documented biological activities. Various TZD derivatives have been reported as anticancer agents, suppressing the growth of multiple cancer cell lines and, in some cases, acting as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Furthermore, specific TZD analogs have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic pathways.[4]

This structural kinship suggests that this compound could potentially interact with target classes such as:

  • Protein Kinases: A major family of enzymes involved in cell signaling, frequently implicated in cancer.

  • Protein Phosphatases: Such as PTP1B, which counterbalance kinase activity.

  • Nuclear Receptors: Given the historical context of related scaffolds in metabolic diseases.

These hypotheses guide the selection of focused screening panels in the subsequent experimental workflows.

Part 2: A Comparative Analysis of Selectivity Profiling Methodologies

The core of our investigation lies in the practical application and comparison of distinct profiling strategies. We will dissect the causality behind each experimental choice, providing a trustworthy and self-validating framework for analysis.

Methodology A: Broad-Panel Biochemical Target Screening

This approach is a foundational step in drug discovery, leveraging high-throughput screening against large, predefined panels of purified proteins to identify direct molecular interactions.

Expertise & Rationale: Biochemical assays provide a direct, quantitative measure of a compound's ability to interact with a purified target, typically an enzyme or receptor, in a controlled, cell-free environment.[1] By screening against a broad panel (e.g., hundreds of kinases), we can rapidly identify potential high-affinity interactions and get a first-pass assessment of selectivity across a major target family. This method is highly valuable for identifying direct binders and establishing a baseline for on-target potency and off-target liabilities.

Experimental Protocol: Kinase Panel Screening (Radiometric Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to achieve a final assay concentration, typically a high concentration (e.g., 10 µM) for initial single-point screening.

  • Assay Plate Preparation: In a 96-well filter plate, add the reaction buffer, the specific kinase from the panel, and the corresponding substrate peptide or protein.

  • Compound Addition: Add 1 µL of the test compound (this compound) or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Washing: Stop the reaction by adding phosphoric acid. The substrate, now carrying the radiolabel if phosphorylated, will bind to the filter plate. Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the signal from the compound-treated well to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))

Workflow Diagram: Biochemical Panel Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Compound Stock (this compound) Reaction 3. Add Compound 4. Add [γ-³³P]-ATP (Initiate Reaction) Compound->Reaction Panel 2. Kinase Panel Plate (Enzyme + Substrate) Panel->Reaction Termination 5. Terminate & Wash Reaction->Termination Detection 6. Scintillation Counting Termination->Detection Analysis 7. Calculate % Inhibition Detection->Analysis Hit_List Hit List of Kinases Analysis->Hit_List

Caption: Workflow for a radiometric kinase panel screen.

Hypothetical Data Summary: Single-Point Screen (10 µM)

Target ClassTarget% Inhibition
Tyrosine Kinase VEGFR-289.5%
EGFR15.2%
SRC45.8%
Ser/Thr Kinase CDK212.1%
ROCK178.3%
PKA5.6%
Phosphatase PTP1B65.1%

Interpretation: This biochemical screen suggests potential direct interactions with VEGFR-2, ROCK1, and PTP1B. The low inhibition of EGFR and PKA suggests a degree of selectivity. However, these results are from a cell-free system and require validation in a more biological context.[5]

Methodology B: Cell-Based Pathway Profiling

This strategy assesses a compound's effect on specific signaling pathways within living cells, providing a more physiologically relevant measure of its functional impact.

Expertise & Rationale: Biochemical hits do not always translate to cellular activity due to factors like cell permeability, metabolism, or the influence of scaffolding proteins.[5] Cell-based pathway assays, such as transcriptional reporter assays, measure the downstream consequences of target engagement.[6] A positive result indicates that the compound can enter the cell and modulate a pathway, though it does not distinguish between direct and indirect effects. Profiling against a panel of pathways can reveal unexpected activities and provide a "cellular selectivity map".[6]

Experimental Protocol: Pathway Reporter Assay Panel

  • Cell Culture & Plating: Use a panel of cell lines, each stably transfected with a reporter construct (e.g., luciferase or β-lactamase) downstream of a pathway-specific response element (e.g., NF-κB, STAT3, CREB). Plate the cells in 384-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with this compound over a range of concentrations (e.g., 0.1 to 30 µM). Include a vehicle control (DMSO) and a known pathway activator/inhibitor as a positive control. Incubate for a duration sufficient to allow for transcriptional changes (e.g., 6-24 hours).

  • Induction (if necessary): For some pathways, stimulate the cells with a known agonist (e.g., TNFα for NF-κB) to induce a signal. The compound can be tested for its ability to inhibit this induction.

  • Lysis & Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a parallel ATP content assay) to exclude cytotoxicity-related artifacts. Calculate the fold change in pathway activity relative to the vehicle control.

Workflow Diagram: Cell-Based Pathway Profiling

cluster_prep Preparation cluster_assay Cellular Assay cluster_analysis Data Analysis Cells 1. Plate Reporter Cell Lines Treatment 3. Compound Treatment & Incubation Cells->Treatment Compound 2. Prepare Compound Dilutions Compound->Treatment Stimulation 4. Pathway Stimulation (Optional) Treatment->Stimulation Detection 5. Cell Lysis & Reporter Signal Reading Stimulation->Detection Normalization 6. Normalize to Viability Detection->Normalization Analysis 7. Calculate Fold Change Normalization->Analysis Pathway_Map Pathway Activity Map Analysis->Pathway_Map

Caption: Workflow for a multi-pathway reporter assay screen.

Hypothetical Data Summary: Pathway Profiling (EC₅₀/IC₅₀ in µM)

PathwayResponse ElementAgonistActivityIC₅₀ (µM)
JAK/STAT STAT3IL-6Inhibition5.2
NF-κB NF-κBTNFαInhibition> 30
MAPK/ERK SREEGFInhibition8.9
PI3K/Akt --No Effect> 30
Hypoxia HIF-1α-No Effect> 30

Interpretation: The results show functional activity in pathways known to be downstream of receptor tyrosine kinases (JAK/STAT, MAPK/ERK). The IC₅₀ of 5.2 µM for the JAK/STAT pathway is consistent with potential inhibition of an upstream kinase like VEGFR-2, which can signal through this pathway. The lack of activity on the NF-κB and PI3K/Akt pathways at tested concentrations suggests cellular selectivity.

Methodology C: Unbiased Proteome-Wide Target Identification

This cutting-edge technique identifies direct compound-protein interactions in a native cellular environment without requiring any modification to the compound.

Expertise & Rationale: The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a protein's thermal stability changes when a ligand is bound.[7] When combined with quantitative mass spectrometry, this allows for the unbiased, proteome-wide identification of proteins that are stabilized (or destabilized) by the compound.[7] This approach is exceptionally powerful as it avoids predefined target panels, capturing both expected and unexpected interactions and providing the highest degree of physiological relevance by using live cells or cell lysates.[1][7]

Experimental Protocol: CETSA® with Mass Spectrometry

  • Cell Culture and Treatment: Grow cells to confluency. Treat one population with this compound (e.g., 10 µM) and a control population with vehicle (DMSO) for a set time.

  • Heating Gradient: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis and Protein Solubilization: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Preparation for MS: Collect the soluble fractions from each temperature point. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each soluble fraction.

  • Data Analysis: For each identified protein, plot the soluble fraction remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve indicates a direct interaction. A positive shift (increased stability) is the most common indicator of binding.

Workflow Diagram: Unbiased CETSA-MS Profiling

cluster_prep Cellular Preparation cluster_processing Sample Processing cluster_analysis Analysis Treatment 1. Treat Cells with Compound vs. Vehicle Heating 2. Apply Temperature Gradient Treatment->Heating Lysis 3. Lyse Cells & Separate Soluble Proteins Heating->Lysis Digestion 4. Protein Digestion to Peptides Lysis->Digestion MS 5. LC-MS/MS Analysis Digestion->MS Analysis 6. Plot Melting Curves & Identify Shifts MS->Analysis Target_List Validated Target List Analysis->Target_List

Caption: Integrated decision-making process for target validation.

The combined hypothetical data suggests that this compound is a multi-target agent with a distinct selectivity profile. The primary, high-confidence targets appear to be the tyrosine kinase VEGFR-2 and the phosphatase PTP1B . The activity against the serine/threonine kinase ROCK1 is also significant. This "polypharmacology" could be beneficial, particularly in an oncology context where hitting multiple nodes in a signaling network can be more effective. The compound shows selectivity against other tested targets like EGFR and pathways like NF-κB, which is crucial information for predicting its therapeutic window.

Conclusion

This guide demonstrates that establishing a selectivity profile for a novel compound with an unknown target is a multi-faceted process that requires the strategic integration of orthogonal experimental approaches.

  • Biochemical screening provides a rapid, high-throughput method to identify potential direct interactions.

  • Cell-based pathway analysis offers a functional, physiologically relevant readout of a compound's net effect in a living system.

  • Unbiased proteomic methods like CETSA-MS deliver the highest level of confidence by identifying direct target engagement in a native cellular environment.

By comparing and contrasting these methodologies, we have constructed a robust, evidence-based framework for moving from a novel scaffold to a well-characterized chemical probe or drug lead. For this compound, this integrated strategy has illuminated a compelling profile as a multi-targeted agent, paving the way for focused mechanistic studies and further preclinical development.

References

  • Knutson, T. P., et al. (2011). Multi-pathway cellular analysis of compound selectivity. Molecular BioSystems. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Matrix Fine Chemicals. [Link]

  • Prasanna, C. S., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. BMC Chemistry. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry. [Link]

  • PubChem. (n.d.). 1-(3-Benzyl-4-bromobutyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Chemsrc. (n.d.). 1-benzyl-5,5-dimethylimidazolidine-2,4-dione. Chemsrc. [Link]

  • PubChem. (n.d.). (5S)-5-benzylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Goud, B. S., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology. [Link]

  • PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Delgado, G. E., et al. (2007). (S)-5-Benzylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section C. [Link]

  • El-Malah, A. A., et al. (2024). Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors. Molecules. [Link]

  • Abdel-Aziz, H. A., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E. [Link]

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Safety Operating Guide

Proper Disposal of 1-Benzylimidazolidine-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 1-benzylimidazolidine-2,4-dione (CAS: 6777-05-5), a heterocyclic compound often utilized in synthetic organic chemistry and pharmaceutical research. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.

Understanding the Hazard Profile

Due to the lack of complete data, a precautionary approach is warranted. It is recommended to treat this compound as a potentially hazardous substance. This necessitates a formal hazardous waste determination as mandated by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA).[2][3]

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 6777-05-5
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol

Hazardous Waste Determination: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is a correct hazardous waste determination.[3] This process ascertains whether the waste must be managed under the stringent regulations for hazardous waste.

Step 1: Is it a Listed Waste?

Review the EPA's F, K, P, and U lists of hazardous wastes (40 CFR Part 261). This compound is not explicitly found on these lists. Therefore, it is not a "listed" hazardous waste.

Step 2: Does it Exhibit Hazardous Characteristics?

A waste is considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability (D001): There is no readily available data on the flashpoint of this compound. As a solid, it is unlikely to be ignitable unless it is in a fine powder form that could create a dust explosion. However, laboratory testing would be required for a definitive determination.

  • Corrosivity (D002): This characteristic generally applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.[4] As a solid organic compound, this compound itself is not corrosive. However, if it is dissolved in a corrosive solvent, the entire waste mixture would be considered corrosive.

  • Reactivity (D003): There is no specific data to suggest that this compound is unstable, reacts violently with water, or generates toxic gases when mixed with water.[4]

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants into groundwater.[5] There is no publicly available TCLP data for this compound.

Recommendation: In the absence of complete data, it is best practice to manage this compound as a hazardous waste. This conservative approach ensures compliance and minimizes risk. The waste should be assigned a generic state-specific hazardous waste code if a federal code cannot be definitively assigned. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste coding.

On-Site Management and Segregation

Proper handling and segregation of chemical waste at the point of generation are critical to a safe disposal process.

Waste_Segregation_Workflow Start Generation of This compound Waste Solid_Waste Solid Waste (e.g., contaminated labware, gloves) Start->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions) Start->Liquid_Waste Segregate Segregate into a dedicated, labeled, and compatible waste container. Solid_Waste->Segregate Liquid_Waste->Segregate Container_Specs Container Requirements: - Chemically resistant (e.g., HDPE) - Securely sealed lid - Labeled 'Hazardous Waste' with contents Segregate->Container_Specs Storage Store in a designated Satellite Accumulation Area (SAA) Segregate->Storage Incompatibles Store away from incompatible materials (e.g., strong oxidizing agents) Storage->Incompatibles

Caption: Workflow for the initial segregation and storage of this compound waste.

Protocol for On-Site Management:

  • Waste Containers: Use only chemically compatible containers, preferably high-density polyethylene (HDPE), for collecting waste.[6] Ensure containers have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Your institution's EHS department will provide specific labeling requirements.[3]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from strong oxidizing agents.[7]

  • Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator.[6]

  • Container Management: Keep waste containers closed at all times except when adding waste.[3] Do not overfill containers.

Disposal Procedures

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in the regular trash.[8]

Disposal_Decision_Tree Start Is the this compound waste container full or ready for disposal? Contact_EHS Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Start->Contact_EHS Yes Provide_Info Provide EHS with all necessary information about the waste (contents, quantity, location). Contact_EHS->Provide_Info EHS_Pickup EHS personnel will collect the waste from the Satellite Accumulation Area. Provide_Info->EHS_Pickup Offsite_Transport Waste is transported by a licensed hazardous waste hauler to a Treatment, Storage, and Disposal Facility (TSDF). EHS_Pickup->Offsite_Transport Final_Disposal Final Disposal Method Offsite_Transport->Final_Disposal Incineration High-Temperature Incineration Final_Disposal->Incineration Landfill Secure Chemical Landfill Final_Disposal->Landfill

Caption: Decision tree for the final disposal of this compound waste.

Recommended Disposal Methods:

The two primary disposal methods for solid organic chemical waste are high-temperature incineration and secure chemical landfilling.

  • High-Temperature Incineration: This is generally the preferred method for organic compounds. The high temperatures and controlled conditions ensure the complete destruction of the molecule, breaking it down into less harmful components such as carbon dioxide, water, and nitrogen oxides.[9][10] The operational temperature for the incineration of nitrogenous heterocyclic compounds is typically above 850°C to ensure complete combustion and prevent the formation of toxic byproducts.[11][12]

  • Secure Chemical Landfill: If incineration is not available, the waste may be disposed of in a specially designed hazardous waste landfill. These landfills have multiple liners and leachate collection systems to prevent the contamination of soil and groundwater.

The choice between these methods will be made by the licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with federal and state regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Personal Protective Equipment (PPE): Before attempting to clean up a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

  • Cleanup: Place the absorbed or swept material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report all spills to your institution's EHS department.

The Causality Behind Disposal Choices

The stringent procedures for the disposal of this compound are rooted in the precautionary principle and a commitment to environmental stewardship.

  • Environmental Persistence and Ecotoxicity: While specific data is lacking, many synthetic organic molecules are not readily biodegradable and can persist in the environment.[13] Improper disposal could lead to the contamination of soil and water, potentially harming aquatic life and other organisms. The hydrolysis of the hydantoin ring can occur under certain conditions, leading to the formation of other chemical species.[4][14]

  • Human Health Risks: The "harmful if swallowed" classification for related compounds underscores the potential for adverse health effects upon exposure.[1] Managing this compound as hazardous waste minimizes the risk of accidental ingestion or exposure to personnel downstream in the waste management process.

By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your institution. The proper management of chemical waste is a shared responsibility that is integral to the scientific process.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 1-Benzylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Profile

Based on the data for its structural isomer, 5-benzylhydantoin, 1-Benzylimidazolidine-2,4-dione is anticipated to be a hazardous substance. The primary concerns are:

  • Skin Irritation (Category 2): Expected to cause skin irritation upon direct contact.

  • Eye Irritation (Category 2): Expected to cause serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.

Given its nature as a solid, likely a powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Table 1: Hazard Classification for 5-benzylhydantoin (Structural Isomer)

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Data sourced from Sigma-Aldrich for 5-benzylhydantoin.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound.

Hand Protection
  • Glove Selection: Wear nitrile gloves as a minimum standard. Ensure they are of a suitable thickness and are regularly inspected for any signs of degradation or puncture before and during use.

  • Glove Technique: Always use proper glove removal technique to avoid skin contamination. Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection
  • Standard: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1]

  • Enhanced Protection: When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Lab Coat: A full-length laboratory coat, preferably with elastic cuffs, must be worn and kept fastened.

  • Additional Protection: For tasks with a higher risk of contamination, consider the use of disposable sleeves and aprons.

Respiratory Protection
  • Engineering Controls First: The primary method for controlling exposure to airborne particles is through engineering controls, such as a certified chemical fume hood.

  • When Respirators are Needed: If work cannot be conducted in a fume hood or if there is a potential for dust generation that cannot be otherwise controlled, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Operational and Handling Plan

A systematic approach to handling this compound will minimize the risk of exposure.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a fume hood.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don the required PPE as outlined in Section 2.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood.

    • Use a spatula to transfer the solid. Avoid scooping in a manner that generates dust.

    • If possible, use a "weigh-in" technique where the compound is added directly to a tared, sealable container to minimize dust.

  • Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Properly dispose of all contaminated disposable materials (see Section 5).

    • Remove PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the absorbed material into a designated waste container.

    • Wipe the area with a damp cloth (using an appropriate solvent if necessary), and then with soap and water.

    • Place all cleanup materials in a sealed bag for hazardous waste disposal.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent the spread of the dust.

    • Only personnel trained in hazardous spill response should conduct the cleanup.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., weigh boats, paper towels, gloves, disposable lab coats) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect any solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific procedures. Do not dispose of down the drain.[1]

Workflow and Logic Diagrams

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Enter Hood Transfer/Dissolve Transfer/Dissolve Weigh Solid->Transfer/Dissolve Decontaminate Decontaminate Transfer/Dissolve->Decontaminate Procedure Complete Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

References

  • Chemsrc. 1-benzyl-5,5-dimethylimidazolidine-2,4-dione.[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.